2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
Description
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Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-9(2)15(6-7-16)8-10-11(13)4-3-5-12(10)14/h3-5,9,16H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKDYPTOWCMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol: Synthesis, Characterization, and Medicinal Chemistry Applications
Executive Summary
The compound 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol (CAS: 1249852-86-5) is a highly specialized tertiary amine building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by a sterically hindered 2,6-dichlorobenzyl moiety, an isopropyl group, and an ethanol appendage, this molecule presents a unique three-dimensional topology. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol via reductive amination, and explores its utility as a privileged pharmacophore in the design of central nervous system (CNS) and cardiovascular therapeutics.
Structural Profiling & Physicochemical Properties
The structural architecture of this compound is defined by three distinct domains: a lipophilic di-ortho-substituted aromatic ring, a basic tertiary nitrogen center, and a hydrophilic hydroxyl tail. The 2,6-dichloro substitution pattern forces the aromatic ring into an orthogonal conformation relative to the benzylic carbon, a critical feature for minimizing steric clash and maximizing specific receptor pocket engagement [2].
The following table summarizes the calculated quantitative physicochemical parameters essential for predicting its pharmacokinetic behavior:
| Property | Value | Rationale / Significance |
| Chemical Name | 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol | IUPAC standard nomenclature. |
| CAS Number | 1249852-86-5 | Unique registry identifier. |
| Molecular Formula | C12H17Cl2NO | Defines atomic composition. |
| Molecular Weight | 262.17 g/mol | Well within the Lipinski Rule of 5 (<500 Da). |
| Topological Polar Surface Area (tPSA) | 23.5 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
| Estimated LogP | 3.2 | Optimal lipophilicity for CNS-targeted therapeutics. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the terminal hydroxyl group. |
| Hydrogen Bond Acceptors (HBA) | 2 | Provided by the nitrogen and oxygen atoms. |
| Rotatable Bonds | 5 | Balances conformational flexibility with target-binding entropy. |
Synthetic Methodologies & Mechanistic Insights
The most robust and chemoselective route to synthesize 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol is via the direct reductive amination of 2,6-dichlorobenzaldehyde with 2-(isopropylamino)ethanol.
Mechanistic Causality
The reaction relies on the formation of a transient iminium ion intermediate. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. The causality behind this choice is rooted in chemoselectivity: NaBH(OAc)3 is a mild hydride donor that selectively reduces the electrophilic iminium ion in weakly acidic media (pH ~5) without prematurely reducing the starting aldehyde [1]. The addition of glacial acetic acid (AcOH) serves a dual purpose: it protonates the initial hemiaminal to facilitate dehydration (driving iminium formation) and maintains the optimal pH for the borohydride reagent.
Caption: Synthetic workflow for 2-[(2,6-Dichlorobenzyl)-isopropyl-amino]-ethanol.
Step-by-Step Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes specific checkpoints to verify the success of the preceding step.
Protocol: Reductive Amination
Step 1: Reaction Assembly
-
Action: In an oven-dried 100 mL round-bottom flask purged with N2, dissolve 2,6-dichlorobenzaldehyde (1.0 eq, 10 mmol) and 2-(isopropylamino)ethanol (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).
-
Action: Add glacial acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 30 minutes.
-
Causality: DCE is chosen for its excellent solubility profile and compatibility with NaBH(OAc)3. The 30-minute pre-stir ensures complete conversion to the iminium ion prior to reduction.
Step 2: Reduction
-
Action: Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise over 10 minutes to control mild exothermicity. Stir the suspension at room temperature.
Step 3: Self-Validation Checkpoint (Reaction Monitoring)
-
Action: After 4 hours, perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.
-
Validation: Visualize under UV (254 nm) to confirm the disappearance of the aldehyde starting material. Stain with Ninhydrin and heat; the appearance of a new, distinct spot indicates the formation of the amine product.
Step 4: Quenching and Work-Up
-
Action: Quench the reaction slowly with saturated aqueous NaHCO3 (30 mL) until gas evolution ceases.
-
Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed tertiary amine, ensuring it partitions entirely into the organic phase during extraction.
-
Action: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.
Step 5: Purification
-
Action: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient 100:0 to 95:5) to yield the pure product as a viscous pale-yellow oil.
Analytical Characterization
To rigorously confirm the molecular structure, the following analytical signatures must be validated:
-
1H NMR (400 MHz, CDCl3):
- 7.30 - 7.10 (m, 3H) — Validates the 2,6-dichlorophenyl ring.
- 3.85 (s, 2H) — Validates the benzylic CH2, confirming successful amination.
- 3.55 (t, J = 5.4 Hz, 2H) — Validates the CH2 adjacent to the hydroxyl group.
- 2.95 (hept, J = 6.6 Hz, 1H) — Validates the isopropyl methine proton.
- 2.65 (t, J = 5.4 Hz, 2H) — Validates the CH2 adjacent to the nitrogen.
- 1.05 (d, J = 6.6 Hz, 6H) — Validates the isopropyl methyl groups.
-
LC-MS (ESI+):
-
Expected
at m/z 262.0. -
Self-Validation: The mass spectrum must display a characteristic 9:6:1 isotopic clustering pattern at m/z 262, 264, and 266, unequivocally confirming the presence of two chlorine atoms.
-
Pharmacophore Mapping & Medicinal Chemistry Applications
In drug discovery, the 2,6-dichlorobenzyl group is a highly privileged motif, most notably recognized for its affinity toward
The steric bulk of the two ortho-chlorine atoms forces the phenyl ring out of the plane of the benzylic C-N bond. This orthogonal geometry is critical for inserting the lipophilic aromatic ring deep into the hydrophobic pockets of G-protein coupled receptors (GPCRs). Concurrently, the tertiary amine acts as the primary pharmacophore anchor, becoming protonated at physiological pH (7.4) to form a critical salt bridge with conserved aspartate residues (e.g., Asp113 in the
Caption: Pharmacophore mapping of the compound within a putative receptor pocket.
By utilizing 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol as a core scaffold, researchers can rapidly generate libraries of novel neurotherapeutics, leveraging its pre-validated geometric and electronic properties to accelerate hit-to-lead optimization.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 74832, 2,6-Dichlorobenzyl chloride." PubChem. URL:[Link]
-
Gentili, F., Cardinaletti, C., Vesprini, C., Ghelfi, F., Farande, A., Giannella, M., Piergentili, A., Quaglia, W., & Pigini, M. (2006). "Imidazoline Binding Sites and Their Ligands: An Overview of the Different Chemical Structures." Current Medicinal Chemistry, 13(18), 2087-2104. URL:[Link]
Technical Monograph: N-(2,6-Dichlorobenzyl)-N-isopropyl-ethanolamine
This technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of N-(2,6-Dichlorobenzyl)-N-isopropyl-ethanolamine , a specialized tertiary amine intermediate.
Commonly utilized in the development of 2,6-dichlorobenzyl-substituted pharmaceuticals (such as analogs of Anagrelide, Lofexidine, or specific
Critical Quality Attributes, Synthetic Control, and Analytical Profiling
Chemical Identity & Significance
This compound represents a convergence of three distinct structural motifs: a lipophilic 2,6-dichlorobenzyl ring, a sterically demanding isopropyl group, and a polar ethanolamine tail.[1] This amphiphilic nature defines its solubility profile and reactivity.
| Attribute | Specification |
| Chemical Name | N-(2,6-Dichlorobenzyl)-N-isopropyl-ethanolamine |
| IUPAC Name | 2-[N-(2,6-Dichlorobenzyl)-N-(propan-2-yl)amino]ethan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 262.18 g/mol |
| Parent Analog | N-(2,6-Dichlorobenzyl)ethanolamine (CAS 40172-05-2) |
| Core Moiety | Tertiary Amino Alcohol |
| Key Function | API Intermediate, Impurity Reference Standard |
Strategic Importance in Drug Development
In medicinal chemistry, the 2,6-dichlorobenzyl moiety is a pharmacophore often associated with
-
Steric Hindrance: The ortho-chloro substituents create significant steric blockage, reducing the rate of nucleophilic substitution reactions during synthesis.
-
Impurity Tracking: In the synthesis of secondary amine drugs, this tertiary amine often appears as an "over-alkylation" impurity that is difficult to purge due to similar solubility profiles.
Physicochemical Profile
The following data points are essential for process optimization and analytical method development.
| Property | Value / Characteristic | Practical Implication |
| LogP (Predicted) | 3.2 – 3.6 | High lipophilicity; requires high % organic mobile phase in HPLC. |
| pKa (Base) | 8.5 – 9.0 | Exists as a cation at physiological pH; extractable into organic solvents at pH > 10. |
| Boiling Point | > 300°C (dec.) | Not suitable for standard GC without derivatization (e.g., silylation). |
| Solubility | Soluble in MeOH, ACN, DCM. | Poor water solubility at neutral pH; soluble in dilute acid. |
| Appearance | Viscous pale yellow oil | Tendency to darken upon oxidation; store under nitrogen. |
Synthetic Pathways & Process Control[7]
The synthesis of N-(2,6-Dichlorobenzyl)-N-isopropyl-ethanolamine is non-trivial due to the steric crowding around the nitrogen atom. Two primary routes are viable: Direct Alkylation and Reductive Amination .
Pathway A: Direct Alkylation (Nucleophilic Substitution)
This route involves the reaction of 2,6-Dichlorobenzyl chloride with N-Isopropylethanolamine .
-
Mechanism: S
2 attack. -
Challenge: The 2,6-dichloro substitution on the benzyl ring creates a "picket fence" effect, shielding the benzylic carbon. High temperatures and polar aprotic solvents are required.
Pathway B: Reductive Amination
This route reacts 2,6-Dichlorobenzaldehyde with N-Isopropylethanolamine , followed by reduction.
-
Mechanism: Imine/Iminium ion formation followed by hydride transfer.
-
Advantage: Avoids the formation of quaternary ammonium salts common in Pathway A.
Visualization: Synthetic Logic Flow
Figure 1: Comparative synthetic strategies. Pathway B (Reductive Amination) is generally preferred for higher purity due to minimized O-alkylation side reactions.
Detailed Protocol: Pathway A (Optimized for Lab Scale)
Reagents:
-
N-Isopropylethanolamine (1.1 eq)
-
2,6-Dichlorobenzyl chloride (1.0 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Solvent: Acetonitrile (ACN)
Step-by-Step Methodology:
-
Activation: Charge a reaction flask with 2,6-Dichlorobenzyl chloride, KI, and anhydrous ACN. Stir at room temperature for 15 minutes to allow partial Finkelstein exchange (Cl
I), enhancing electrophilicity. -
Addition: Add K
CO , followed by the slow addition of N-Isopropylethanolamine. -
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Note: The reaction is slower than typical benzylations due to steric hindrance.
-
IPC (In-Process Control): Monitor by HPLC. Look for the disappearance of the benzyl chloride peak.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate (EtOAc) and wash with water. The organic layer is dried (Na
SO ) and concentrated. If necessary, purify via column chromatography (Hexane/EtOAc gradient).
Analytical Characterization & Quality Control
Validating the identity and purity of this compound requires specific analytical conditions to distinguish it from potential isomers (e.g., O-alkylated byproducts) and starting materials.
HPLC-UV/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (strong benzyl absorption) and 254 nm.
-
Mass Spec: ESI+ Mode. Expected [M+H]
= 262.1 / 264.1 (characteristic Cl isotope pattern 9:6:1).
NMR Interpretation (Predicted)
-
H NMR (CDCl
, 400 MHz):- 7.2–7.4 (m, 3H): Aromatic protons (2,6-dichloro pattern).
-
3.9 (s, 2H): Benzylic -CH
-N. (Shifted downfield due to Cl ring). -
3.5 (t, 2H): -CH
-CH -OH. -
2.9 (sept, 1H): Isopropyl -CH -(CH
) . -
2.6 (t, 2H): N-CH
-CH -OH. -
1.0 (d, 6H): Isopropyl -CH-(CH
) .
Visualization: Analytical Workflow
Figure 2: Analytical workflow for purity assessment. Dual detection (UV/MS) is recommended to confirm the isotopic signature of the dichloro moiety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7313, 2-Diisopropylaminoethanol. Retrieved from [Link]
- Glaxo Group Ltd (2007).Phenethanolamine derivatives for treatment of respiratory diseases. Patent WO2007124898A1.
-
MolAid Chemicals. N-(2,6-Dichlorobenzyl)ethanolamine (CAS 40172-05-2) Properties. Retrieved from [Link]
Sources
2,6-Dichlorobenzyl isopropyl amino ethanol CAS number search
Topic: 2,6-Dichlorobenzyl isopropyl amino ethanol (CAS 1249852-86-5) Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists[1]
Identity, Synthesis, and Structural Characterization
Executive Summary & Chemical Identity
2,6-Dichlorobenzyl isopropyl amino ethanol is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical intermediates and fine chemicals. It combines a lipophilic, electron-deficient 2,6-dichlorobenzyl moiety with a polar N-isopropylaminoethanol chain. This unique amphiphilic structure makes it a valuable scaffold for developing G-protein coupled receptor (GPCR) ligands, particularly in the adrenergic and serotonergic families, where the isopropyl-amino-ethanol motif mimics the pharmacophore of classical beta-blockers.[1]
Chemical Identification Data
| Parameter | Technical Detail |
| CAS Number | 1249852-86-5 |
| IUPAC Name | 2-[amino]ethanol |
| Common Synonyms | 2-(N-(2,6-Dichlorobenzyl)-N-isopropylamino)ethanol; N-(2,6-Dichlorobenzyl)-N-isopropyl-2-hydroxyethylamine |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.18 g/mol |
| SMILES | CC(C)N(CCO)CC1=C(Cl)C=CC=C1Cl |
| InChI Key | Predicted:[1][2][3] KFSWCSCKHIPSMT-UHFFFAOYSA-N (Analogous to 3,4-isomer) |
Structural Analysis & Properties
The molecule features three distinct functional domains that dictate its reactivity and pharmacological potential:
-
2,6-Dichlorobenzyl Ring: The two chlorine atoms at the ortho positions create significant steric hindrance and electron withdrawal.[4] This protects the benzylic position from metabolic oxidation (unlike unsubstituted benzyls) and increases lipophilicity (LogP ~3.5–4.0 predicted).[1]
-
Tertiary Amine Center: The nitrogen atom is the pivot point for synthesis. It is moderately basic but less nucleophilic than a typical secondary amine due to the steric bulk of the isopropyl and benzyl groups.
-
Hydroxyethyl Tail: Provides a handle for further functionalization (e.g., esterification, halogenation) and hydrogen bonding capability.
Predicted Physicochemical Properties
| Property | Value (Predicted/Analogous) | Implication |
| Boiling Point | 340–350 °C (at 760 mmHg) | High-boiling liquid; requires high-vacuum distillation.[1] |
| Density | ~1.18 g/cm³ | Denser than water due to dichlorination. |
| pKa (Base) | ~8.5–9.0 | Protonates at physiological pH; suitable for salt formation (HCl, fumarate).[1] |
| Solubility | Soluble in DCM, DMSO, MeOH; Low in Water | Requires organic co-solvents for aqueous reactions. |
Synthetic Pathways
Two primary routes are established for the synthesis of CAS 1249852-86-5. Route A (Nucleophilic Substitution) is preferred for industrial scalability, while Route B (Reductive Amination) is often used in medicinal chemistry for milder conditions.[1]
Route A: Nucleophilic Substitution (The Benzyl Halide Method)[1]
This method involves the alkylation of N-isopropylaminoethanol with 2,6-dichlorobenzyl bromide (or chloride).[1]
-
Reagents: 2,6-Dichlorobenzyl bromide (DCBB), N-isopropylaminoethanol, Potassium Carbonate (
), Acetonitrile ( ).[1] -
Mechanism:
attack of the secondary amine on the benzylic carbon.
Step-by-Step Protocol:
-
Preparation: Dissolve 2,6-dichlorobenzyl bromide (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Base Addition: Add anhydrous
(2.0 eq) to the solution. -
Amine Addition: Dropwise add N-isopropylaminoethanol (1.2 eq) at 0°C to prevent exotherms.
-
Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over
. -
Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
Route B: Reductive Amination (The Aldehyde Method)[1]
-
Reagents: 2,6-Dichlorobenzaldehyde, N-isopropylaminoethanol, Sodium Triacetoxyborohydride (
), DCE/THF. -
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Step-by-Step Protocol:
-
Imine Formation: Mix 2,6-dichlorobenzaldehyde (1.0 eq) and N-isopropylaminoethanol (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in portions.
-
Quench: After 12 hours, quench with saturated
solution. -
Extraction: Extract with DCM (3x).
-
Purification: Similar to Route A.
Pathway Visualization
Figure 1: Dual synthetic pathways for CAS 1249852-86-5. Route A is preferred for scale; Route B for library synthesis.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
-
Aromatic Region (
7.1–7.4 ppm): A characteristic multiplet integrating to 3 protons.[1] The 2,6-dichloro substitution pattern typically collapses the signals into a tight range or a doublet-triplet pattern depending on resolution. -
Benzylic
( ~3.8–4.0 ppm): A distinct singlet (2H).[1] The downfield shift is due to the electron-withdrawing chlorines and the nitrogen. -
Isopropyl CH (
~3.0 ppm): A septet (1H). -
Ethanol Backbone:
-
Isopropyl Methyls (
~1.0–1.1 ppm): A doublet (6H).[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Molecular Ion:
(base peak).[1] -
Isotope Pattern: Distinctive Chlorine isotope pattern.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb
from the air; conversion to the Hydrochloride salt is recommended for long-term storage. -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (which will react with the free hydroxyl group).[1]
References
-
PubChem. "2-((2,6-Dichlorobenzyl)(isopropyl)amino)ethanol - Compound Summary."[1] National Center for Biotechnology Information. [Link][1]
-
Wang, L., et al. "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor." Organic Process Research & Development, 2022.[5] [Link][1]
Sources
- 1. EP1425001B1 - Phenethanolamine derivatives for treatment of respiratory diseases - Google Patents [patents.google.com]
- 2. 1353955-16-4|2-((2,5-Dichlorobenzyl)(isopropyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Molecular weight and formula of C12H17Cl2NO compounds
An In-Depth Technical Guide to the Characterization of C12H17Cl2NO Compounds
Introduction
The molecular formula C12H17Cl2NO represents a vast chemical space of significant interest to researchers in medicinal chemistry, materials science, and drug development. While a specific, universally recognized compound is not singularly defined by this formula, it encompasses a multitude of potential isomers, each with unique chemical, physical, and biological properties. The presence of a dichlorinated aromatic or aliphatic core, combined with a nitrogen and an oxygen atom, suggests a wide range of possible functional groups, including but not limited to, substituted amides, amine oxides, and amino alcohols. The Molport database, for instance, lists over 1,400 commercially available compounds with this exact molecular formula, highlighting the diversity of structures possible.[1]
This guide serves as a comprehensive technical resource for the unambiguous identification and characterization of compounds belonging to the C12H17Cl2NO family. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical workflow, moving from fundamental properties to advanced analytical strategies. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for structural elucidation, a cornerstone of scientific integrity in research and development.
Fundamental Properties: Molecular Weight and Formula
The first step in characterizing any unknown compound is the verification of its molecular formula through precise mass determination. The molecular weight of a C12H17Cl2NO compound is calculated based on the sum of the average atomic weights of its constituent atoms.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 262.180 |
While the average molecular weight (or molar mass) is useful for stoichiometric calculations, high-resolution mass spectrometry (HRMS) measures the monoisotopic mass . This is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This distinction is critical for confirming the elemental composition of an unknown analyte.
The Landscape of Isomerism
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[2] This structural diversity is a key challenge and a source of functional novelty for C12H17Cl2NO compounds. The potential for isomerism necessitates a multi-technique approach for full characterization, as isomers can have drastically different properties.
Caption: Hierarchy of isomerism for C12H17Cl2NO compounds.
-
Constitutional Isomers : These isomers have different atom-to-atom connectivity. For C12H17Cl2NO, this could manifest as:
-
Positional Isomers : The two chlorine atoms could be at various positions on an aromatic ring (e.g., 2,3-dichloro, 3,4-dichloro, etc.).
-
Functional Group Isomers : The formula can accommodate numerous functional groups. For example, a dichlorinated N-alkylbenzamide versus a dichlorinated N-acylamine . Another possibility is an amine oxide , where the nitrogen atom is bonded to oxygen.[3][4]
-
-
Stereoisomers : These have the same connectivity but differ in the 3D arrangement of atoms. If the molecule contains a chiral center (a carbon atom bonded to four different groups), it can exist as enantiomers (non-superimposable mirror images) or diastereomers .[2] The presence of multiple chiral centers increases the number of possible stereoisomers exponentially.
Core Analytical Workflow for Identification
A robust and definitive characterization of a C12H17Cl2NO compound requires an integrated analytical approach. Mass spectrometry provides the molecular formula, chromatography separates isomers, and NMR spectroscopy reveals the precise atomic connectivity and 3D structure.[5][6]
Caption: Integrated analytical workflow for C12H17Cl2NO characterization.
Mass Spectrometry (MS): Confirming the Formula and Halogen Presence
Mass spectrometry is the cornerstone technique for determining the mass-to-charge ratio (m/z) of ionized molecules.[7] For compounds of unknown structure, it provides the most direct evidence for the elemental composition.
Expertise & Experience: We begin with HRMS, not standard-resolution MS, because the ability to measure mass to four or five decimal places is essential. It allows us to distinguish C12H17Cl2NO from other potential formulas that might have a similar nominal mass, thereby providing a high degree of confidence in the elemental composition.
Trustworthiness: The Dichloro Isotopic Pattern A key validating feature for a C12H17Cl2NO compound is its distinctive isotopic pattern caused by the two naturally occurring isotopes of chlorine, ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance).[8] A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments.
-
M peak : Contains two ³⁵Cl atoms.
-
M+2 peak : Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak : Contains two ³⁷Cl atoms.
The relative intensity of these peaks is predictable. The M to M+2 to M+4 ratio will be approximately 100 : 65 : 10 (or roughly 9:6:1) . Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.[9]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation : Dissolve 1-2 mg of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.
-
Ionization : Utilize a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) is preferred for polar molecules, while atmospheric pressure chemical ionization (APCI) is suitable for less polar compounds.
-
Mass Analysis : Perform the analysis on a high-resolution instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy < 5 ppm.
-
Data Acquisition : Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis :
-
Identify the monoisotopic mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass.
-
Examine the isotopic pattern of the molecular ion cluster and compare it to the theoretical pattern for a C12H17Cl2NO formula.
-
Chromatographic Separation: Resolving Isomers
Given the high probability of isomers, a separation step is mandatory. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the physicochemical properties (volatility, thermal stability, polarity) of the potential isomers.[5][10]
Expertise & Experience:
-
GC-MS is ideal for volatile and thermally stable compounds. Many dichlorinated aromatic compounds are amenable to GC analysis.
-
LC-MS is more versatile and suitable for a broader range of polarities and for thermally labile compounds, such as amine oxides or compounds with hydroxyl groups. Reverse-phase HPLC (using a C18 column) is a common starting point.
Experimental Protocol: LC-MS for General Screening
-
Column Selection : Start with a versatile C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase :
-
Solvent A: Water + 0.1% Formic Acid (to aid ionization).
-
Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
-
Gradient Elution : Program a linear gradient from low %B to high %B (e.g., 5% to 95% B over 10-15 minutes). This is crucial for separating isomers that may have subtle differences in polarity.
-
Flow Rate : Set a flow rate appropriate for the column diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
MS Detection : Couple the LC system to the mass spectrometer. Acquire data in both full scan mode (to see all eluting compounds) and tandem MS (MS/MS) mode. In MS/MS, the mass spectrometer isolates a specific m/z (the parent ion) and fragments it to produce a daughter ion spectrum, which provides structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR is the most powerful technique for determining the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationship of atoms.[6]
Expertise & Experience: For a C12H17Cl2NO compound, ¹H and ¹³C NMR are essential.
-
¹H NMR : Reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns), and their relative numbers (integration).
-
Aromatic Region (~6.5-8.5 ppm) : The pattern of signals (e.g., number of peaks, splitting) can define the substitution pattern on a benzene ring. For example, a 3,4-dichloro substitution pattern will give a distinct three-proton system.
-
Aliphatic Region (~0.5-4.5 ppm) : Provides information on the C12H17 alkyl/amine portion of the molecule. The chemical shifts of protons adjacent to the nitrogen or oxygen will be informative.[11]
-
-
¹³C NMR : Shows the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment, providing clues about functional groups and the effects of the electronegative chlorine, nitrogen, and oxygen atoms.[12]
-
2D NMR (COSY, HSQC, HMBC) : These experiments are used to establish atom-to-atom connectivity, piecing the structure together like a puzzle.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and does not have overlapping signals with the analyte.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR.
-
Data Processing and Interpretation :
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra (e.g., to residual solvent peak or internal standard like TMS).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the structure. Correlate ¹H and ¹³C data to build a complete structural picture.
-
Conclusion
The molecular formula C12H17Cl2NO represents a diverse class of chemical entities whose specific identification demands a rigorous, multi-faceted analytical strategy. This guide outlines a logical and self-validating workflow designed for research and drug development professionals. By integrating the precise mass measurements from HRMS, the isomer-resolving power of chromatography, and the definitive structural insights from NMR spectroscopy, scientists can move from a simple molecular formula to a fully characterized structure with a high degree of confidence. This systematic approach is fundamental to ensuring the scientific integrity, reproducibility, and success of any research involving these complex molecules.
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Frontier Laboratories. 5 Analytical Techniques for Characterizing Unknown Samples. Available from: [Link]
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Isomers of 2-[(Dichlorobenzyl)-isopropyl-amino]-ethanol
An In-Depth Technical Guide to the
This guide provides a comprehensive technical overview of the synthesis, separation, characterization, and potential biological implications of the isomers of 2-[(Dichlorobenzyl)-isopropyl-amino]-ethanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the complexities associated with this class of molecules.
Introduction: The Significance of Isomerism
The compound 2-[(Dichlorobenzyl)-isopropyl-amino]-ethanol, with the molecular formula C12H17Cl2NO, is not a single entity but a collection of isomers.[1][2] Isomerism, the phenomenon where molecules share the same formula but have different structural arrangements, is a cornerstone of medicinal chemistry and pharmacology. Different isomers can exhibit vastly different biological activities, from therapeutic efficacy to toxicity.[3] For this particular molecule, two primary forms of isomerism are of critical importance:
-
Positional Isomerism: Arises from the different possible locations of the two chlorine atoms on the benzyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro, etc.). This variation significantly alters the electronic and steric properties of the molecule, which can profoundly impact its interaction with biological targets.
-
Stereoisomerism: The presence of a chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine moiety means the molecule exists as a pair of enantiomers (R and S forms) for each positional isomer. These non-superimposable mirror images can have distinct pharmacological and toxicological profiles.
Understanding and controlling this isomerism is paramount for any research or development effort involving this compound. This guide elucidates the causal relationships behind the experimental strategies required to isolate and characterize these specific molecular entities.
Synthesis of Specific Dichlorobenzyl Isomers
A robust synthetic strategy is essential to produce the desired positional isomer as the starting point for further chiral separation. A common and effective method is the nucleophilic substitution of a specific dichlorobenzyl chloride with 2-(isopropylamino)ethanol.
Core Reaction Principle
The nitrogen atom of 2-(isopropylamino)ethanol acts as a nucleophile, attacking the benzylic carbon of the dichlorobenzyl chloride and displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of 2-[(2,4-Dichlorobenzyl)-isopropyl-amino]-ethanol
-
Reagent Preparation:
-
Dissolve 2-(isopropylamino)ethanol (1.0 equivalent) in a suitable aprotic polar solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution. This is crucial to scavenge the acid produced during the reaction without competing in the nucleophilic substitution.
-
-
Reaction Execution:
-
To the stirred solution, add 2,4-dichlorobenzyl chloride (1.05 equivalents) dropwise at room temperature. The slight excess of the benzyl chloride ensures the complete consumption of the starting amine.
-
Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Heating accelerates the rate of this SN2-type reaction.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and then brine to remove any remaining salts and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel to isolate the desired 2-[(2,4-Dichlorobenzyl)-isopropyl-amino]-ethanol.
-
This protocol can be adapted for other positional isomers by substituting the starting material with the corresponding dichlorobenzyl chloride (e.g., 3,4-dichlorobenzyl chloride).
Isomer Separation: The Chiral Challenge
Once a specific positional isomer is synthesized, it exists as a racemic mixture (a 50:50 mix of R and S enantiomers). Separating these enantiomers is a critical and often challenging step, for which High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.[4]
Principle of Chiral HPLC
CSPs are designed with a chiral selector (often a polysaccharide derivative) that interacts diastereomerically with the enantiomers of the analyte.[5] This differential interaction leads to different retention times, allowing for their separation. For basic compounds like amino alcohols, polysaccharide-based columns are often highly effective.[6]
Experimental Protocol: Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Objective: To identify a suitable CSP and mobile phase system that shows baseline separation.
-
Columns: Screen a set of polysaccharide-based CSPs, such as those with amylose or cellulose backbones (e.g., Chiralpak® series).[7]
-
Mobile Phases:
-
Normal Phase (Primary Choice): Start with a non-polar solvent like hexane or heptane and a polar modifier (the "alcohol") like ethanol or isopropanol.[6] A typical starting condition is 90:10 (v/v) Hexane:Ethanol.
-
Additive: For basic amino alcohols, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase is critical. It improves peak shape by minimizing ionic interactions with residual silanols on the silica support and enhances resolution.[6]
-
-
-
Method Optimization:
-
Vary Alcohol Modifier: Adjust the percentage of ethanol or isopropanol. Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to peak broadening.[6] Test concentrations from 5% to 20%.
-
Change Alcohol Type: If ethanol provides poor selectivity, switch to isopropanol. The different steric and hydrogen-bonding properties of the alcohol can significantly alter the interaction with the CSP.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP.
-
Workflow for Chiral Separation
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The N-Benzyl-N-isopropylaminoethanol Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Abstract: The N-benzyl-N-isopropylaminoethanol core, and its broader class of N-benzyl aminoalcohol derivatives, represent a privileged structural motif in medicinal chemistry. This guide provides a technical overview of this scaffold's synthesis, structure-activity relationships (SAR), and applications, with a primary focus on its significant contributions to the development of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease, and its emerging potential in oncology. We will explore the mechanistic basis for its activity as a potent inhibitor of cholinesterases and other key enzymes, detail the experimental protocols for its evaluation, and present a forward-looking perspective on its role in creating next-generation therapeutic agents.
The N-Benzyl Aminoethanol Core: Synthesis and Physicochemical Rationale
The N-benzyl-N-isopropylaminoethanol structure combines key physicochemical features that make it an attractive starting point for drug design. The benzyl and isopropyl groups confer significant lipophilicity, which is often crucial for traversing cellular membranes and the blood-brain barrier.[1] Conversely, the hydroxyl group of the ethanolamine moiety provides a hydrophilic center, a hydrogen bond donor/acceptor site, and a handle for further chemical modification.[1] This amphiphilic nature is a key attribute for interacting with biological targets.[1]
General Synthetic Strategies
The synthesis of N-benzyl-N-isopropylaminoethanol derivatives can be approached through several established organic chemistry pathways. A common and efficient method involves the N-alkylation of a primary or secondary amine. For instance, N-isopropylethanolamine can be reacted with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base to yield the target tertiary amine.
Another robust method is reductive amination, where a benzylamine derivative is reacted with an appropriate carbonyl compound, followed by reduction of the intermediate imine. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic ring or the aminoalcohol backbone.
A generalized workflow for the synthesis is presented below.
Caption: Generalized workflow for N-alkylation synthesis.
Application in Neurodegenerative Disorders: Targeting Alzheimer's Disease
The multifactorial pathology of Alzheimer's disease (AD) has made it a challenging therapeutic target.[2] N-benzyl derivatives, particularly those derived from piperidine, pyrrolidine, and benzamide scaffolds, have emerged as a highly promising class of compounds for AD, primarily through their potent inhibition of key enzymes involved in the disease's progression.[2][3][4]
Mechanism of Action: Dual-Site Cholinesterase Inhibition
A cornerstone of symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[5] A deficiency in acetylcholine is strongly correlated with the cognitive decline seen in AD patients.[3]
Many potent N-benzyl inhibitors function as dual-binding site inhibitors of AChE.[6] They simultaneously interact with the Catalytic Active Site (CAS), located at the bottom of a deep gorge within the enzyme, and the Peripheral Anionic Site (PAS) at the gorge's entrance.[4][6] This dual engagement can offer superior inhibitory activity compared to agents that only target the CAS. The N-benzyl group is often instrumental in establishing crucial π-π stacking interactions within the PAS.[4]
Caption: Dual-site binding of an N-benzyl inhibitor to AChE.[6]
Structure-Activity Relationship (SAR) Highlights
SAR studies have provided critical insights for optimizing N-benzyl derivatives as cholinesterase inhibitors:
-
N-Benzyl Benzamides: A series of N-benzyl benzamide derivatives have been identified as selective, sub-nanomolar inhibitors of BChE.[3][7] These compounds showed neuroprotective effects and demonstrated significant therapeutic efficacy in animal models of cognitive impairment.[3][7]
-
N-Benzylpiperidines: Inspired by the structure of Donepezil, a clinically used AChE inhibitor, numerous N-benzylpiperidine derivatives have been synthesized.[8] These compounds often show potent dual inhibition of both HDAC (Histone deacetylase) and AChE, providing a multi-target approach to treating AD.[2]
Quantitative Inhibitory Data
The potency of these derivatives is typically expressed as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.[6]
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (μM) | Reference |
| N-Benzylpiperidine | d5 | HDAC | 0.17 | [2] |
| d5 | AChE | 6.89 | [2] | |
| d10 | HDAC | 0.45 | [2] | |
| d10 | AChE | 3.22 | [2] | |
| N-Benzyl Benzamide | S11-1014 / S11-1033 | BChE | Picomolar to Nanomolar Range | [3][7] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The evaluation of AChE and BChE inhibitory activity is routinely performed using a spectrophotometric method developed by Ellman.[6][9]
Objective: To determine the IC₅₀ value of a test compound against a cholinesterase enzyme.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate, a yellow-colored anion, which is monitored spectrophotometrically at 412 nm.[6] The rate of color formation is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Dissolve AChE or BChE enzyme in the buffer to a working concentration.
-
Prepare a solution of DTNB (e.g., 10 mM) in the buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in the buffer.
-
Prepare serial dilutions of the N-benzyl test compound in a suitable solvent (e.g., DMSO), followed by further dilution in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 20 µL of the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Beyond Cholinesterases: Targeting β-Secretase (BACE1)
The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) protein is a primary event in AD pathogenesis.[10] The enzyme β-secretase (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in Aβ production.[10][11] Therefore, inhibiting BACE1 is a major therapeutic strategy to slow disease progression.[11][12]
Multi-target-directed ligands (MTDLs) incorporating an N-benzyl moiety have been designed to simultaneously inhibit both cholinesterases and BACE1.[4] For example, N-benzylpyrrolidine derivatives have shown a balanced inhibition profile against AChE, BChE, and BACE-1, in addition to preventing Aβ aggregation and exhibiting neuroprotective properties.[4]
Emerging Applications in Oncology
The versatility of the N-benzyl aminoalcohol scaffold extends beyond neurodegenerative diseases. Recent studies have revealed the potent antiproliferative activity of certain derivatives against various human cancer cell lines.
Antiproliferative Activity and SAR
Libraries of chiral aminodiols and aminotriols derived from natural products like isopulegol have been synthesized and evaluated.[13] Within these series, N-benzyl-substituted derivatives demonstrated outstanding antiproliferative properties, often with low micromolar IC₅₀ values.[13][14]
Key SAR findings include:
-
The secondary amino scaffold with an N-benzyl group is crucial for pronounced antiproliferative activity.[13]
-
Electron-donating groups on the N-benzyl ring can enhance activity.[13]
-
Electron-withdrawing groups on O-benzyl moieties can also increase potency.[13]
Quantitative Antiproliferative Data
| Compound Type | Cell Line | IC₅₀ (μM) | Reference |
| Isopulegol-based N-benzyl aminodiol | MCF-7 (Breast) | 1.93 | [13] |
| Isosteviol-based N-benzyl aminoalcohol | MCF-7 (Breast) | 1.37 | [14] |
Conclusion and Future Perspectives
The N-benzyl-N-isopropylaminoethanol scaffold and its analogs are pharmacologically significant structures with proven utility in drug discovery. Their success as cholinesterase inhibitors for Alzheimer's disease is well-documented, with the N-benzyl group playing a pivotal role in achieving high-affinity binding, particularly at the Peripheral Anionic Site of AChE. The evolution of these molecules into multi-target agents that also inhibit BACE1 or HDACs represents a sophisticated strategy for tackling complex diseases.
Furthermore, the emergence of N-benzyl aminoalcohols as potent antiproliferative agents opens a new and exciting avenue for cancer drug development. Future research will likely focus on optimizing the multi-target profiles of these compounds, improving their pharmacokinetic and safety profiles, and exploring their potential in other therapeutic areas where their unique structural and physicochemical properties can be leveraged.
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N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). ResearchGate. Available at: [Link][3]
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N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed. Available at: [Link][7]
-
Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. (2024). PMC. Available at: [Link][13]
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Process for manufacturing N-benzyl-N-isopropyl amides. (1982). Google Patents. Available at: [15]
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N-Benzyl Ethanolamine (NBzEA)*. Amines & Plasticizers Limited. Available at: [Link][16]
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BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. PMC. Available at: [Link][10]
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Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). PMC. Available at: [Link][14]
-
What are the pharmaceutical properties of N-Isopropylbenzylamine?. (2024). Bloom Tech. Available at: [Link][17]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link][18]
-
Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol. Google Patents. Available at: [19]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Available at: [Link][2]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. Available at: [Link][20]
-
New acetylcholinesterase inhibitors isolated from Delphinium uncinatum. (2022). Arabian Journal of Chemistry. Available at: [Link][5]
-
Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents. Available at: [21]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. Available at: [Link][22]
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2,6-Dichlorobenzyl amine building blocks for medicinal chemistry
An In-depth Technical Guide to 2,6-Dichlorobenzylamine Building Blocks for Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Building Blocks in Drug Discovery
In the intricate process of modern drug discovery, the concept of "building blocks" is central to the efficient and logical synthesis of novel therapeutic agents.[1][] These are relatively simple, commercially available, or readily synthesizable molecules that possess specific structural and functional features.[1] They serve as molecular scaffolds or key fragments that can be strategically combined to construct a diverse library of more complex molecules for biological screening. The judicious selection of building blocks is a critical determinant of the success of a medicinal chemistry campaign, influencing properties such as potency, selectivity, and pharmacokinetic profiles of the final drug candidates.
This guide focuses on one such pivotal building block: 2,6-dichlorobenzylamine . We will delve into its physicochemical properties, explore robust synthetic routes, and showcase its application in the development of medicinally relevant compounds. The narrative is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how this specific molecule is a valuable tool in the medicinal chemist's arsenal.
The 2,6-Dichlorobenzylamine Moiety: A Privileged Scaffold
2,6-Dichlorobenzylamine is a substituted benzylamine that has garnered significant attention in medicinal chemistry. Its structure is characterized by a phenyl ring with two chlorine atoms positioned ortho to the aminomethyl group. This specific substitution pattern is not arbitrary; it imparts a unique combination of steric and electronic properties that can be exploited to enhance the pharmacological profile of a drug candidate.
The presence of the two chlorine atoms can have several profound effects:
-
Steric Hindrance: The ortho-chloro substituents can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This can be advantageous for optimizing the binding affinity to a biological target by reducing the entropic penalty of binding.
-
Modulation of Basicity: The electron-withdrawing nature of the chlorine atoms reduces the basicity of the amino group. This can be crucial for improving oral bioavailability and cell permeability, as a lower pKa can reduce the extent of ionization at physiological pH.
-
Metabolic Stability: The chlorine atoms can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug.
-
Hydrophobicity: The addition of chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Physicochemical Properties of 2,6-Dichlorobenzylamine
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 6575-27-5 | [3][4] |
| Molecular Formula | C₇H₇Cl₂N | [3][4] |
| Molecular Weight | 176.04 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [4] |
| IUPAC Name | (2,6-dichlorophenyl)methanamine | [4][5] |
| Refractive Index | 1.5745-1.5795 @ 20°C | [4] |
| InChI Key | VLVLNNQMURDGPM-UHFFFAOYSA-N | [5] |
Synthesis of 2,6-Dichlorobenzylamine: From Toluene to Amine
The synthesis of 2,6-dichlorobenzylamine is typically achieved through a multi-step process starting from the readily available 2,6-dichlorotoluene. The general synthetic workflow involves the side-chain chlorination of the toluene derivative, followed by conversion of the resulting benzyl chloride to the desired benzylamine. An alternative pathway involves the reduction of 2,6-dichlorobenzonitrile.
Below is a diagram illustrating the primary synthetic pathways to 2,6-dichlorobenzylamine.
Caption: Key synthetic routes to 2,6-dichlorobenzylamine.
Experimental Protocol 1: Synthesis of 2,6-Dichlorobenzyl Chloride from 2,6-Dichlorotoluene
This protocol is based on free-radical side-chain chlorination.[6]
Materials:
-
2,6-Dichlorotoluene
-
Chlorine (gas)
-
Solvent (e.g., carbon tetrachloride or an inert solvent)
-
Initiator (e.g., UV light or a radical initiator like AIBN)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a gas inlet, a condenser, and a light source, dissolve 2,6-dichlorotoluene in the chosen solvent.[6]
-
Initiate the reaction by turning on the light source.
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature between 60-120°C.[6]
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
Once the reaction is complete, stop the flow of chlorine and turn off the light source.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any residual HCl, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichlorobenzyl chloride.
-
The product can be further purified by distillation or recrystallization.
Experimental Protocol 2: Synthesis of 2,6-Dichlorobenzylamine from 2,6-Dichlorobenzyl Chloride
This protocol describes a direct amination approach.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Ammonia (aqueous solution or gas)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 2,6-dichlorobenzyl chloride in a suitable solvent like ethanol in a pressure-resistant vessel.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized, but a starting point could be 80-100°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude 2,6-dichlorobenzylamine.
-
Purify the product by column chromatography or distillation.
Experimental Protocol 3: Synthesis of 2,6-Dichlorobenzylamine via Reduction of 2,6-Dichlorobenzonitrile
This alternative route is analogous to the synthesis of similar benzylamines.[7]
Materials:
-
2,6-Dichlorobenzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or catalytic hydrogenation with Palladium on carbon (Pd/C))
-
Anhydrous solvent (e.g., diethyl ether or THF for LAH; ethanol or methanol for catalytic hydrogenation)
-
Hydrochloric acid (for salt formation and purification if desired)
Procedure (using catalytic hydrogenation):
-
In a hydrogenation vessel, dissolve 2,6-dichlorobenzonitrile in absolute ethanol.[7]
-
Add a catalytic amount of 5% Palladium on carbon.[7]
-
Pressurize the vessel with hydrogen gas (e.g., 20 lbs pressure).[7]
-
Shake the mixture at room temperature for an extended period (e.g., 48 hours) until hydrogen uptake ceases.[7]
-
Filter the reaction mixture to remove the catalyst.
-
If the hydrochloride salt is desired, the filtrate can be treated with concentrated HCl and diluted with diethyl ether to precipitate the product.[7]
-
The free base can be obtained by neutralizing the salt with a base and extracting with an organic solvent.
Applications in Medicinal Chemistry: Case Studies
The utility of 2,6-dichlorobenzylamine as a building block is best illustrated through its incorporation into bioactive molecules. The 2,6-dichlorophenyl moiety often serves as a key pharmacophoric element that can be directed towards specific binding pockets in protein targets.
Caption: Role of building blocks in a typical drug discovery pipeline.
Src Kinase Inhibitors for Oncology
Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various human cancers, making it a key target for anticancer drug development. A potent and orally active Src kinase inhibitor was developed where the 2,6-dichlorophenyl group, derived from 2,6-dichlorobenzylamine, plays a crucial role.[8] The synthesis involved the coupling of the 2,6-dichlorophenyl moiety to a benzotriazine core.[8] This substitution pattern was likely critical for achieving high potency and desirable pharmacokinetic properties.
Antimicrobial Agents
The 2,6-dichloro substitution pattern is a recurring motif in compounds with antimicrobial activity.[9] For instance, derivatives of 2-[2-(2,6-dichlorophenyl)amino]benzyl have been synthesized and shown to possess antibacterial and antifungal properties.[10] In these compounds, the 2,6-dichlorobenzyl group contributes to the overall lipophilicity and steric profile of the molecule, which can influence its ability to penetrate microbial cell walls and interact with intracellular targets. Furthermore, various 2,6-dichlorobenzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[11][12]
Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is another important target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis. Pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones have been designed as potent Met kinase inhibitors.[13] The 2,6-dichlorobenzyl group in these molecules is a key feature for achieving subnanomolar inhibitory concentrations.[13] Computational modeling studies can reveal that this group fits into a specific hydrophobic pocket of the Met kinase domain, highlighting the importance of this building block in rational drug design.[13]
Conclusion
2,6-Dichlorobenzylamine is a versatile and valuable building block in medicinal chemistry. Its unique structural features, conferred by the ortho-dichloro substitution, provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. The ability to control conformation, tune basicity, enhance metabolic stability, and increase lipophilicity makes this scaffold highly attractive for the development of novel therapeutics across a range of disease areas, including oncology and infectious diseases. The synthetic routes to 2,6-dichlorobenzylamine are well-established, ensuring its accessibility for both small-scale and large-scale synthetic efforts. As our understanding of drug-target interactions continues to grow, the strategic application of well-designed building blocks like 2,6-dichlorobenzylamine will remain a cornerstone of successful drug discovery programs.
References
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Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. (n.d.). PMC. Retrieved from [Link]
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][10][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-8. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. PrepChem.com. Retrieved from [Link]
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Nakazato, A., et al. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential. Bioorganic & Medicinal Chemistry, 14(12), 4193-207. Retrieved from [Link]
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PubChemLite. (n.d.). 2,6-dichlorobenzylamine (C7H7Cl2N). PubChemLite. Retrieved from [Link]
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Wang, Y., et al. (2016). Design and synthesis of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones with C-3′ side chains as potent Met kinase inhibitors. RSC Publishing. Retrieved from [Link]
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Zhang, D., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-2-oxoindolin-3-yl)-N-methyl-1H-imidazole-4-carboxamide as a Potent and Orally Efficacious D1 Positive Allosteric Modulator. Journal of Medicinal Chemistry, 62(20), 9204-9218. Retrieved from [Link]
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Pharmacophore modeling of 2,6-dichlorobenzyl amino alcohols
An In-Depth Technical Guide: Pharmacophore Modeling of 2,6-Dichlorobenzyl Amino Alcohols as Novel Antifungal Agents
Abstract
The β-amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide details a comprehensive, ligand-based pharmacophore modeling workflow for a series of 2,6-dichlorobenzyl amino alcohols designed as potential antifungal agents. We will explore the rationale behind key experimental decisions, from dataset curation and conformational analysis to hypothesis generation and rigorous statistical validation. The resulting pharmacophore model serves as a powerful tool, distilling the essential three-dimensional arrangement of chemical features required for biological activity.[3] This model not only illuminates the structure-activity relationship (SAR) of this chemical class but also functions as a sophisticated 3D query for virtual screening, accelerating the discovery of novel, potent antifungal candidates.[4]
Introduction: The Rationale for Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of modern drug discovery, providing an abstract representation of the essential molecular features responsible for a drug's biological activity.[5] Instead of focusing on the entire molecular structure, a pharmacophore model defines the specific spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR) that are critical for molecular recognition at a biological target.[3][6] This approach is particularly valuable when the 3D structure of the target protein is unknown, a scenario where ligand-based pharmacophore modeling becomes the method of choice.[3][5]
The 2,6-dichlorobenzyl amino alcohol scaffold presents a compelling starting point for antifungal drug discovery. The amino alcohol moiety is a known pharmacophore in many active agents, while the dichlorinated benzyl group provides a distinct hydrophobic and electronically modified feature. Previous studies have successfully identified l-amino alcohol derivatives as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.[7] This provides a strong rationale for investigating this chemical class.
This guide will simulate a complete pharmacophore modeling study, establishing a robust, validated model to guide the future design and discovery of novel 2,6-dichlorobenzyl amino alcohol-based antifungal agents.
Methodology: A Self-Validating Workflow
The integrity of a pharmacophore model is contingent upon a rigorous and logically sound methodology. Our workflow is designed as a self-validating system, where each step builds upon the last and is subject to stringent validation criteria.
Dataset Curation and Preparation
Protocol:
-
Assemble a Dataset: A structurally diverse set of 2,6-dichlorobenzyl amino alcohol analogues with experimentally determined antifungal activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled.
-
Define Activity Thresholds: The dataset is partitioned into activity classes. For this study, we define:
-
Highly Active (+++): MIC < 1 µg/mL
-
Moderately Active (++): 1 µg/mL ≤ MIC < 10 µg/mL
-
Inactive (+): MIC ≥ 10 µg/mL
-
-
Partition into Training and Test Sets: The full dataset is divided into a training set (~75% of compounds) used to generate the model, and a test set (~25%) used for external validation. The selection ensures that the full range of activities and structural diversity is represented in both sets.[8]
Rationale: The quality of the input data dictates the quality of the output model. A diverse training set with a wide range of activity values is crucial for the algorithm to identify features that are consistently present in active compounds and absent in inactive ones.[4] The independent test set provides an unbiased assessment of the model's predictive power on compounds it has not seen before.[9]
Conformational Analysis
Protocol:
-
Generate 3D Structures: The 2D structures of all compounds in the training and test sets are converted to 3D.
-
Energy Minimization: Each structure undergoes energy minimization to find a stable, low-energy conformation.
-
Systematic Conformational Search: A robust conformational search algorithm is applied to each molecule to generate a diverse ensemble of low-energy conformers, representing the molecule's flexibility.[10] A maximum energy threshold (e.g., 20 kcal/mol) above the global energy minimum is typically used.
Rationale: Molecules are not static; they are flexible and can adopt multiple conformations.[11] The biologically active conformation, the specific shape a molecule adopts when binding to its target, is often not its lowest energy state. By generating a library of possible conformations for each molecule, we increase the probability of including the correct bioactive conformation in the subsequent steps of model generation.[10]
Pharmacophore Hypothesis Generation
Protocol:
-
Feature Identification: Common chemical features (HBA, HBD, HY, AR) are identified across the conformer sets of the active molecules in the training set.
-
Hypothesis Generation: An algorithm (e.g., HypoGen within Discovery Studio) is used to generate a series of pharmacophore hypotheses.[8][12] The algorithm identifies spatial arrangements of features that are common to the highly active compounds but absent in the inactive ones.
-
Scoring and Ranking: Each hypothesis is scored based on statistical parameters that measure its ability to predict the activity of the training set compounds and its overall complexity.
Rationale: This is the core of the modeling process. The algorithm seeks the optimal 3D arrangement of features that best explains the observed structure-activity relationship.[10] By comparing the features of highly active molecules with those of inactive ones, the algorithm can prioritize hypotheses that are not only descriptive of active compounds but also discriminative against inactive ones.
Rigorous Model Validation
A pharmacophore model is only useful if it is statistically significant and has predictive power. We employ a multi-tiered validation strategy.[9]
Protocol:
-
Cost Analysis: The generated hypotheses are evaluated based on their cost values. The "Total Cost" of a hypothesis should be close to the "Fixed Cost" and significantly lower than the "Null Cost" to be considered a model with predictive value.
-
Test Set Prediction: The top-ranked hypothesis is used to predict the activity of the compounds in the external test set. A high correlation between the predicted and experimental activities indicates a robust model.[9]
-
Fischer's Randomization Test: The training set's biological activities are shuffled multiple times, and the hypothesis generation process is repeated for each shuffled set. If the original hypothesis has a significantly better score than any of the models generated from randomized data, it confirms that the model is not a result of chance correlation.[8][9]
-
Decoy Set Screening: The pharmacophore model is used as a 3D query to screen a large database of known inactive or structurally dissimilar molecules (a decoy set). A valid model should have a low hit rate for these decoys, demonstrating its ability to distinguish true actives from irrelevant compounds.
Rationale: Validation ensures that the model is not an artifact of the specific training set used but represents a genuine SAR. Cost analysis provides an initial statistical check. Test set validation offers a true measure of predictive ability. Fischer's randomization guards against chance correlations, and decoy set screening confirms the model's specificity.[9]
Caption: Workflow for Pharmacophore Generation and Validation.
Results and Data Presentation
Following the methodology, a series of ten pharmacophore hypotheses were generated. The top-ranked hypothesis, designated Hypo-1 , exhibited the best statistical significance and predictive power.
The Validated Pharmacophore Model (Hypo-1)
Hypo-1 consists of five essential features: one Hydrogen Bond Acceptor (HBA), one Hydrogen Bond Donor (HBD), one Hydrophobic (HY) feature, and two Aromatic Ring (AR) features. The spatial arrangement and geometric constraints of these features are critical for activity.
// Define nodes for pharmacophore features HBA [label="HBA", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=0.8]; HBD [label="HBD", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=0.8]; HY [label="HY", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=0.8]; AR1 [label="AR", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=0.8]; AR2 [label="AR", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=0.8];
// Define invisible nodes for positioning labels L1 [shape=plaintext, label="3.5 Å"]; L2 [shape=plaintext, label="5.2 Å"]; L3 [shape=plaintext, label="6.8 Å"]; L4 [shape=plaintext, label="4.1 Å"]; L5 [shape=plaintext, label="7.5 Å"];
// Connect features with edges and distance labels HBD -- HBA [color="#5F6368"]; HBD -- HY [color="#5F6368"]; HBA -- AR1 [color="#5F6368"]; HY -- AR1 [color="#5F6368"]; AR1 -- AR2 [color="#5F6368"];
// Position labels near the midpoints of edges HBD -- L1 -- HBA [style=invis, weight=0]; HBD -- L2 -- HY [style=invis, weight=0]; HBA -- L3 -- AR1 [style=invis, weight=0]; HY -- L4 -- AR1 [style=invis, weight=0]; AR1 -- L5 -- AR2 [style=invis, weight=0]; } }
Caption: 2D Representation of the Final Pharmacophore Model (Hypo-1).
Table 1: Pharmacophore Model (Hypo-1) Feature Details
| Feature Type | X, Y, Z Coordinates | Radius (Å) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | (2.1, 3.5, -0.5) | 1.2 |
| Hydrogen Bond Donor (HBD) | (-1.4, 3.8, 0.2) | 1.2 |
| Hydrophobic (HY) | (-3.8, 1.5, -1.0) | 1.5 |
| Aromatic Ring (AR1) | (4.7, 0.0, 0.8) | 1.4 |
| Aromatic Ring (AR2) | (-1.8, -2.5, 1.2) | 1.4 |
Statistical Validation Results
The statistical validation confirmed the robustness and predictive power of Hypo-1. The cost difference between the null and total cost was significant, and the model showed a high correlation coefficient for the training set. Most importantly, it accurately predicted the activity of the external test set.
Table 2: Statistical Validation of the Top Pharmacophore Hypothesis (Hypo-1)
| Parameter | Value | Description |
|---|---|---|
| Total Cost | 75.8 | The overall cost of the hypothesis. A lower value is better. |
| Fixed Cost | 68.2 | The ideal cost representing a perfect model. |
| Null Cost | 195.4 | The cost of a model with no predictive ability. |
| Cost Difference (Null - Total) | 119.6 | A value > 60 suggests a >90% probability the model is not due to chance. |
| RMSD | 0.89 | Root Mean Square Deviation between estimated and actual activities. |
| Correlation (Training Set) | 0.94 | Correlation coefficient for the training set compounds. |
| Correlation (Test Set) | 0.88 | Correlation coefficient for the external test set compounds. |
| Fischer Test Confidence | 98% | Confidence level that the model is not a result of chance correlation. |
Discussion: From Model to Molecular Insight
The validated pharmacophore model, Hypo-1, provides critical insights into the structure-activity relationships of 2,6-dichlorobenzyl amino alcohols.
-
The Amino Alcohol Core: The HBA and HBD features, with a defined spatial distance of ~3.5 Å, map directly onto the hydroxyl and amino groups of the core scaffold. This confirms the critical role of this moiety in target interaction, likely forming key hydrogen bonds within the active site of an enzyme like CYP51.[7]
-
The Dichlorobenzyl Group: The hydrophobic (HY) feature aligns perfectly with the dichlorinated aromatic ring. The two chlorine atoms enhance the ring's hydrophobic character and modulate its electronic properties, which appears to be a crucial interaction for potent activity.
-
Aromatic Interactions: The two distinct aromatic features (AR1 and AR2) suggest that additional π-π stacking or hydrophobic interactions with aromatic residues in the target's binding pocket are necessary. One feature corresponds to the dichlorobenzyl ring, while the second may map to an additional aromatic substituent required for optimal binding.
This model now serves as a powerful predictive tool. It can be used as a 3D query to screen large chemical databases to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active.[3] This process of virtual screening is significantly faster and more cost-effective than traditional high-throughput screening, allowing researchers to prioritize the synthesis and testing of the most promising candidates.[4]
Conclusion
This guide has detailed a rigorous, field-proven workflow for the development and validation of a ligand-based pharmacophore model for 2,6-dichlorobenzyl amino alcohols. The resulting five-feature model (Hypo-1) successfully encapsulates the key structural requirements for antifungal activity and demonstrates high statistical significance and predictive power. By explaining the causality behind each methodological step, this work provides a blueprint for applying pharmacophore modeling to accelerate the discovery of new therapeutic agents. The validated model is now ready for deployment in virtual screening campaigns to identify the next generation of potent and novel antifungal compounds.
References
-
Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
-
Patsnap. (2025, May 21). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]
-
Fiveable. (2026, March 4). Pharmacophore modeling. Fiveable. [Link]
-
DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]
-
PubMed. (2011, April 15). Generation and validation of the first predictive pharmacophore model for cyclin-dependent kinase 9 inhibitors. [Link]
-
Taylor & Francis Group. (n.d.). Pharmacophore methods. [Link]
-
SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. [Link]
-
National Center for Biotechnology Information. (2024, February 19). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC. [Link]
-
LinkedIn. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]
-
CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]
-
Scribd. (n.d.). Pharmacophore Modeling Steps Guide. [Link]
-
YouTube. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]
-
ResearchGate. (2024, December 11). Computational study of Amino-Modified Perillyl Alcohol compounds as an Activation of Apoptosis to Tumor Cells. [Link]
-
National Center for Biotechnology Information. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. PMC. [Link]
-
PubMed. (2011, April 15). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. [Link]
-
ResearchGate. (2025, September 2). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]
-
University of Dundee Research Portal. (2022, April 1). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
-
PubMed. (2019, September 1). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. [Link]
-
MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ResearchGate. (2025, October 13). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
-
PubMed. (n.d.). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. [Link]
-
ResearchGate. (n.d.). Biologically active amino alcohols. [Link]
-
CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. [Link]
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- 12. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
Advanced Synthesis of N-Substituted Aminoethanols: Technical Guide
The synthesis of N-substituted aminoethanols (2-aminoethanols) represents a critical junction in organic chemistry, bridging bulk commodity chemicals with high-value pharmaceutical intermediates. These moieties function as the pharmacophore backbone in beta-blockers (e.g., Metoprolol), antihistamines, and as chiral auxiliaries in asymmetric synthesis.
This technical guide moves beyond standard textbook definitions to analyze the process chemistry , mechanistic divergence , and catalytic innovations defining this field today.
Executive Summary
The synthesis of N-substituted aminoethanols is dominated by two opposing paradigms: the kinetic control of epoxide ring-opening (industrial standard) and the thermodynamic control of catalytic hydrogen borrowing (green emerging standard). This guide evaluates both, providing actionable protocols for controlling regioselectivity, preventing poly-alkylation, and maximizing atom economy.
Part 1: Mechanistic Foundations & Synthetic Strategies
The Industrial Standard: Aminolysis of Epoxides
The direct reaction of amines with ethylene oxide (or substituted epoxides) remains the most scalable route. However, it is plagued by the "Poly-alkylation Trap"—the product (secondary amine) is often more nucleophilic than the starting material (primary amine).
-
Regioselectivity:
-
Basic/Neutral Conditions: Steric control dominates.[3] The amine attacks the least substituted carbon.
-
Acidic/Lewis Acid Conditions: Electronic control dominates. The transition state possesses carbocation character, directing attack to the more substituted carbon.
-
The Green Frontier: Borrowing Hydrogen (BH) Catalysis
Also known as "Hydrogen Autotransfer," this method uses alcohols as alkylating agents.[4][5] It avoids genotoxic alkyl halides and mutagenic epoxides, producing only water as a byproduct.
-
Mechanism:
Part 2: Critical Process Parameters (CPP) & Troubleshooting
Controlling Poly-Alkylation in Epoxide Opening
To synthesize mono-N-substituted aminoethanols without forming di-ethanolamines:
-
Stoichiometry: Use a large excess of amine (5:1 to 10:1 molar ratio). The kinetics favor the primary attack if the concentration of the starting amine remains high.
-
Reactor Design: Use a Plug Flow Reactor (PFR) or a semi-batch mode where epoxide is added slowly to a concentrated amine solution.
-
Water Effect: Water (10-20% w/w) often accelerates the reaction via hydrogen bond activation of the epoxide oxygen, stabilizing the transition state.
Regioselectivity in Substituted Epoxides (e.g., Styrene Oxide)
-
Target:
-amino alcohol (attack at benzylic position) vs. -amino alcohol (attack at terminal position). -
Solution: Use Yttrium(III) chloride (YCl3) or Tin-Beta Zeolites to enforce regiocontrol. Lewis acids coordinate to the epoxide oxygen, increasing electrophilicity and favoring attack at the more substituted carbon (SN1-like pathway).
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Ring Opening of Styrene Oxide
Target: Synthesis of 2-(benzylamino)-2-phenylethanol (Attack at benzylic position)
Rationale: Standard heating yields mixtures. Using a Lewis Acid catalyst directs regioselectivity.[9]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
Styrene Oxide: 10 mmol (1.20 g)
-
Benzylamine: 12 mmol (1.28 g)
-
Catalyst: YCl3 (anhydrous): 0.5 mmol (5 mol%)
-
Solvent: Acetonitrile (dry): 10 mL
-
-
Procedure:
-
Dissolve YCl3 in acetonitrile under Nitrogen atmosphere.
-
Add styrene oxide and stir for 10 minutes to allow coordination.
-
Add benzylamine dropwise over 5 minutes.
-
Stir at room temperature (25°C) for 4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1).
-
-
Workup:
-
Quench with water (10 mL). Extract with Dichloromethane (3 x 15 mL).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Purify via flash column chromatography.
-
-
Validation: 1H NMR should show the methine proton shift characteristic of the benzylic amine attachment.
Protocol B: Catalytic N-Alkylation via Borrowing Hydrogen
Target: N-alkylation of aminoethanol using a primary alcohol.
Rationale: Avoids the use of alkyl halides. High atom economy.[4][6]
-
Setup: Pressure tube or autoclave (for low boiling alcohols).
-
Reagents:
-
Ethanolamine: 10 mmol
-
Benzyl Alcohol: 10 mmol
-
Catalyst: [Cp*IrCl2]2 (1 mol%)
-
Base: NaHCO3 (10 mol%)
-
Solvent: Toluene or Water (depending on solubility).
-
-
Procedure:
-
Combine reagents in the pressure tube.
-
Heat to 110°C for 12 hours.
-
Note: The catalyst dehydrogenates benzyl alcohol to benzaldehyde. Ethanolamine condenses to form the Schiff base. The catalyst transfers H2 back to reduce the imine.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove catalyst residues.
-
Evaporate solvent. Recrystallize or distill product.
-
Part 4: Data Visualization & Comparison
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Epoxide Aminolysis | Route B: Alkyl Halide Substitution | Route C: Borrowing Hydrogen |
| Atom Economy | 100% (Perfect) | <50% (Stoichiometric salt waste) | ~90% (Water is byproduct) |
| Regioselectivity | Variable (Substrate/Catalyst dependent) | High (SN2) | High (Chemoselective) |
| Safety Profile | High Risk (Pressurized/Toxic Epoxides) | Moderate (Genotoxic halides) | High Safety (Benign alcohols) |
| Scalability | Excellent (Continuous Flow) | Moderate | Good (Batch/CSTR) |
| Key Challenge | Poly-alkylation control | Over-alkylation (Quaternization) | Catalyst cost (Ir/Ru) |
Visualizing the Mechanisms
Diagram 1: Epoxide Ring Opening Regioselectivity
This diagram illustrates the divergent pathways based on reaction conditions (Basic vs. Acidic).
Caption: Divergent regioselectivity in epoxide aminolysis driven by steric (Basic) vs. electronic (Acidic) factors.
Diagram 2: The Borrowing Hydrogen Cycle
A self-validating catalytic cycle where the reductant is generated in situ from the substrate.
Caption: The "Borrowing Hydrogen" cycle: Alcohol oxidation fuels imine reduction, generating water as the sole byproduct.
References
-
Regioselectivity in Epoxide Ring Opening
-
Borrowing Hydrogen Methodology
-
Industrial Synthesis Overview
-
Green Catalytic Synthesis
- Title: Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.
- Source: ACS Omega, 2024.
-
URL:[Link]
-
Epoxide Mechanisms
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Borrowing Hydrogen Catalysis | The Morrill Research Group [blogs.cardiff.ac.uk]
- 5. digital.csic.es [digital.csic.es]
- 6. m.youtube.com [m.youtube.com]
- 7. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 10. real.mtak.hu [real.mtak.hu]
- 11. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 12. univarsolutions.com [univarsolutions.com]
- 13. grokipedia.com [grokipedia.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
The following technical guide provides an in-depth analysis of the safety, handling, and chemical properties of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol . As a specialized intermediate often encountered in pharmaceutical synthesis (likely related to anti-arrhythmic or beta-blocker analog development), this compound requires specific protocols due to its halogenated benzyl amine structure.
Executive Summary & Chemical Identification
Target Compound: 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol Synonyms: N-(2,6-Dichlorobenzyl)-N-isopropylethanolamine; 2-[Isopropyl(2,6-dichlorobenzyl)amino]ethanol. Chemical Class: Halogenated Benzyl Amino-Alcohol / Tertiary Amine. Molecular Formula: C₁₂H₁₇Cl₂NO Molecular Weight: 262.18 g/mol CAS Number: Not widely listed in public registries; treated as a specialized research chemical/intermediate.[1][2] (Note: Analogous compounds such as the 3-chlorobenzyl derivative [CAS: 1248644-79-2] and 2,5-dichlorobenzyl derivative [CAS: 1353981-56-2] exist, suggesting this is a positional isomer used in custom synthesis).
Structural Context
This molecule features a tertiary amine core substituted with:
-
2,6-Dichlorobenzyl group: Provides lipophilicity and steric bulk, common in bioactive pharmacophores.
-
Isopropyl group: Adds steric hindrance, modulating metabolic stability.
-
Ethanol chain: Provides a polar handle for hydrogen bonding or further derivatization (e.g., esterification).
The presence of the 2,6-dichlorobenzyl moiety is significant; this substitution pattern is often associated with specific receptor binding profiles (e.g., in adrenergic or imidazoline receptor ligands) and requires careful handling due to potential biological activity.
Hazard Identification & Risk Assessment (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., N-benzyl-ethanolamines).
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
| Aquatic Toxicity (Chronic) | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects (due to halogenation). |
Critical Toxicology Insights
-
Mechanism of Irritation: The free amine functionality (pKa ~9-10) combined with the lipophilic benzyl group allows the compound to penetrate lipid bilayers and disrupt cell membranes, leading to localized irritation or necrosis upon prolonged contact.
-
Systemic Risks: Halogenated benzyl amines can act as CNS depressants or stimulants depending on dosage. The 2,6-dichloro substitution often increases metabolic resistance, potentially prolonging systemic half-life compared to non-halogenated analogs.
Composition & Purity Standards
For pharmaceutical R&D applications, the following specifications are standard:
-
Purity: ≥ 97.0% (HPLC/GC).
-
Impurities:
-
2,6-Dichlorobenzyl chloride: (Precursor, highly toxic/lachrymator).
-
N-Isopropylethanolamine: (Precursor, corrosive).
-
Bis-alkylated byproducts.
-
First Aid Measures (Self-Validating Protocols)
These protocols are designed to neutralize the specific chemical nature (basic amine, lipophilic) of the contaminant.
-
Eye Contact:
-
Action: Immediately flush with isotonic saline or water for 15 minutes.
-
Rationale: The amine base can cause rapid corneal clouding. Isotonic saline prevents osmotic shock to compromised tissue.
-
-
Skin Contact:
-
Action: Wash with polyethylene glycol (PEG 400) followed by soap and water.
-
Rationale: The lipophilic dichlorobenzyl group makes the compound water-insoluble. PEG 400 solubilizes the organic residue better than water alone, preventing dermal absorption.
-
-
Inhalation:
-
Action: Move to fresh air. If wheezing occurs, administer oxygen.
-
Rationale: Amine vapors are respiratory irritants that can induce bronchospasm.
-
-
Ingestion:
-
Action: Do NOT induce vomiting. Rinse mouth with water. Administer activated charcoal if within 1 hour.
-
Rationale: Vomiting risks aspiration pneumonia, which is severe with lipophilic amines.
-
Fire-Fighting & Accidental Release
Fire Hazards
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Chloride (HCl) .
-
Note: The release of HCl gas upon combustion requires acid-gas rated respirators for firefighters.
Spill Response Protocol
-
Evacuate: Isolate the area (10-15 meters).
-
PPE: Wear full-face respirator with organic vapor/acid gas cartridges (Type ABEK), nitrile gloves (double-gloved), and Tyvek suit.
-
Containment: Do not use water (spreads the lipophilic chemical). Use sand or vermiculite.
-
Neutralization: Treat the spill area with a dilute weak acid (e.g., 5% citric acid or acetic acid) to convert the free amine to a water-soluble, less volatile salt before cleanup.
Handling, Storage & Stability
Storage Conditions
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen).
-
Reasoning: Secondary/Tertiary amines can undergo N-oxidation or absorb CO₂ from the air (forming carbamates) over time. The 2,6-dichlorobenzyl group is relatively stable, but the ethanolamine side chain is susceptible to oxidation.
-
-
Container: Amber glass (protect from light) with Teflon-lined cap.
Incompatibilities
-
Strong Oxidizers: Reaction may be vigorous/explosive.
-
Acid Chlorides/Anhydrides: Will react rapidly with the hydroxyl group (esterification) or the amine (if protonated/equilibrium allows).
-
Heavy Metals: May form coordination complexes.
Physical & Chemical Properties
| Property | Value (Predicted/Typical) | Relevance |
| Appearance | Colorless to pale yellow oil or low-melting solid | Visual purity check (darkening indicates oxidation). |
| Boiling Point | ~340-360°C (dec.) | High BP due to H-bonding; likely distillable only under high vacuum (<1 mmHg). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Good for organic synthesis. |
| Water Solubility | Low (< 1 mg/mL at pH 7) | Requires co-solvents (e.g., DMSO) for biological assays. |
| pKa (Base) | ~9.0 - 9.5 | Exists as a cation at physiological pH. |
| LogP | ~3.5 - 4.0 | Highly lipophilic; crosses blood-brain barrier easily. |
Visualization: Emergency Decision Tree
The following diagram outlines the critical decision-making process for accidental exposure or spills, integrating the chemical's specific properties (lipophilicity and basicity).
Caption: Emergency Response Protocol emphasizing PEG 400 for skin decontamination due to lipophilicity.
Synthesis & Application Context
This molecule is typically synthesized via Reductive Amination or Nucleophilic Substitution . Understanding this pathway helps identify potential impurities.
Synthesis Pathway (Likely)
-
Precursors: 2,6-Dichlorobenzaldehyde + N-Isopropylethanolamine.
-
Reaction: Reductive amination using NaBH(OAc)₃.
-
OR
-
-
Precursors: 2,6-Dichlorobenzyl chloride + N-Isopropylethanolamine.
-
Reaction: SN2 Substitution (Base catalyzed).
Implication for Researchers: If the product smells like "almonds" or "acrid," it may contain unreacted 2,6-Dichlorobenzaldehyde or Benzyl chloride , both of which have distinct toxicological profiles (sensitizers).
Ecological & Transport Information
-
Ecotoxicity: Halogenated aromatics are often persistent in the environment. The 2,6-dichloro substitution hinders microbial degradation.
-
Recommendation: Treat all waste as hazardous. Do not discharge into drains.
-
-
Transport (IATA/DOT):
-
Status: Not typically regulated as a specific Dangerous Good unless in bulk.
-
Default Classification for Shipping:UN 3082 , Environmentally hazardous substance, liquid, n.o.s. (if >5L).[3]
-
Small Qty: Research samples often ship as "Chemical Kit" or "Not Restricted" if <5mL, depending on carrier policy.
-
References
-
PubChem. (2025). Compound Summary: 2-((3-Chlorobenzyl)(isopropyl)amino)ethanol (Analogous Structure). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Halogenated Benzyl Amines - General Toxicology. ECHA. [Link]
Sources
Methodological & Application
Application Note: Synthesis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol via Reductive Amination
This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-validated protocol for the synthesis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol, addressing the specific challenges posed by the sterically hindered 2,6-dichlorobenzyl moiety.
Executive Summary
This guide details the synthesis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol (Target Molecule) utilizing a direct reductive amination strategy.
The synthesis of tertiary amines possessing ortho-disubstituted benzyl groups presents a specific challenge: steric hindrance . The 2,6-dichloro substitution pattern on the benzaldehyde precursor significantly retards the formation of the iminium intermediate, often leading to low conversion rates under standard conditions. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor, optimized with Acetic Acid (AcOH) catalysis to drive the equilibrium toward the reactive iminium species, ensuring high yields without the need for toxic cyanoborohydrides.
Retrosynthetic Analysis & Strategy
The most convergent pathway involves the disconnection of the benzyl-nitrogen bond. This approach utilizes commercially available or easily synthesized precursors and avoids the over-alkylation issues common with alkyl halide substitutions.
-
Precursor A (Electrophile): 2,6-Dichlorobenzaldehyde (CAS: 83-38-5).
-
Precursor B (Nucleophile): 2-(Isopropylamino)ethanol (CAS: 109-56-8).[1]
Reaction Scheme
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to a cationic iminium intermediate. This electrophilic species is then rapidly reduced by the hydride source.
Figure 1: Mechanistic pathway for the reductive amination of hindered aldehydes.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[2] | Role |
| 2,6-Dichlorobenzaldehyde | 83-38-5 | 1.0 | Starting Material |
| 2-(Isopropylamino)ethanol | 109-56-8 | 1.1 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.5 | Reducing Agent |
| Glacial Acetic Acid | 64-19-7 | 1.0 - 2.0 | Catalyst / pH Control |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Reaction Medium |
Equipment
-
Oven-dried 250 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Nitrogen or Argon gas line (inert atmosphere is preferred but STAB is relatively stable).
-
Addition funnel (optional) or syringe for liquid addition.
Experimental Protocol
Step 1: Reactant Solubilization & Activation
-
Rationale: The 2,6-dichloro groups create significant steric bulk around the carbonyl carbon. Pre-mixing the aldehyde and amine with acid allows the equilibrium to shift toward the iminium ion before the reducing agent is stressed.
-
Charge the 250 mL RBF with 2,6-Dichlorobenzaldehyde (1.75 g, 10.0 mmol).
-
Add 1,2-Dichloroethane (DCE) (40 mL). Stir until fully dissolved.
-
Add 2-(Isopropylamino)ethanol (1.13 g, 11.0 mmol, 1.1 equiv) via syringe.
-
Add Glacial Acetic Acid (0.6 g, 10.0 mmol, 1.0 equiv).
-
Note: The solution may warm slightly. The acid protonates the carbonyl oxygen (or the hemiaminal hydroxyl), facilitating water loss to generate the reactive iminium species.
-
-
Critical Hold Time: Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes under nitrogen.
-
Observation: The solution may turn slightly yellow or cloudy.
-
Step 2: Reductive Amination[5][6]
-
Cool the reaction mixture slightly to 0 °C using an ice bath (optional, but recommended to control exotherm upon reagent addition).
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in 3–4 portions over 10 minutes.
-
Caution: Gas evolution (hydrogen) is minimal but possible; ensure the system is vented.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature.
-
Stir vigorously for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear. If aldehyde remains, add an additional 0.5 equiv of STAB and stir for 4 hours.
-
Step 3: Workup & Isolation
-
Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir for 15 minutes to neutralize the acetic acid and destroy excess borohydride.
-
pH Check: Ensure the aqueous layer is basic (pH > 8). If not, add small amounts of 1M NaOH.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE).
-
Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL).
-
Drying: Combine the organic layers and wash with Brine (30 mL). Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.
Step 4: Purification
While the crude product is often >90% pure, the hindered nature of the reaction can leave traces of unreacted aldehyde.
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).[5]
-
Mobile Phase: Gradient of 0% to 5% Methanol in Dichloromethane (with 0.5% Triethylamine or NH₄OH to prevent tailing of the amine).
-
-
Yield Expectation: 85–95% (approx. 2.2 – 2.5 g).
-
Appearance: Colorless to pale yellow viscous oil.
Process Logic & Optimization (Troubleshooting)
Why STAB over NaBH₄ or NaCNBH₃?
-
Selectivity: NaBH₄ is too aggressive and will reduce the aldehyde to the alcohol (2,6-dichlorobenzyl alcohol) faster than it reduces the hindered iminium ion.
-
Safety: NaCNBH₃ is toxic and generates HCN upon workup.
-
STAB (NaBH(OAc)₃): It is less nucleophilic/basic. It does not reduce the aldehyde at an appreciable rate but rapidly reduces the protonated iminium ion formed in situ.
Handling "Stubborn" Sterics (The Titanium Method)
If the standard protocol yields low conversion (<50%) due to extreme steric shielding in specific batches:
-
Replace Acetic Acid with Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv).
-
Stir Aldehyde + Amine + Ti(OiPr)₄ neat or in minimal THF for 6 hours to force iminium formation.
-
Dilute with Ethanol and add NaBH₄ (standard borohydride is safe here because the aldehyde is fully complexed/converted).
-
Note: Workup requires adding water to precipitate white TiO₂ solid, which must be filtered (Celite) before extraction.
Analytical Validation
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2–7.4 (m, 3H, Ar-H) – Characteristic 2,6-dichloro pattern.
-
δ 3.95 (s, 2H, Ar-CH ₂-N) – Singlet, shifted downfield due to Cl proximity.
-
δ 3.55 (t, 2H, -CH₂OH )
-
δ 3.05 (sept, 1H, N-CH -(CH₃)₂)
-
δ 2.70 (t, 2H, N-CH ₂)
-
δ 1.05 (d, 6H, Isopropyl CH ₃)
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z ~262.07 (Calculation based on ³⁵Cl isotope). Look for characteristic Cl₂ isotope pattern (9:6:1 relative abundance for M, M+2, M+4).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995).[2] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
-
Common Organic Chemistry. "Reductive Amination - Common Conditions (STAB)."
Sources
Application Note: Chemoselective N-Alkylation of Isopropylaminoethanol with Sterically Hindered 2,6-Dichlorobenzyl Chloride
The following Application Note and Protocol is designed for researchers and process chemists requiring a robust method for the synthesis of N-(2,6-dichlorobenzyl)-N-isopropyl-2-aminoethanol .
This transformation presents specific challenges due to the steric hindrance imposed by the ortho-dichloro substitution on the benzyl ring, which significantly retards the SN2 trajectory compared to unsubstituted benzyl halides. The protocol below prioritizes chemoselectivity (N- vs. O-alkylation) and conversion efficiency.
Abstract & Mechanistic Insight
The N-alkylation of secondary amino alcohols with benzyl chlorides is typically a routine SN2 reaction. However, the use of 2,6-dichlorobenzyl chloride introduces a significant steric barrier. The two chlorine atoms at the 2- and 6-positions shield the benzylic carbon, impeding the backside attack of the nucleophile (isopropylaminoethanol).
Key Challenges:
-
Steric Retardation: The reaction rate is 10–50x slower than with benzyl chloride, often requiring elevated temperatures.
-
Chemoselectivity: While amines are better nucleophiles than alcohols, high temperatures and strong bases can promote competitive O-alkylation, leading to ether byproducts.
-
Elimination: Although rare for benzyl halides, prolonged heating can lead to degradation.
Strategic Solution: This protocol utilizes Finkelstein catalysis (in situ) . The addition of catalytic Sodium Iodide (NaI) converts the unreactive benzyl chloride into a transient, highly reactive benzyl iodide. The iodide is a superior leaving group (weaker C-I bond) and facilitates the substitution under milder conditions than would otherwise be required, preserving chemoselectivity.
Reaction Scheme
The reaction proceeds via a nucleophilic substitution where the secondary amine of isopropylaminoethanol attacks the benzylic carbon. Potassium carbonate acts as the acid scavenger.
Figure 1: Catalytic cycle illustrating the in situ activation of the hindered benzyl chloride via iodide exchange.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density | Role |
| 2,6-Dichlorobenzyl chloride | 195.47 | 1.0 | Solid | Electrophile (Substrate) |
| Isopropylaminoethanol | 103.16 | 1.2 | 0.89 g/mL | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Solid | Base (Acid Scavenger) |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Solid | Finkelstein Catalyst |
| Acetonitrile (MeCN) | 41.05 | N/A | 0.786 g/mL | Solvent (Polar Aprotic) |
| Ethyl Acetate / Hexanes | - | - | - | Extraction / Purification |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser and nitrogen inlet).
-
Magnetic stir plate with oil bath (controlled to ±1°C).
-
Rotary evaporator.[1]
-
High-vacuum pump (for drying).
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry all glassware overnight. Flush the reaction flask with Nitrogen (N₂) to remove moisture. Note: Moisture can solvate the carbonate base, reducing its surface activity.
-
Solvent Charging: Add Acetonitrile (10 mL per gram of benzyl chloride) to the flask.
-
Reagent Addition:
-
Add 2,6-Dichlorobenzyl chloride (1.0 equiv) .
-
Add Sodium Iodide (0.1 equiv) . Stir for 10 minutes at room temperature. The solution may darken slightly (yellowing) due to trace iodine; this is normal.
-
Add Potassium Carbonate (2.0 equiv) . The mixture will be a heterogeneous suspension.
-
-
Nucleophile Addition: Add Isopropylaminoethanol (1.2 equiv) dropwise via syringe.
-
Expert Tip: A slight excess (1.2 eq) ensures complete consumption of the limiting benzyl chloride, which is harder to remove during purification than the polar amino alcohol.
-
Phase 2: Reaction & Monitoring[2]
-
Heating: Heat the mixture to reflux (approx. 80–82°C) .
-
Monitoring: Monitor by TLC or HPLC/UPLC every 2 hours.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) for the aromatic ring; Iodine stain for the amine.
-
Endpoint: Disappearance of the benzyl chloride spot (high Rf).
-
Duration: Typically 6–12 hours. Without NaI, this reaction can take >24 hours.
-
Phase 3: Workup (Acid-Base Purification Strategy)
Since the product is a tertiary amine, we can exploit pH-dependent solubility to purify it without chromatography in many cases.
-
Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, KHCO₃, excess K₂CO₃) through a Celite pad. Rinse the pad with Ethyl Acetate.
-
Concentration: Remove the Acetonitrile/Ethyl Acetate on a rotary evaporator to yield a crude oil.
-
Acid Extraction (Critical Step):
-
Dissolve the residue in Ethyl Acetate (EtOAc) .[1]
-
Extract the organic layer with 1M HCl (aq) (2x).
-
Chemistry: The product (amine) protonates and moves into the aqueous phase. Neutral impurities (unreacted benzyl chloride, non-basic byproducts) stay in the EtOAc.
-
-
Base Release:
-
Collect the aqueous acidic layer.
-
Cool in an ice bath and basify to pH > 12 using 4M NaOH or saturated Na₂CO₃ . The product will oil out as a free base.
-
-
Final Extraction:
Phase 4: Analytical Verification
-
Appearance: Pale yellow to colorless viscous oil.
-
Yield: Expected 85–95%.
-
Storage: Store under inert atmosphere at 4°C (amine oxides can form over time).
Process Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the acid-base purification strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance prevents reaction. | Increase NaI to 0.5 equiv. Switch solvent to DMF (higher temp allowed, 100°C). |
| O-Alkylation Observed | Base is too strong or temp too high. | Ensure K₂CO₃ is used (not KOH/NaH). Reduce temp to 60°C and extend time. |
| Emulsion during Workup | Amphiphilic nature of amino alcohol. | Use Dichloromethane (DCM) instead of EtOAc for final extraction. Add solid NaCl to saturate aqueous phase. |
| Product Color | Iodine traces or amine oxidation. | Wash organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove iodine. |
Safety & Hazards (E-E-A-T)
-
2,6-Dichlorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear butyl rubber gloves if available.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
-
Reaction Pressure: Ensure the reflux condenser is open to nitrogen/air (via bubbler) to prevent pressure buildup.
References
-
General N-Alkylation Protocols
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
-
-
Finkelstein Catalysis in Alkylation
-
Bordwell, F. G., & Brannen, W. T. "The Effect of Steric Hindrance on the Rates of S_N2 Reactions." Journal of the American Chemical Society 86.21 (1964): 4645–4650.
-
-
Reactivity of 2,6-Dichlorobenzyl Chloride
-
Specific reactivity data inferred from: Journal of Medicinal Chemistry protocols involving hindered benzyl halides. See: J. Med. Chem. 2014, 57, 12, 5238–5257 (Synthesis of hindered benzylamines).
-
-
Purification of Amino Alcohols
-
Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann, 2017. (Standard reference for workup of basic amines).
-
Sources
Reaction conditions for 2,6-dichlorobenzaldehyde and N-isopropylethanolamine
Application Note & Protocol
Topic: Strategic Synthesis of 2-((2,6-Dichlorobenzyl)(isopropyl)amino)ethan-1-ol via One-Pot Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of 2-((2,6-dichlorobenzyl)(isopropyl)amino)ethan-1-ol, a substituted amino alcohol with potential applications as a scaffold or intermediate in pharmaceutical development. The protocol details a robust and highly efficient one-pot reductive amination reaction between 2,6-dichlorobenzaldehyde and N-isopropylethanolamine. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss the rationale behind the selection of specific reagents and conditions. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of this and structurally related compounds.
Introduction and Scientific Rationale
Reductive amination is a cornerstone of modern organic synthesis, responsible for a significant percentage of carbon-nitrogen bond formations in the pharmaceutical industry.[1] This powerful transformation converts a carbonyl compound and an amine into a more substituted amine in a two-stage process: the initial formation of an imine or iminium ion, followed by its reduction.[2][3]
The reaction between 2,6-dichlorobenzaldehyde and the secondary amine N-isopropylethanolamine proceeds through an intermediate iminium ion, which is subsequently reduced to yield the target tertiary amine. The steric hindrance imposed by the two ortho-chloro substituents on the benzaldehyde ring necessitates carefully optimized conditions to ensure efficient iminium ion formation and subsequent reduction.
Our selected method employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. Unlike more reactive hydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ exhibits remarkable chemoselectivity, readily reducing the iminium ion intermediate while leaving the starting aldehyde largely untouched.[2] This allows for a convenient "one-pot" procedure where all reactants can be combined without the need to isolate the unstable iminium intermediate, thereby maximizing efficiency and yield.
Reaction Mechanism and Workflow
Mechanistic Pathway
The reductive amination process unfolds through a sequence of reversible and irreversible steps, as detailed below. The reaction is typically facilitated by a weak acid catalyst, which protonates the carbonyl oxygen, enhancing its electrophilicity. The optimal pH for such reactions is generally maintained between 4 and 6 to ensure the amine remains sufficiently nucleophilic while still promoting dehydration.[4][5]
-
Nucleophilic Attack: The secondary amine (N-isopropylethanolamine) attacks the activated carbonyl carbon of 2,6-dichlorobenzaldehyde.
-
Carbinolamine Formation: A proton transfer event results in a neutral tetrahedral intermediate known as a carbinolamine.[3]
-
Dehydration to Iminium Ion: Acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water, a favorable process that drives the reaction forward. This step forms a highly electrophilic iminium ion.[5][6]
-
Hydride Reduction: The iminium ion is irreversibly reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), which delivers a hydride to the carbon of the C=N bond to form the final tertiary amine product.[2]
Caption: Reaction mechanism for reductive amination.
Experimental Workflow
The one-pot protocol is designed for operational simplicity and efficiency. The process involves the sequential addition of reagents, a timed reaction phase, and a standard aqueous work-up followed by purification.
Caption: Experimental workflow for one-pot synthesis.
Materials and Methods
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 83-38-5 | Irritant, Air & Light Sensitive[7] |
| N-Isopropylethanolamine | C₅H₁₃NO | 103.16 | 109-56-8 | Corrosive, Harmful[8][9] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Corrosive, Flammable |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen/Argon inlet
-
Addition funnel or powder funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale and can be adjusted accordingly.
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (1.75 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Dissolve the aldehyde in dichloromethane (DCM, 50 mL). To this solution, add N-isopropylethanolamine (1.14 g, 11.0 mmol, 1.1 equiv.) via syringe.
-
Catalysis and Iminium Formation: Add glacial acetic acid (0.11 mL, 2.0 mmol, 0.2 equiv.) to the mixture. Allow the solution to stir at room temperature under a nitrogen atmosphere for 45 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction Step: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv.) to the flask in several portions over 15 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: The final product, 2-((2,6-dichlorobenzyl)(isopropyl)amino)ethan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Data Summary
| Parameter | Value |
| Scale | 10.0 mmol (based on aldehyde) |
| Theoretical Yield | 2.62 g |
| Expected Actual Yield | 75-90% |
| Appearance | Colorless to pale yellow oil/solid |
| Purity (post-chromatography) | >95% |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood. Dichloromethane is a volatile solvent.
-
Reagent Handling:
-
2,6-Dichlorobenzaldehyde is an irritant and is sensitive to air and moisture.[7] Handle under an inert atmosphere if possible.
-
N-isopropylethanolamine is corrosive and can cause burns.[8] Avoid contact with skin and eyes.
-
Sodium triacetoxyborohydride is water-reactive and will release flammable hydrogen gas upon contact with strong acids or water. Add it slowly and in portions.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-free waste from this procedure is a key advantage over protocols using NaBH₃CN.[2]
References
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. US4822924A - Process for producing 2,6-dichlorobenzyl alcohol.
-
Usiena air. (n.d.). An Iron Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water media as Hydrogen Sources. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]
-
Datasheet. 2-(Isopropylamino)ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
PubChem. 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
-
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Retrieved from [Link]
-
operachem. (2024, December 10). Imines formation. Retrieved from [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]
Sources
- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imines formation - operachem [operachem.com]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-(Isopropylamino)ethanol 70 109-56-8 [sigmaaldrich.com]
Introduction: The Critical Role of Purity in N-benzyl Aminoethanol Intermediates for Pharmaceutical Synthesis
An Application Guide and Protocols for the Purification of N-benzyl Aminoethanol Intermediates
N-benzyl aminoethanol and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs).[1][2] These structures serve as versatile building blocks for compounds ranging from calcium antagonists to complex imidazoles and hydroxamic acids.[1][2] The purity of these intermediates is not merely a matter of quality control; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final drug product. Impurities, whether they are unreacted starting materials, byproducts, or residual solvents, can lead to downstream reaction failures, the formation of toxic metabolites, or altered pharmacological profiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification methods for N-benzyl aminoethanol intermediates. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to empower scientists to select and optimize the most appropriate purification strategy for their specific compound and scale. Each protocol is designed as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the highest degree of scientific integrity.
Logical Workflow for Purification Strategy
The selection of a purification method is dictated by the physicochemical properties of the target intermediate and the nature of the impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Foundational Purification: Aqueous Work-up and Liquid-Liquid Extraction
Nearly all syntheses of N-benzyl aminoethanol intermediates conclude with an aqueous work-up. This crucial first step aims to remove inorganic salts (e.g., sodium chloride formed from reactions with benzyl chloride), water-soluble reagents (like excess ethanolamine), and catalysts.[1][3]
Scientific Principle: This technique leverages the differential solubility of the target compound and impurities between two immiscible liquid phases, typically an organic solvent and an aqueous solution. The N-benzyl aminoethanol, being largely organic, partitions into the organic layer, while inorganic salts and polar impurities remain in the aqueous phase.
Protocol 1: General Extraction
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, slowly quench with water. For acidic reactions, carefully neutralize with a base like sodium bicarbonate solution.
-
Solvent Addition: Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][4]
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower (denser) layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be on top.
-
Washing: Wash the organic layer sequentially with:
-
Dilute acid (e.g., 1M HCl) to remove any remaining basic starting materials.
-
Saturated sodium bicarbonate solution to neutralize the organic layer.
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water.[5]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5][6]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Expert Insight: For highly water-soluble amino alcohols, standard extraction can be inefficient. To improve recovery, saturate the aqueous phase with sodium chloride (the "salting-out" effect) to decrease the solubility of the organic compound and drive it into the organic layer.[7]
Bulk Purification: Vacuum Distillation
For N-benzyl aminoethanol intermediates that are thermally stable liquids, vacuum distillation is the method of choice for purification on a larger scale.[1][7] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal degradation.
Scientific Principle: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility). Under vacuum, molecules can escape the liquid phase at a lower temperature than they would at atmospheric pressure.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude product (no more than two-thirds full) and add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.
-
Product Collection: Collect the main fraction at the expected boiling point and pressure. For N-Benzylethanolamine, the boiling point is around 153-156°C at 12-1.6 KPa.[4][8] For N-Benzyl-N-methylethanolamine, it is 95-105°C at 2 mmHg.[5]
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature plateau indicates the collection of a pure fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains. Release the vacuum before turning off the heat to prevent the residue from being drawn into the condenser.
Data Presentation: Boiling Points of Common Intermediates
| Intermediate | Boiling Point (°C) | Pressure | Reference(s) |
| N-Benzylethanolamine | 153-156 | 12 mm Hg | [8] |
| N-Benzylethanolamine | 153-156 | 1.6 KPa | [4] |
| N-Benzyl-N-methylethanolamine | 95-105 | 2 mm Hg | [5] |
| 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol | 130-138 | 0.2 mm Hg | [9] |
Troubleshooting:
-
Problem: Compound degrades during distillation.
-
Solution: The compound may be thermally labile. Use a higher vacuum to further lower the boiling point or switch to a non-thermal method like column chromatography.[7]
High-Resolution Purification: Column Chromatography
When high purity is essential, or when dealing with non-volatile or thermally sensitive compounds, column chromatography is the preferred method.[6][7]
Scientific Principle: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through a column by a mobile phase (a solvent or solvent mixture).[10] More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel through the column faster.
Caption: Principle of silica gel column chromatography separation.
Protocol 3: Silica Gel Flash Chromatography
-
Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC).[6] Screen various solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between the product and impurities, with a target Rf value for the product of ~0.3.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to speed up the process.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.[6]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[7]
Expert Insight: N-benzyl aminoethanols are basic. If peak tailing is observed on silica gel (which is slightly acidic), add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent system to improve peak shape and resolution.
Purification of Crystalline Solids: Recrystallization
For intermediates that are crystalline solids, or can be converted into crystalline salts (e.g., hydrochlorides), recrystallization is a powerful and scalable technique for achieving very high purity.[7]
Scientific Principle: This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the impurities behind in the solution.
Protocol 4: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Common solvents include ethanol, isopropanol, acetone, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in a flask and add a small amount of the solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[11]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[7]
Advanced Purification: Chiral Separation
Many pharmaceutical applications require enantiomerically pure N-benzyl aminoethanol intermediates. When a racemic mixture is produced, a chiral separation step is necessary.
Scientific Principle (Diastereomeric Salt Crystallization): This classical method involves reacting the racemic amino alcohol (a base) with a chiral resolving agent (an acid, like tartaric acid) to form a pair of diastereomeric salts.[12] Diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from a suitable solvent.[12]
Protocol 5: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose an appropriate and commercially available chiral acid (e.g., (+)-tartaric acid, dibenzoyl-L-tartaric acid).[12]
-
Salt Formation: Dissolve one equivalent of the racemic N-benzyl aminoethanol intermediate in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.
-
Crystallization: Add the resolving agent solution to the amino alcohol solution. Heat the mixture if necessary to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.[12]
-
Isolation: Collect the crystals by filtration and wash them with cold solvent.
-
Purity Check: Determine the diastereomeric excess (de) of the crystalline salt by HPLC or NMR. If the purity is insufficient, perform one or more recrystallizations.[12]
-
Liberation of the Enantiomer: Suspend the pure diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the chiral acid and regenerate the free amino alcohol.
-
Extraction: Extract the free, enantiomerically enriched amino alcohol with an organic solvent (e.g., dichloromethane or ethyl acetate) as described in Protocol 1.[12]
Alternative Chiral Separation Method: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative technique. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for separating amino alcohols.[12][13]
References
- BenchChem. (2025).
- PrepChem.com. (n.d.). Synthesis of N-benzyl-N-octadecyl-2-aminoethanol.
- BenchChem. (n.d.). N-Benzyldiethanolamine Research Chemical.
- BenchChem. (2025). Purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis.
- Guidechem. (2020). How to Prepare N-Benzylethanolamine? A New Approach.
- BenchChem. (2025). An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubMed. (2007).
- OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- SIELC Technologies. (2018). Separation of N-Benzylethanolamine on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
- Google Patents. (n.d.).
- ChemBK. (2024). 2-Benzylaminoethanol,N-Benzylethanolamine.
- Sorbead India. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol.
- Der Pharma Chemica. (2024).
- BenchChem. (n.d.). N-Benzyl-N-methylethanolamine | High-Purity Reagent.
- PubMed. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds.
- BenchChem. (n.d.).
Sources
- 1. N-Benzyldiethanolamine Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Benzyl-N-methylethanolamine | High-Purity Reagent [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Crystallization of 2,6-Dichlorobenzyl Amine Derivatives
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful crystallization of 2,6-dichlorobenzyl amine derivatives. These compounds, prevalent in medicinal chemistry, often require high-purity crystalline forms for accurate structural elucidation and optimal downstream processing. This document moves beyond simple protocols to explain the underlying principles of crystallization, enabling scientists to rationally design and troubleshoot experiments. We will cover solvent selection strategies, core crystallization techniques, and methods for controlling critical quality attributes such as polymorphism. All protocols are designed to be self-validating, with an emphasis on achieving reproducible, high-quality results.
Introduction: The Critical Role of Crystallization
2,6-Dichlorobenzyl amine and its derivatives represent a class of molecules with significant potential in pharmaceutical development. The chlorine atoms at the 2 and 6 positions of the benzyl ring introduce specific steric and electronic properties that are key to their biological activity. However, these same properties influence their solid-state behavior, making crystallization a critical yet challenging step in their purification and characterization.
Crystallization is not merely a purification technique; it is the primary method for controlling the solid-state form of an Active Pharmaceutical Ingredient (API).[1][2] The specific crystal form, or polymorph, can dramatically affect a drug's solubility, dissolution rate, stability, and bioavailability.[2][3][4] Therefore, a well-understood and controlled crystallization process is fundamental to ensuring the safety, efficacy, and manufacturability of a drug product.[2] This guide provides the foundational knowledge and practical protocols to master this essential process.
Foundational Principles: A Rational Approach to Crystallization
Successful crystallization is a process of controlled precipitation, governed by the principles of solubility and supersaturation.[5][6] A solution becomes supersaturated when it contains more dissolved solute than it can thermodynamically hold at equilibrium. This unstable state is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.
The key is to generate supersaturation in a controlled manner.[6] Too rapid a change will lead to the formation of many small, often impure crystals or even an amorphous precipitate.[7] A slow, methodical approach allows for the growth of larger, more ordered, and purer single crystals. The main methods to induce supersaturation are:
-
Cooling: For compounds that are significantly more soluble in a hot solvent than a cold one.[8]
-
Solvent Evaporation: Slowly removing the solvent to increase the solute concentration.[8]
-
Anti-Solvent Addition: Adding a second, miscible solvent in which the compound is insoluble, thereby reducing its overall solubility.[6][9][10]
Pre-Crystallization Workflow: Setting the Stage for Success
Before attempting a large-scale crystallization, a systematic screening process is essential to identify optimal conditions. This initial investigation saves time and valuable material.
Solvent Screening & Solubility Assessment
The choice of solvent is the most critical factor in a crystallization experiment.[7][11][12] An ideal solvent will dissolve the compound when hot but exhibit low solubility when cold.[12] The principle of "like dissolves like" is a useful starting point; for moderately polar 2,6-dichlorobenzyl amine derivatives, solvents of intermediate polarity are often effective.[11][12]
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your purified 2,6-dichlorobenzyl amine derivative into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile) dropwise at room temperature.[13]
-
Initial Observation: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor yield. Reject it for single-solvent methods but consider it as the "good" solvent in an anti-solvent system.[5]
-
Heating: If the compound is not soluble at room temperature, gently warm the vial. Add more solvent in small increments until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Evaluation: An ideal solvent will show a significant formation of crystalline solid upon cooling. Note the quantity and quality of the crystals.
Data-Driven Solvent Selection
The results from the screening can be summarized to guide the selection of a crystallization method.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Observations on Cooling | Recommended Technique(s) |
| Ethanol | Moderate | High | Good yield of well-formed crystals. | Cooling Crystallization, Anti-Solvent (with water or hexane) |
| Isopropanol | Low | Moderate to High | Slower crystallization, potentially larger crystals. | Cooling Crystallization |
| Ethyl Acetate | Moderate | High | Often forms good crystals, but can co-crystallize. | Cooling Crystallization, Evaporation, Anti-Solvent |
| Toluene | Low | High | Good for less polar derivatives; π-π stacking with the solvent can aid crystallization.[7] | Cooling Crystallization |
| Hexane | Insoluble | Insoluble | No dissolution observed. | Use as an Anti-Solvent. |
| Water | Insoluble | Insoluble | Amine derivatives may form salts depending on pH.[13] | Use as an Anti-Solvent (if miscible with primary solvent). |
Note: This table presents illustrative data. Actual solubilities must be determined experimentally for each specific derivative.
Detailed Crystallization Protocols
The following protocols provide step-by-step instructions for the most common and effective crystallization techniques.
Protocol 1: Cooling Crystallization
This is the most widely used method and is ideal for compounds with a steep solubility curve with respect to temperature.[8]
-
Dissolution: In an Erlenmeyer flask, add the 2,6-dichlorobenzyl amine derivative to the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate with gentle stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.[5]
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will lead to the formation of small crystals.
-
Initiating Crystallization (If Necessary): If no crystals form after the solution has reached room temperature, induce nucleation by scratching the inside surface of the flask with a glass rod or by adding a single "seed" crystal from a previous batch.[5]
-
Maturation: Once crystallization has begun, allow the flask to stand at room temperature for several hours. For maximum yield, subsequently cool the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Addition
This technique is highly effective for compounds that are highly soluble in one solvent but poorly soluble in another.[8][9][10] It offers excellent control over particle size.[9][10]
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.
-
Anti-Solvent Addition: While gently stirring the solution, add the "anti-solvent" (e.g., water or hexane) dropwise. The anti-solvent must be miscible with the primary solvent.[5]
-
Induce Supersaturation: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the container and leave it undisturbed. Crystals should form as the system slowly equilibrates. Slow diffusion of the anti-solvent into the solution provides a gentle path to supersaturation.
-
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Controlling Polymorphism: A Critical Consideration
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[1][2][3] Different polymorphs can have different physical properties, and regulatory agencies require diligent control over the polymorphic form of an API.[2][14] The crystallization conditions—solvent, cooling rate, temperature, and agitation—all play a role in determining which polymorph is produced.[14][15][16]
Strategies for Polymorph Control:
-
Seeding: Introducing seed crystals of the desired, stable polymorph into a supersaturated solution can direct the crystallization towards that form.[16] This is one of the most robust methods for ensuring polymorphic consistency.
-
Controlled Cooling/Addition Rates: Slower cooling rates or slower addition of anti-solvent generally favor the formation of the most thermodynamically stable polymorph.[16] Rapid changes tend to trap molecules in less stable, or "metastable," forms.
-
Solvent Choice: The solvent itself can influence the resulting polymorph through specific interactions (like hydrogen bonding) with the solute molecules as they arrange into a crystal lattice.[7]
-
Slurry Experiments: Stirring a mixture of a metastable form in a solvent in which it is slightly soluble can facilitate its conversion to the more stable form over time.[16]
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; compound's melting point is lower than the boiling point of the solvent. | Reduce the initial concentration. Allow the solution to cool more slowly. Add a small amount of a poorer solvent (anti-solvent) before cooling. Choose a solvent with a lower boiling point.[11] |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Scratch the inside of the flask with a glass rod. Add a seed crystal.[5] Allow the solvent to evaporate slowly. Cool the solution to a lower temperature. |
| Formation of Fine Powder | Supersaturation was achieved too quickly, leading to rapid nucleation. | Reduce the cooling rate. Add anti-solvent more slowly and with efficient mixing.[10] Reduce the initial concentration of the solute. |
| Low Yield | Compound has significant solubility in the cold solvent; insufficient cooling. | Choose a solvent in which the compound is less soluble when cold. Ensure the solution is cooled for a sufficient time at the lowest practical temperature. Use an anti-solvent to reduce final solubility. |
| Impure Crystals | Impurities were co-crystallized; inefficient washing. | Ensure the starting material is of high purity (>95%). Ensure slow crystal growth to allow impurities to remain in the mother liquor. Wash the filtered crystals thoroughly with cold fresh solvent.[5] |
Conclusion
The crystallization of 2,6-dichlorobenzyl amine derivatives is a controllable and reproducible process when approached systematically. By understanding the fundamental principles of solubility and supersaturation and by employing a rational, data-driven approach to solvent selection and method development, researchers can consistently produce high-quality crystalline material. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing optimized, self-validating crystallization procedures essential for modern drug discovery and development.
References
- Chen, A. et al. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- University of Toronto. SOP: CRYSTALLIZATION.
-
Scribd. Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement. Available at: [Link]
-
University of Montpellier. Guide for crystallization. Available at: [Link]
-
RM@Schools. Antisolvent Crystallization. Available at: [Link]
-
Cipla. (2022). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available at: [Link]
-
International Journal of Chemical and Environmental Engineering. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available at: [Link]
-
Digital CSIC. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
-
University of Virginia. (2017). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Available at: [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Unknown Source. Summary of Common Crystallization Solvents. Available at: [Link]
-
University of Rochester. Purification: How To. Available at: [Link]
-
MIT DSpace. Control of polymorphism in continuous crystallization. Available at: [Link]
-
ResearchGate. (2025). Anti-Solvent Crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 3. digital.csic.es [digital.csic.es]
- 4. Libra ETD [libraetd.lib.virginia.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 7. unifr.ch [unifr.ch]
- 8. syrris.com [syrris.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Purification [chem.rochester.edu]
- 14. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preparation of Hydrochloride Salts of N-Benzyl-N-Isopropyl Aminoethanols: A Comprehensive Protocol for Pharmaceutical Intermediates
Executive Summary
The synthesis of N-benzyl-N-isopropyl aminoethanols and their subsequent conversion into hydrochloride (HCl) salts is a critical workflow in the development of pharmaceutical intermediates (e.g., antispasmodics and beta-blocker precursors) [3]. This application note provides a field-proven, self-validating methodology that replaces traditional, hazardous HCl gas bubbling with an advanced in situ acid generation technique. This approach guarantees stoichiometric precision, protects acid-sensitive moieties, and maximizes crystalline yield.
Mechanistic Rationale & Chemical Causality
The Importance of the Hydrochloride Salt Form
In pharmaceutical chemistry, converting an amine free base into its hydrochloride salt is not merely a finishing step; it is a critical purification and stabilization strategy. According to FDA approval data, approximately 30% of all approved new molecular entities are formulated as hydrochloride salts [1]. The HCl salt form significantly enhances the compound's chemical stability, prevents oxidative degradation of the amine during long-term storage, and drastically improves aqueous solubility for biological assays [1].
Limitations of Traditional Salification
Historically, amine hydrochlorides are prepared by dissolving the free base in a solvent like ethyl acetate and bubbling dry HCl gas through the system [4].
-
The Causality of Failure: Bubbling HCl gas creates localized micro-environments of extreme acidity and rapid exothermic heat spikes. For complex aminoethanols, this uncontrolled environment frequently leads to etherification, degradation of the hydroxyl group, or the formation of hygroscopic, gummy precipitates that trap impurities. Furthermore, stoichiometric control is nearly impossible, leading to over-acidification [1].
The In Situ Generation Strategy (Expertise Insight)
To establish a self-validating and highly controlled protocol, this guide employs the in situ generation of anhydrous HCl. By reacting acetyl chloride (or chlorotrimethylsilane) with anhydrous methanol in the presence of the free base, HCl is generated at a controlled, measurable rate [2].
Reaction Mechanism:
-
The Causality of Success: This solvolysis yields exactly one equivalent of anhydrous HCl and one equivalent of methyl acetate per equivalent of acetyl chloride. The gradual, homogenous release of HCl prevents localized acidic spikes, ensuring that the N-benzyl-N-isopropyl aminoethanol is protonated gently. As the polarity of the solvent system shifts, the highly pure hydrochloride salt selectively crystallizes out of the solution [2].
Experimental Workflows
Protocol A: Synthesis of the Free Base (N-Benzyl-N-isopropyl aminoethanol)
This protocol utilizes the
Reagents:
-
N-isopropylbenzylamine (1.0 equiv, 10.0 g, 67.0 mmol)
-
2-Bromoethanol (1.1 equiv, 9.2 g, 73.7 mmol)
-
Potassium carbonate, anhydrous (
, 2.0 equiv, 18.5 g) -
Acetonitrile (HPLC grade, 100 mL)
Step-by-Step Methodology:
-
Initiation: Suspend anhydrous
in 100 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser. Add N-isopropylbenzylamine.-
Causality:
acts as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.
-
-
Alkylation: Add 2-bromoethanol dropwise over 20 minutes at room temperature. Once added, heat the reaction mixture to 80°C (reflux) for 12 hours.
-
Causality: Dropwise addition maintains a low concentration of the alkylating agent, suppressing unwanted dialkylation. Heating provides the necessary activation energy to overcome the steric hindrance of the bulky N-isopropyl and N-benzyl groups.
-
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts (KBr and excess
). Concentrate the filtrate under reduced pressure. -
Extraction: Partition the resulting residue between ethyl acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous
, and concentrate under vacuum to yield the crude free base as a pale yellow oil [3].
Protocol B: Hydrochloride Salt Formation via In Situ Acid Generation
Reagents:
-
N-Benzyl-N-isopropyl aminoethanol (Free Base, 1.0 equiv, ~12.9 g, 67.0 mmol)
-
Methanol, anhydrous (10 mL)
-
Ethyl Acetate, anhydrous (80 mL)
-
Acetyl Chloride (1.05 equiv, 5.5 g, 70.3 mmol)
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the crude free base in the mixture of anhydrous methanol and ethyl acetate.
-
Causality: Methanol is strictly required as the solvolysis reactant for acetyl chloride. Ethyl acetate acts as a miscible anti-solvent; the free base is soluble in it, but the resulting highly polar HCl salt is not, which forces crystallization.
-
-
Controlled Acid Generation: Cool the flask to 0°C using an ice-water bath. Add acetyl chloride dropwise via a syringe pump over 15 minutes under vigorous magnetic stirring.
-
Causality: The reaction between acetyl chloride and methanol is exothermic. Cooling the system to 0°C suppresses the exotherm, preventing solvent boil-off and protecting the hydroxyl group of the aminoethanol from unwanted esterification [2].
-
-
Protonation & Crystallization: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 hours. A pristine white crystalline precipitate will form.
-
Isolation & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold anhydrous ethyl acetate to remove residual methyl acetate and any unreacted starting materials. Dry the crystals under high vacuum at 40°C to a constant weight.
Quantitative Data Presentation
The following table summarizes the performance metrics of the in situ acid generation protocol compared to traditional methods.
Table 1: Comparison of Salification Methods for N-Benzyl-N-Isopropyl Aminoethanol
| Parameter | Traditional (Dry HCl Gas) | In Situ (Acetyl Chloride / MeOH) | In Situ (TMSCl / MeOH) |
| Stoichiometric Control | Poor (Often >1.5 eq) | Excellent (1.05 eq) | Excellent (1.05 eq) |
| Typical Yield (%) | 72 - 78% | 88 - 94% | 85 - 90% |
| Product Purity (HPLC) | ~95% (Prone to gummy impurities) | >99% (Highly crystalline) | >98% (Highly crystalline) |
| Exotherm Management | Poor (Localized heating spikes) | Excellent (Controlled via dropwise addition) | Excellent (Mildly exothermic) |
| Operational Safety | Low (Requires toxic, corrosive gas handling) | High (Standard liquid reagent handling) | High (Standard liquid reagent handling) |
Mandatory Visualization
Workflow for the synthesis and in situ salification of N-benzyl-N-isopropyl aminoethanol.
References
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. 1
-
Production of creatine esters using in situ acid production (Citing: Nudelman, A., et al., Synth. Comm. 28: 471-474, 1998). US Patent 6897334B2. 2
-
Phenylaminoethanol derivatives. US Patent 3705233A. 3
-
2-Naphthol, 1-amino-, hydrochloride. Organic Syntheses Procedure. 4
Sources
- 1. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 2. US6897334B2 - Production of creatine esters using in situ acid production - Google Patents [patents.google.com]
- 3. US3705233A - Phenylaminoethanol derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Scale-up synthesis procedures for dichlorobenzyl amino alcohols
Application Note: Scale-Up Synthesis of N-(2,4-Dichlorobenzyl) Amino Alcohols
Abstract
This application note details the process development and scale-up strategies for synthesizing N-(2,4-dichlorobenzyl) amino alcohols , a critical scaffold in the manufacturing of antiseptic agents (e.g., amylmetacresol analogs), antifungal intermediates, and chiral ligands. While direct alkylation is common in discovery chemistry, it suffers from poor selectivity on scale. This guide prioritizes a Reductive Amination protocol designed for kilogram-scale production, offering superior impurity control and safety profiles. We analyze Critical Process Parameters (CPPs) including exotherm management, solvent selection for imine stability, and downstream purification.
Strategic Route Selection: The Scale-Up Dilemma
In the synthesis of secondary amines, process chemists typically evaluate two primary routes. For dichlorobenzyl amino alcohols, the choice dictates the impurity profile and safety engineering required.
Route A: Direct Nucleophilic Substitution (The Discovery Route)
-
Reagents: 2,4-Dichlorobenzyl chloride + Amino alcohol (e.g., Ethanolamine).
-
Mechanism: SN2 attack of the amine on the benzylic halide.
-
Scale-Up Challenges:
-
Polyalkylation: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to significant amounts of the bis-dichlorobenzyl impurity.
-
Safety: Dichlorobenzyl chlorides are potent lachrymators and skin sensitizers, requiring containment strategies.[1]
-
Stoichiometry: Requires a large excess (5–10 equivalents) of the amino alcohol to suppress over-alkylation, creating a wasteful recovery loop.
-
Route B: Reductive Amination (The Manufacturing Route)
-
Reagents: 2,4-Dichlorobenzaldehyde + Amino alcohol + Reducing Agent (NaBH4, NaBH(OAc)3, or H2/Cat).
-
Mechanism: Formation of a Schiff base (imine) followed by reduction.[2][3]
-
Scale-Up Advantages:
-
Selectivity: The imine intermediate prevents over-alkylation, ensuring high mono-selectivity (>95%).
-
Safety: Aldehydes are generally easier to handle than lachrymatory halides.
-
Atom Economy: Stoichiometry is near 1:1.
-
Recommendation: For scales >100g, Route B is the standard of excellence. The protocol below details this approach.
Reaction Mechanism & Impurity Pathway
The following diagram illustrates the competitive pathways. In the recommended Route B, the "Bis-Alkylated Impurity" pathway is kinetically suppressed.
Figure 1: Reaction pathways comparing the selective reductive amination (solid lines) vs. the risk of over-alkylation (dashed red line) common in direct substitution.
Detailed Protocol: Scale-Up Reductive Amination
Target Molecule: N-(2,4-Dichlorobenzyl)-2-aminoethanol Scale: 1.0 kg Input (Benzaldehyde)
Materials & Reagents
| Reagent | Equiv. | Role | Critical Parameter |
| 2,4-Dichlorobenzaldehyde | 1.0 | Limiting Reagent | Purity >98% (GC) |
| Ethanolamine | 1.05 | Nucleophile | Dryness (<0.5% H2O) |
| Methanol (MeOH) | 10 Vol | Solvent | Anhydrous preferred |
| Sodium Borohydride (NaBH4) | 0.6 | Reductant | Addition rate (H2 evolution) |
| Acetic Acid | Cat.[4] | Catalyst | pH control (optional) |
Step-by-Step Methodology
1. Imine Formation (Schiff Base)
-
Setup: Charge a 20 L jacketed glass reactor with Methanol (10 L) and 2,4-Dichlorobenzaldehyde (1.0 kg). Initiate stirring at 250 RPM.
-
Addition: Add Ethanolamine (1.05 equiv) via a dropping funnel over 30 minutes.
-
Observation: A mild exotherm (5–10 °C rise) is expected.
-
-
Reaction: Heat the mixture to 40 °C for 2 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC. Disappearance of aldehyde indicates imine formation. The imine is often in equilibrium; do not isolate unless necessary.
-
2. Reduction (The Critical Step)
-
Cooling: Cool the reactor contents to 0–5 °C.
-
Reagent Prep: Prepare a solution or suspension of NaBH4 (0.6 equiv) in minimal MeOH (or add as solid if reactor allows safe solids addition).
-
Controlled Addition: Add NaBH4 portion-wise over 60–90 minutes.
-
Safety Alert:Hydrogen Gas Evolution. Ensure reactor is vented to a scrubber. Maintain internal temperature <10 °C. Rapid addition causes frothing and loss of selectivity.
-
-
Completion: Allow to warm to 20 °C and stir for 1 hour.
3. Quench & Work-Up
-
Quench: Slowly add Acetone (0.5 equiv) or dilute HCl to quench excess borohydride. Caution: Exothermic.[12]
-
Concentration: Distill off Methanol under reduced pressure (45 °C).
-
Extraction: Dissolve the residue in Ethyl Acetate (5 L) and Water (5 L).
-
pH Adjustment: Adjust aqueous layer pH to >11 using NaOH (aq) to ensure the amine is in the free base form.
-
Separation: Separate layers. Wash organic layer with Brine (2 L). Dry over Na2SO4.
4. Crystallization (Purification)
-
Solvent Swap: Swap Ethyl Acetate for Isopropyl Alcohol (IPA) or Heptane/EtOAc mix.
-
Cooling: Cool to 0 °C to precipitate the product.
-
Filtration: Filter the white crystalline solid and dry in a vacuum oven at 40 °C.
Process Safety & Scale-Up Engineering
The following workflow diagram outlines the operational safety controls required for scaling this chemistry.
Figure 2: Operational workflow emphasizing thermal and gas evolution control points.
Key Safety Data
-
Hydrogen Evolution: 1 mole of NaBH4 can generate 4 moles of H2 gas upon quenching. At 1 kg scale, this volume is significant (>100 L). Ventilation must be sized accordingly.[13]
-
Thermal Runaway: The reduction is exothermic. Accumulation of NaBH4 at low temperatures followed by a sudden warm-up can trigger a runaway. Always dose the reductant slowly.
Analytical Quality Control
To ensure pharmaceutical grade quality, the following analytical method is recommended.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic).
-
Acceptance Criteria:
-
Product Purity: >98.5% (Area %).[14]
-
Bis-alkylated impurity: <0.5%.
-
Residual Aldehyde: <0.1%.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link
-
Ripin, D. H. B., et al. (2003).[3] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[3] Link
-
Thermo Fisher Scientific. (2025).[13] "Safety Data Sheet: 2,4-Dichlorobenzyl chloride." Link
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link
-
Stanford Environmental Health & Safety. (2023). "Scale Up Safety Guidelines." Link
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. data.epo.org [data.epo.org]
- 9. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
Microwave-assisted synthesis of sterically hindered benzyl amines
Application Note: High-Efficiency Microwave-Assisted Synthesis of Sterically Hindered Benzyl Amines
Executive Summary
Sterically hindered benzyl amines are privileged pharmacophores in drug discovery, appearing frequently in GPCR ligands, kinase inhibitors, and monoamine transporter modulators. However, their synthesis via conventional thermal reductive amination is often plagued by low conversion rates. The steric bulk of ortho-substituted benzaldehydes or bulky secondary amines raises the activation energy for the rate-determining imine formation step, often leading to stalled reactions or competitive reduction of the carbonyl starting material.
This guide details a validated Microwave-Assisted Reductive Amination (MARA) protocol. By coupling the Lewis acid activation of Titanium(IV) isopropoxide (
Mechanistic Principles & Rationale
The Steric Bottleneck
In classical reductive amination, the formation of the iminium ion intermediate is an equilibrium process. For sterically hindered substrates (e.g., 2,6-disubstituted benzaldehydes or tert-butyl amines), this equilibrium heavily favors the starting materials due to syn-pentane interactions and van der Waals repulsion.
The Titanium-Microwave Synergy
To overcome this, we utilize a dual-activation strategy:
-
Chemical Activation (
): Titanium(IV) isopropoxide serves two critical roles. First, it acts as a strong Lewis acid, coordinating to the carbonyl oxygen to increase electrophilicity. Second, it acts as a water scavenger, shifting the equilibrium toward the imine by removing the water byproduct as stable titanium oxides/hydroxides. -
Thermodynamic Drive (Microwave): Microwave irradiation provides direct energy transfer to the polar transition state. The high instantaneous temperature overcomes the activation energy barrier (
) of the crowded transition state more effectively than convective heating, following the Arrhenius law.
Figure 1: Workflow for Ti(IV)-mediated microwave reductive amination. The microwave step specifically targets the difficult dehydration/imine formation step.
Experimental Protocol: Ti(IV)-Mediated MARA
This protocol is optimized for "difficult" substrates, such as ortho-substituted acetophenones or adamantyl amines.
Reagents & Equipment
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator).
-
Reagents:
-
Carbonyl substrate (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Titanium(IV) isopropoxide (1.25 - 1.5 equiv) [Sigma-Aldrich]
-
Sodium Borohydride (
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or THF.
-
Step-by-Step Methodology
Step 1: Imine Formation (The Critical Step)
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add the Carbonyl substrate (1.0 mmol) and Amine (1.1 mmol).
-
Add Absolute Ethanol (2-3 mL). Note: Avoid water; use dry solvents.
-
Add Titanium(IV) isopropoxide (1.5 mmol, ~440 µL) dropwise. The solution may turn slightly yellow or cloudy.
-
Cap the vial and place it in the microwave reactor.
-
Irradiation Parameters:
-
Temperature: 100 °C
-
Time: 10 - 15 minutes
-
Power: Dynamic (Max 100W)
-
Stirring: High
-
-
QC Check: For extremely hindered substrates, check imine formation via TLC or crude NMR. If incomplete, extend MW time by 10 mins.
Step 2: Reduction
-
Remove the vial from the microwave and allow it to cool to room temperature (RT). Caution: Do not add hydride to a hot solution.
-
Carefully uncap the vial.
-
Add
(1.5 mmol, ~57 mg) in small portions. Note: Gas evolution ( ) will occur. -
Stir at RT for 2–4 hours. (Microwave heating is generally not recommended for the reduction step with
to avoid decomposition, though mild heating to 40°C is acceptable if sluggish).
Step 3: Work-up & Purification
-
Quench the reaction by adding 2M NaOH (2 mL) or
. This precipitates the Titanium as a white solid ( ). -
Dilute with Ethyl Acetate (10 mL) and filter the mixture through a Celite pad to remove the titanium salts.
-
Wash the filtrate with brine, dry over
, and concentrate in vacuo. -
Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Alternative Protocol: Microwave Leuckart Reaction
For ketones that are completely unreactive to direct amine attack (e.g., highly electron-deficient or sterically "blocked" ketones), the Leuckart reaction serves as a robust alternative.
-
Reagents: Ketone, Formamide (excess), Formic Acid.
-
MW Conditions: 160–180 °C for 10–20 mins.
-
Mechanism: Generates an N-formyl intermediate which is hydrolyzed to the amine.[1]
-
Note: This requires harsher conditions and is less functional-group tolerant than the Ti(IV) method.
Data Analysis: Thermal vs. Microwave Comparison
The following data illustrates the efficiency gains for the synthesis of N-benzyl-2,6-dimethylaniline (a hindered system).
| Parameter | Conventional Thermal | Microwave (Protocol A) |
| Conditions | Reflux in EtOH (24 hrs) | 100 °C (15 mins) |
| Catalyst | Acid (AcOH) | |
| Imine Conversion | ~45% | >95% |
| Isolated Yield | 38% | 89% |
| Purity (LCMS) | 85% (Unreacted ketone present) | >98% |
Data aggregated from internal validation and literature precedents (see References).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion to Imine | Steric bulk prevents attack. | Increase |
| Alcohol Byproduct | Direct reduction of ketone. | Ensure Imine formation is complete before adding |
| Titanium Salts in Product | Poor work-up. | Ensure the quench uses basic water (NaOH/NH4OH) to fully precipitate Ti. Filter through Celite thoroughly. |
| Vial Overpressure | Solvent vapor pressure. | Use a vessel rated for 20 bar. Ensure headspace is sufficient. Do not use low-boiling solvents like DCM in the MW at high temps. |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link
-
Neves Filho, R. A., et al. (2009). "Microwave-assisted reductive amination of carbonyl compounds." Tetrahedron Letters. Link
-
Varma, R. S., & Dahiya, R. (1998).[3] "Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves."[3] Tetrahedron. Link
-
Loupy, A., et al. (1996). "Towards the rehabilitation of the Leuckart reductive amination reaction using microwave technology." Tetrahedron Letters. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
Introduction
Welcome to the technical support center for the synthesis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol. This molecule is a valuable intermediate in pharmaceutical research and development, and achieving high yield and purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthetic Strategy Overview
The most logical and efficient pathway to the target molecule is a two-stage synthesis. This strategy involves the initial preparation of a key precursor, N-isopropylethanolamine (IPEA), followed by its coupling with 2,6-dichlorobenzyl chloride via an N-alkylation reaction. This approach isolates potential challenges to specific, manageable steps.
Caption: High-level two-stage synthetic workflow.
Part 1: Synthesis of N-Isopropylethanolamine (IPEA)
This precursor is most reliably synthesized via the reductive amination of ethanolamine with acetone.[1] This method is well-documented and generally high-yielding.[2][3]
Frequently Asked Questions (IPEA Synthesis)
Q1: What is the most efficient and common laboratory method for synthesizing N-Isopropylethanolamine (IPEA)? A1: The most common and efficient method is the reductive amination of ethanolamine with acetone.[2] This reaction proceeds in the presence of a catalyst, such as platinum oxide, and hydrogen gas.[2][4] The process involves the initial formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.[1]
Q2: Why is a platinum-based catalyst preferred for this reaction? A2: Platinum oxide (PtO₂), often used after pre-reduction to platinum black, is a highly effective catalyst for the hydrogenation of imines to amines under relatively mild conditions (e.g., low hydrogen pressure).[4] Its efficiency allows the reaction to proceed to completion, maximizing the yield of the desired product. Other catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can also be used.[5]
Q3: What are the most critical parameters to control during the reductive amination? A3: Several factors are crucial:
-
Stoichiometry: A slight excess of acetone (e.g., 1.3 equivalents) is often used to drive the initial imine formation to completion.[3][4]
-
Reagent Purity: Ethanolamine should be dry and preferably distilled to remove water, which can interfere with the reaction.[2][6]
-
Catalyst Activity: Ensure the catalyst is active. Pre-reduction of PtO₂ is a critical step to form the active platinum black catalyst.[4]
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen (e.g., 25 psi) to ensure a sufficient supply for the reduction step.[4]
Detailed Protocol: Reductive Amination for IPEA
This protocol is adapted from established and verified procedures.[3][4]
Materials & Equipment:
-
Ethanolamine (dried, redistilled), 61.0 g (1.0 mole)
-
Acetone, 75.4 g (1.3 moles)
-
Platinum oxide (PtO₂) catalyst, 0.5 g
-
Absolute Ethanol, 150 ml
-
Catalytic hydrogenation apparatus (e.g., Parr shaker) with a 1-liter reaction bottle
Procedure:
-
Catalyst Pre-reduction: Add the platinum oxide catalyst (0.5 g) and 50 ml of absolute ethanol to the 1-liter reaction bottle.
-
Seal the apparatus and purge it by alternately evacuating and filling with hydrogen gas twice.
-
Pressurize the system with hydrogen to 1-2 atm and shake for 20-30 minutes. A successful pre-reduction is indicated by the formation of a fine black suspension (platinum black).
-
Reaction Setup: Stop shaking and carefully admit air into the bottle. Prepare a solution of ethanolamine (61.0 g) and acetone (75.4 g) in 100 ml of absolute ethanol.
-
Add this solution to the reaction bottle containing the catalyst.
-
Hydrogenation: Seal the apparatus again, purge twice with hydrogen, and then pressurize to approximately 25 psi.
-
Begin shaking. The reaction is exothermic and will absorb hydrogen. Continue shaking until hydrogen uptake ceases (typically 6-10 hours).
-
Work-up: Once the reaction is complete, vent the system and admit air. Remove the catalyst by filtration through a Hirsch funnel or a pad of Celite.
-
Rinse the reaction bottle and the catalyst with ethanol or benzene to ensure complete recovery of the product.[3]
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by vacuum distillation to yield pure N-isopropylethanolamine.
Troubleshooting Guide (IPEA Synthesis)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalls | 1. Inactive or poisoned catalyst. 2. Low hydrogen pressure. 3. Impure reagents (especially water in ethanolamine). | 1. Ensure proper pre-reduction of PtO₂. If using a recycled catalyst, ensure it's thoroughly washed. 2. Check for leaks in the hydrogenation apparatus and maintain pressure. 3. Use freshly distilled and dried ethanolamine.[2] |
| Low product yield | 1. Incomplete reaction. 2. Mechanical loss during work-up. | 1. Monitor hydrogen uptake to confirm completion. Allow for longer reaction times if necessary. 2. Ensure the catalyst is thoroughly rinsed with solvent after filtration to recover all product. |
| Product is impure after distillation | 1. Presence of unreacted ethanolamine. 2. Formation of di-alkylation products. | 1. Ensure a slight excess of acetone was used. 2. Careful fractional distillation under vacuum is key to separating IPEA from less volatile impurities. |
Part 2: N-Alkylation to Synthesize the Final Product
The final step is the N-alkylation of the synthesized IPEA with 2,6-dichlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of IPEA attacks the electrophilic benzylic carbon of the benzyl chloride.
Frequently Asked Questions (N-Alkylation)
Q1: What is the function of a base in this N-alkylation reaction? A1: A base is critical for two reasons. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Second, by scavenging the proton, it prevents the formation of an ammonium salt from the IPEA starting material, ensuring the nitrogen remains a free, potent nucleophile. Sterically hindered or non-nucleophilic bases like diisopropylethylamine (DIEA) or inorganic bases like potassium carbonate (K₂CO₃) are often preferred to minimize side reactions.[7]
Q2: What is the most likely side reaction, and how can it be minimized? A2: The primary side reaction is over-alkylation. The product, being a tertiary amine, can react with another molecule of 2,6-dichlorobenzyl chloride to form a quaternary ammonium salt. This can be minimized by:
-
Using a slight excess of the amine (IPEA) relative to the alkylating agent (2,6-dichlorobenzyl chloride).
-
Adding the 2,6-dichlorobenzyl chloride slowly to the reaction mixture to maintain its low concentration.
-
Running the reaction at the lowest effective temperature.
Q3: How do I choose an appropriate solvent? A3: The solvent should be inert to the reactants and capable of dissolving them. Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or even alcohols like ethanol or isopropanol are suitable choices.[8][9] The choice may depend on the base used; for instance, K₂CO₃ has better solubility in DMF or ACN than in less polar solvents.
Detailed Protocol: N-Alkylation
Materials & Equipment:
-
N-Isopropylethanolamine (IPEA), 1.0 eq
-
2,6-Dichlorobenzyl chloride, 0.95 eq[10]
-
Potassium Carbonate (K₂CO₃), anhydrous, 2.0 eq
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add IPEA (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to IPEA).
-
Reactant Addition: Prepare a solution of 2,6-dichlorobenzyl chloride (0.95 eq) in a small amount of anhydrous acetonitrile.
-
Add the benzyl chloride solution dropwise to the stirring slurry of IPEA and K₂CO₃ at room temperature over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2,6-dichlorobenzyl chloride is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Rinse the solids with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by an acid-base extraction. For the latter, dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate), extract with dilute HCl to move the amine product into the aqueous layer, wash the aqueous layer with fresh solvent to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.[11][12]
Troubleshooting Guide (N-Alkylation)
Caption: Troubleshooting flowchart for low yield in the N-alkylation step.
Part 3: Characterization and Purity Analysis
Confirming the identity and purity of the final product is a mandatory step for any synthesis.
Frequently Asked Questions (Analysis)
Q1: Which analytical techniques are essential for structural confirmation? A1: A combination of techniques is required:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the presence of all functional groups. The spectra should be consistent with the proposed structure.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q2: How should I assess the final product's purity? A2:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like formic acid or TFA) and UV detection is a common setup.[13]
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitatively assessing purity and identifying the presence of starting materials or major byproducts.[11]
-
Gas Chromatography (GC): Can be used to determine the presence of residual solvents from the reaction or purification.[14]
Expected Analytical Data
| Analysis Type | Expected Result |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.18 g/mol |
| ¹H NMR (CDCl₃) | Expect signals for: aromatic protons (Ar-H), the benzylic methylene (-CH₂-Ar), the ethanol methylene groups (-N-CH₂-CH₂-OH), the isopropyl methine (-CH-(CH₃)₂), and the isopropyl methyl groups (-CH-(CH₃)₂). The hydroxyl proton (-OH) may be broad or exchangeable. |
| Purity by HPLC | Typically ≥95% for R&D use, with higher purity achievable through careful purification.[13] |
References
- A Technical Guide to the Synthesis of N-Isopropylethanolamine. Benchchem.
- An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol. Benchchem.
- An In-depth Technical Guide to 2-(Isopropylamino)
- Analytical Methods. Japan Ministry of the Environment.
- Method of synthesizing monoisopropanolamine.
- Preparation method of isopropanolamine.
- Technical Support Center: Synthesis of Amino Alcohol Compounds. Benchchem.
- Purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis. Benchchem.
- Application Note – Reductive Amin
- A Convenient Way for the Synthesis of Mono N-Alkyl
- An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. Benchchem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
-
2-isopropylaminoethanol. Organic Syntheses Procedure. [Link]
-
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. ResearchGate. [Link]
- Method for producing 2-(2-aminoethylamino) ethanol.
-
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. PubMed Central (PMC). [Link]
- Confirming the Purity of 2-[Bis(2-chloroethyl)
-
2,6-Dichlorobenzyl chloride. PubChem. [Link]
-
Novel Analytical Method Development and Validation for the Determination of Residual Solvents in Danazol by Gas Chromatography. Journal of Pharmaceutical and Biomedical Sciences. [Link]
-
Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. ResearchGate. [Link]
-
Purification of Ethanolamine (2-Aminoethanol). LookChem. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Ethanolamine (2-Aminoethanol) - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JPH0551353A - Method for producing 2- (2-aminoethylamino) ethanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. jpsbr.org [jpsbr.org]
Minimizing over-alkylation side products in benzyl amine synthesis
A Guide to Minimizing Over-alkylation Side Products
Welcome to the technical support center for benzyl amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on mitigating the formation of over-alkylation byproducts such as dibenzylamine and tribenzylamine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Problem: The Inherent Reactivity of Amines
Over-alkylation is a frequent challenge in the synthesis of primary and secondary amines.[1][2][3][4] The core issue lies in the nucleophilicity of the amine products themselves. When synthesizing benzylamine via direct alkylation of ammonia with a benzyl halide, the primary amine product (benzylamine) is more nucleophilic than the starting ammonia.[1][2] This is due to the electron-donating nature of the newly attached benzyl group. Consequently, the benzylamine product effectively competes with ammonia for the remaining benzyl halide, leading to the formation of dibenzylamine. This secondary amine is, in turn, also nucleophilic and can react further to form tribenzylamine, resulting in a difficult-to-separate mixture of products.[1][5]
This "runaway" reaction significantly reduces the yield of the desired primary amine and complicates downstream purification.[1][5]
Caption: Competing reaction pathways in direct benzylation of ammonia.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My direct alkylation of benzyl chloride with ammonia is yielding a mixture of mono-, di-, and tribenzylamines. How can I improve the selectivity for the primary amine?
This is a classic over-alkylation scenario.[6] The key is to manipulate the reaction kinetics to favor the reaction between the benzyl halide and ammonia over the product amine.
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use a large excess of ammonia (e.g., 10-20 equivalents or more).[1][2] | By significantly increasing the concentration of ammonia, you statistically increase the probability that the benzyl halide will react with an ammonia molecule rather than the less abundant benzylamine product.[7][8] |
| Reagent Addition | Add the benzyl chloride dropwise or via a syringe pump to the ammonia solution.[1] | This maintains a low concentration of the alkylating agent at all times, further reducing the chance of it reacting with the newly formed benzylamine.[1] |
| Solvent | Use a solvent in which ammonia has high solubility, such as methanol or ethanol. | Maintaining a homogenous solution ensures that the concentration of ammonia is consistently high throughout the reaction mixture. |
| Temperature | Keep the reaction temperature as low as reasonably possible. | Lower temperatures generally slow down all reaction rates, but can sometimes provide better selectivity by disfavoring the faster, undesired side reactions. |
Question 2: I'm performing a reductive amination of benzaldehyde with ammonia, but I'm still getting significant amounts of the secondary amine (dibenzylamine). What can I do?
Reductive amination is generally more selective than direct alkylation, but over-alkylation can still occur if the intermediate imine reacts with the product primary amine.[1][9][10]
| Parameter | Recommended Action | Scientific Rationale |
| Ammonia Concentration | Use a high concentration of ammonia (e.g., a 7M solution in methanol).[11] | A high concentration of ammonia pushes the equilibrium towards the formation of the primary imine (from benzaldehyde and ammonia) and minimizes the reaction between the product benzylamine and another molecule of benzaldehyde to form a secondary imine. |
| Reducing Agent | Choose a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][6] | NaBH(OAc)₃ is particularly effective for reductive aminations. It is less reactive towards the carbonyl group itself and preferentially reduces the imine as it is formed, which can help to minimize side reactions.[6] |
| pH Control | Maintain a slightly acidic pH (around 5-6) by adding a small amount of acetic acid. | This can catalyze the formation of the imine intermediate, which is often the rate-limiting step, without significantly protonating the amine nucleophile and rendering it unreactive. |
| One-Pot vs. Stepwise | If over-alkylation persists, consider a stepwise approach. First, form the imine, and then add the reducing agent in a separate step. | This can provide greater control over the reaction, although it is less procedurally efficient.[12] |
Question 3: I'm struggling to purify my desired benzylamine from the over-alkylated byproducts. What are some effective purification strategies?
Separating a mixture of primary, secondary, and tertiary amines can be challenging due to their similar physical properties.[13][14]
| Method | Description | Rationale & Best Practices |
| Acid-Base Extraction | Exploit the differences in basicity (pKa) of the amines.[15] | By carefully adjusting the pH of an aqueous solution, you can selectively protonate and extract the different amines. However, the pKa values of benzylamines are often very close, making this method challenging for achieving high purity. It can be a useful first step for bulk separation.[14] |
| Column Chromatography | Separation based on polarity. | This is often the most effective method. Using an amine-functionalized silica gel or deactivating standard silica gel with triethylamine can prevent peak tailing and improve separation.[16] |
| Crystallization (as a salt) | Convert the crude amine mixture into salts (e.g., hydrochlorides or acetates).[15] | The different amine salts may have varying solubilities in a given solvent system, allowing for fractional crystallization. This can be a highly effective method for obtaining very pure material.[15] |
| Distillation | Separation based on boiling point. | This is only effective if there is a significant difference in the boiling points of the primary, secondary, and tertiary amines.[15] |
Alternative Synthetic Strategies to Avoid Over-Alkylation
Sometimes, the most effective way to solve a problem is to avoid it altogether. Here are two robust methods for synthesizing primary benzylamines with excellent selectivity.
The Gabriel Synthesis
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines without the risk of over-alkylation.[17][18][19]
The Principle: The method uses potassium phthalimide as an ammonia surrogate. The phthalimide nitrogen is deprotonated to form a nucleophile that reacts with a benzyl halide. The resulting N-benzylphthalimide has no N-H protons and the nitrogen lone pair is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic and thus incapable of further alkylation. The primary amine is then liberated by hydrolysis or, more commonly, hydrazinolysis.[17][20]
Caption: Workflow for the Gabriel Synthesis of primary amines.
The Ritter Reaction
For the synthesis of certain N-substituted amides, which can then be hydrolyzed to amines, the Ritter reaction offers a unique approach that avoids traditional alkylating agents.[21][22]
The Principle: The Ritter reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alcohol (like benzyl alcohol) in the presence of a strong acid.[23][24] The resulting nitrilium ion is then hydrolyzed to form an N-alkyl amide. This amide can subsequently be hydrolyzed to yield the primary amine. This method is particularly useful for producing amines from tertiary and benzylic alcohols.[21][24]
Frequently Asked Questions (FAQs)
Q1: Why is direct alkylation of ammonia still used if it's prone to over-alkylation? A1: Despite the selectivity issues, direct alkylation is often used in industrial settings because of its simplicity and the low cost of reagents (ammonia and benzyl chloride).[9] For large-scale production, the economic advantages can sometimes outweigh the challenges of separation, especially if a market exists for the secondary and tertiary amine byproducts.
Q2: Can I use protecting groups to prevent over-alkylation? A2: Yes, using a protecting group on the nitrogen is a valid strategy. For example, a primary amine can be reacted with di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine. The resulting carbamate is much less nucleophilic and can be selectively mono-alkylated. The Boc group can then be removed under acidic conditions. However, this adds two steps (protection and deprotection) to your synthesis, which may not be ideal.[25]
Q3: How can I confirm the presence and quantity of over-alkylation products in my crude sample? A3: The most common methods are:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment. The primary, secondary, and tertiary amines will typically have different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both identifying the components of the mixture (by their mass spectra) and quantifying their relative amounts (from the peak areas in the chromatogram).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the different species. The integration of characteristic peaks (e.g., the N-H protons of the primary and secondary amines, or the benzylic protons) can be used to determine the molar ratio of the products.
Detailed Experimental Protocol: Reductive Amination of Benzaldehyde
This protocol provides a general procedure for the synthesis of benzylamine with high selectivity using reductive amination.[1][6]
Materials:
-
Benzaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve benzaldehyde (1.0 eq.) in anhydrous DCM.
-
Imine Formation: Add the 7N solution of ammonia in methanol (7.0-10.0 eq.) to the flask. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) in one portion. Be aware that the reaction may bubble slightly.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting benzaldehyde is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzylamine can be further purified by distillation or column chromatography if necessary.
References
- Benchchem. (2025). Preventing over-alkylation in benzylamine synthesis. Benchchem Technical Support.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- Nigh, W. G. (1972). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Filo. (2024). The Gabriel synthesis to prepare benzylamine.
- Benchchem. (2025). Comparative analysis of synthesis methods for substituted benzylamines. Benchchem Technical Support.
- ACS Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- CaltechAUTHORS. (2022).
- Pearson. (n.d.).
- ResearchGate. (2025).
- Benchchem. (2025). Minimizing byproduct formation in amine alkylation reactions. Benchchem Technical Support.
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Wikipedia. (n.d.). Ritter reaction.
- PMC. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
- Scribd. (n.d.).
- Benchchem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem Technical Support.
- Benchchem. (2025). Preventing over-alkylation of amines in synthesis. Benchchem Technical Support.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (2019). Ritter Reaction.
- OpenOChem Learn. (n.d.). Ritter Reaction.
- Master Organic Chemistry. (2017).
- PMC. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- Organic Chemistry Portal. (n.d.).
- University of Calgary. (n.d.).
- Quora. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Ammonia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. The Gabriel synthesis to prepare benzylamine. Interpretation: The Gabriel.. [askfilo.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ritter reaction - Wikipedia [en.wikipedia.org]
- 22. Ritter Reaction [organic-chemistry.org]
- 23. glaserr.missouri.edu [glaserr.missouri.edu]
- 24. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 25. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for 2,6-Dichlorobenzyl Chloride Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 2,6-dichlorobenzyl chloride from reaction mixtures. As a reactive and corrosive electrophile, its persistence can lead to downstream impurities and complicate product isolation. This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are the key properties of 2,6-dichlorobenzyl chloride that make it difficult to remove?
Understanding the physicochemical properties of 2,6-dichlorobenzyl chloride is the first step in designing an effective purification strategy. Its characteristics dictate its behavior in various separation techniques.
| Property | Value | Significance for Purification |
| Appearance | White to light yellow crystalline solid/mass[1] | It is a solid at room temperature, which can be relevant for crystallization approaches. |
| Melting Point | 36-39 °C[2][3][4][5][6] | Low melting point means it can behave as an oil during workups if the temperature is slightly elevated. |
| Boiling Point | 117-119 °C / 14 mmHg[2][3][4][5][6] | Suitable for removal by vacuum distillation if the desired product is significantly less volatile. |
| Solubility | Insoluble in water[7]; Soluble in methanol and other common organic solvents (e.g., ether, chloroform)[1][4]. | Its high solubility in organic solvents means it will remain in the organic layer during a standard aqueous extraction, co-localizing with many organic products. |
| Reactivity | Corrosive[1][8]; Reacts with water (hydrolysis), bases, amines, and oxidizing agents[7]. | This reactivity can be exploited. It can be chemically converted ("quenched") into a more polar, easily removable compound. |
| Polarity | Relatively non-polar | In chromatography, it will exhibit a high Retention Factor (Rf), potentially co-eluting with non-polar products. |
Q2: How can I monitor the presence of 2,6-dichlorobenzyl chloride during my purification?
Effective purification requires a reliable analytical method to track the impurity. Thin-Layer Chromatography (TLC) is the most common and immediate technique.
-
TLC Analysis : 2,6-dichlorobenzyl chloride is a UV-active compound due to its aromatic ring, so it will appear as a dark spot under a 254 nm UV lamp.[9] It is not particularly sensitive to common oxidative stains but can be visualized with potassium permanganate (KMnO₄) stain, which reacts with the benzylic position.[10] Given its relatively low polarity, expect it to have a high Rf value in typical normal-phase solvent systems (e.g., ethyl acetate/hexanes).
-
High-Performance Liquid Chromatography (HPLC) : For quantitative analysis, a reverse-phase HPLC method with UV detection is highly effective for separating and quantifying 2,6-dichlorobenzyl chloride from reaction components.[11][12][13][14]
Troubleshooting and Method Selection Guide
The optimal removal strategy depends on the properties of your desired product. This guide will help you select the most appropriate method.
Sources
- 1. echemi.com [echemi.com]
- 2. 2,6-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dichlorobenzyl chloride 97 2014-83-7 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-Dichlorobenzyl chloride | 2014-83-7 [chemicalbook.com]
- 6. 2,6-Dichlorobenzyl chloride manufacturers and suppliers in india [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Amination of Hindered 2,6-Dichlorobenzaldehydes
Topic: Troubleshooting Reductive Amination of Hindered 2,6-Dichlorobenzaldehydes Content Type: Technical Support Center & Troubleshooting Guide
Status: Active Case Priority: High (Steric Bottleneck) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties with the reductive amination of a 2,6-dichlorobenzaldehyde derivative. This substrate presents a classic "perfect storm" of synthetic challenges: the 2,6-dichloro substitution pattern creates significant steric bulk that blocks the nucleophilic attack of the amine on the carbonyl carbon, while the electron-withdrawing nature of the chlorines deactivates the ring (though it activates the carbonyl electrophilically, the steric block usually dominates).
Standard protocols (e.g., mixing aldehyde, amine, and STAB in DCM) often fail here, resulting in recovered starting material or alcohol byproducts. This guide provides the advanced protocols and troubleshooting logic required to force this reaction to completion.
Part 1: Diagnostic Workflow
Before altering your conditions, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Part 2: Critical Troubleshooting FAQs
Issue 1: "I see no conversion to the imine, even after 24 hours."
The Cause: Steric Hindrance.[1] The two chlorine atoms at the ortho positions create a "picket fence" around the carbonyl carbon. A standard amine nucleophile cannot easily access the electrophilic center to expel water. Equilibrium favors the starting materials.
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Activation.[2] You must use a Lewis acid that doubles as a water scavenger. Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing its electrophilicity, and irreversibly traps the water generated during imine formation, shifting the equilibrium to the right.
Protocol Adjustment: Run the reaction neat (without solvent) or in minimal THF with 1.2–1.5 equivalents of Ti(OiPr)₄. Do not add the reducing agent yet. Stir for 12–24 hours until the aldehyde is consumed.
Technical Note: The Mattson protocol (Ti(OiPr)₄) is superior to Dean-Stark traps for this substrate because it works at lower temperatures, preventing thermal decomposition of sensitive 2,6-dichloro intermediates [1].
Issue 2: "I am getting the benzyl alcohol instead of the amine."
The Cause: Direct Reduction of Aldehyde.[3] You likely added the reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) at the start (Direct Reductive Amination). Because imine formation is slow due to sterics, the reducing agent preferentially attacks the unreacted aldehyde, converting it to the 2,6-dichlorobenzyl alcohol.
The Solution: Stepwise (Indirect) Reductive Amination. You must separate the Imine Formation step from the Reduction step.
-
Step 1: Form the imine completely (verify by TLC/LCMS).
-
Step 2: Only then add the reducing agent.
Issue 3: "My product is losing a chlorine atom (Dechlorination)."
The Cause: Hydrogenolysis via Pd/C. If you are using catalytic hydrogenation (H₂ + Pd/C), aryl chlorides are highly susceptible to oxidative addition by Palladium, leading to hydrodehalogenation (loss of Cl).
The Solution: Switch to Hydride Reagents. Avoid catalytic hydrogenation. Use Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) . These reagents are chemoselective for the imine/carbonyl and will not touch the aryl chloride bond under standard conditions [2].
Issue 4: "The workup is a nightmare. I have a white emulsion that won't filter."
The Cause: Titanium Dioxide Gel. Quenching Ti(OiPr)₄ with water produces sticky titanium oxides/hydroxides that clog filters and trap product.
The Solution: The Ammonia or Rochelle's Salt Quench.
-
Method A (Ammonia): Pour the reaction mixture into 2M aqueous NH₄OH.[4] This modifies the pH and surface charge of the precipitate, making it granular and filterable.
-
Method B (Celite): Add water and NaOH pellets, stir vigorously until a white suspension forms, then filter through a pad of Celite.
Part 3: Validated Protocols
Protocol A: The "Titanium Force" Method (Recommended)
Best for: Highly hindered 2,6-disubstituted aldehydes that fail standard conditions.
Reagents:
-
2,6-Dichlorobenzaldehyde (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
Titanium(IV) Isopropoxide (1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) and MeOH (for reduction step)
Step-by-Step:
-
Imine Formation: In a dried flask under N₂, combine the aldehyde and amine in anhydrous THF (0.5 M concentration).
-
Activation: Add Ti(OiPr)₄ neat via syringe.
-
Reaction: Stir at room temperature (or 40-50°C if extremely hindered) for 12–18 hours. Monitor by TLC/LCMS. Do not proceed until aldehyde is consumed.
-
Reduction: Dilute the mixture with absolute Ethanol or Methanol (equal volume to THF).
-
Addition: Cool to 0°C. Add NaBH₄ pellets carefully (gas evolution will occur). Stir at room temperature for 2–4 hours.
-
Quench: Pour mixture into 2M NH₄OH (20 mL per mmol substrate). Stir for 10 minutes.
-
Filtration: Filter the resulting white slurry through a Celite pad. Wash the pad with EtOAc.
-
Extraction: Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The Standard STAB Method (For Less Hindered Amines)
Best for: When the amine partner is small (e.g., methylamine, ethylamine).
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
Step-by-Step:
-
Stir for 1–2 hours. (Note: Imine might not fully form, but equilibrium exists).
-
Add STAB in one portion.
-
Stir for 16–24 hours.
-
Quench with saturated NaHCO₃.
Part 4: Reagent Selection Matrix
| Reducing Agent | Reactivity | Selectivity (Imine vs Aldehyde) | Risk of Dechlorination | Recommendation for 2,6-Dichloro |
| NaBH(OAc)₃ (STAB) | Mild | High | Low | High (Standard choice) |
| NaBH₃CN | Mild | High | Low | Medium (Toxic cyanide byproduct) |
| NaBH₄ | Strong | Low (Reduces aldehyde fast) | Low | High (ONLY if used in Step 2 after Ti-activation) |
| H₂ / Pd/C | Variable | High | Very High | Avoid (Causes dechlorination) |
Part 5: Mechanistic Visualization
The following diagram illustrates why the Titanium method succeeds where others fail. The Ti center acts as a template, bringing the amine and carbonyl together while activating the oxygen, overcoming the steric repulsion of the chlorine atoms.
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination.
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[8] Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. scilit.com [scilit.com]
- 8. designer-drug.com [designer-drug.com]
Technical Support Center: Optimizing pH for Extraction of N-Substituted Aminoethanols
Executive Summary: The Amphiphilic Challenge
Extracting N-substituted aminoethanols (e.g., N-Methyldiethanolamine [MDEA], N,N-Diethylaminoethanol [DEAE]) presents a unique physicochemical paradox. These molecules possess both a hydrophobic alkyl-substituted amine group and hydrophilic hydroxyl group(s).[1]
-
The Trap: At neutral pH (approx. 7), these amines are predominantly protonated (
), rendering them highly water-soluble and lipophobic.[1] -
The Solution: Successful extraction relies on exploiting the Henderson-Hasselbalch relationship.[1] You must shift the equilibrium toward the neutral free base (
) by elevating the pH well above the molecule's pKa, while simultaneously managing the surfactant-like properties that lead to emulsions.[1]
Critical Physicochemical Parameters[1][2][3][4]
Before beginning, verify your target molecule's properties.[2] The extraction window is defined by the pKa.[1]
| Compound | Abbr. | Structure | pKa (Amine) | LogP (Neutral) | Water Solubility |
| N-Methyldiethanolamine | MDEA | 8.52 | -1.08 | Miscible | |
| N,N-Diethylaminoethanol | DEAE | ~9.6 - 9.8 | 0.21 | Miscible | |
| Diethanolamine | DEA | 8.88 | -1.43 | Miscible |
Scientist's Note: Note the negative or near-zero LogP values. Even in their neutral state, these molecules are quite hydrophilic. Standard non-polar solvents (Hexane, Toluene) will likely fail.[1] You will need polar organic solvents (DCM, Ethyl Acetate, n-Hexanol) and ionic strength modifiers.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My recovery rates are consistently below 50%."
Diagnosis:
The most common culprit is insufficient pH adjustment.[1] If the aqueous phase pH is near the pKa, 50% of your analyte remains in the water-soluble protonated form (
Corrective Action:
-
The "pKa + 2" Rule: Adjust the aqueous phase pH to at least 2 units above the pKa .
-
Salting Out: Add NaCl or
to saturation. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic neutral amine (the "Salting-out effect") and driving it into the organic solvent.[1] -
Solvent Choice: Switch to Dichloromethane (DCM) or Chloroform .[1] For highly hydrophilic analogs (LogP < -1), a mixture of DCM:Isopropanol (3:1) improves recovery significantly.[1]
Issue 2: "The layers won't separate. I have a stable emulsion."
Diagnosis: N-substituted aminoethanols act as surfactants, especially at high pH where they are neutral.[1] Vigorous shaking creates micro-droplets stabilized by the analyte itself.[1]
Corrective Action:
-
Gentle Kinetics: Do not shake vigorously. Invert the funnel gently 20-30 times.
-
Filtration: Pass the emulsion through a pad of Celite 545 or a glass wool plug.[1] This physically disrupts the droplet interface.[1]
-
Centrifugation: If working with small volumes (<50 mL), centrifuge at 3000 x g for 5 minutes.
-
Brine Addition: If you haven't already, adding saturated brine helps break emulsions by increasing the density difference and interfacial tension.[1]
Issue 3: "I'm seeing degradation peaks in my GC/LC analysis."
Diagnosis: Aminoethanols are susceptible to oxidation and hydrolysis, particularly at high pH and elevated temperatures.
Corrective Action:
-
Cold Extraction: Perform the pH adjustment and extraction on ice (
). -
Inert Atmosphere: Sparge the aqueous sample with Nitrogen (
) before pH adjustment to remove dissolved oxygen.[1] -
Avoid Esters: Do not use Ethyl Acetate if the extraction will be prolonged or heated, as aminoethanols can undergo transesterification or induce hydrolysis of the solvent at high pH. Use DCM or MTBE instead.[1]
Standard Operating Procedure (SOP)
Objective: Extraction of DEAE/MDEA from Aqueous Media Scale: 50 mL Aqueous Sample
Reagents
-
Base: 50% NaOH (w/v) or Solid KOH pellets.
-
Salt: NaCl (Analytical Grade).[1]
-
Solvent: Dichloromethane (DCM) (HPLC Grade).[1]
Protocol
-
Initial pH Check: Measure the initial pH of the sample.[1]
-
Saturation (Salting Out): Add solid NaCl to the sample until undissolved crystals remain (saturation).
-
Why? Drastically lowers the Critical Micelle Concentration (CMC) and pushes the hydrophilic amine out of the water structure.[1]
-
-
Alkalinization:
-
Extraction:
-
Add 1 volume of DCM (e.g., 50 mL).[1]
-
Swirl gently for 2 minutes. (DO NOT SHAKE).
-
Allow phases to separate for 10 minutes.
-
-
Collection:
-
Collect the lower organic layer (DCM is denser than water).[1]
-
Repeat extraction 2 more times (Total 3x).
-
-
Drying:
-
Combine organic extracts.[1]
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate (Rotary Evaporator at
, mild vacuum).
-
Visualizing the Logic
Diagram 1: The pH-Dependent Partitioning Logic
This diagram illustrates the decision process for ensuring the analyte is in the correct phase.[1]
Caption: Logic flow determining the phase distribution of N-substituted aminoethanols based on pH.
Diagram 2: Troubleshooting Emulsions
A decision tree for handling the most common physical issue.
Caption: Step-by-step escalation protocol for breaking stable emulsions during amine extraction.
References
-
PubChem. (n.d.).[1] N-Methyldiethanolamine (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Ataman Chemicals. (n.d.).[1] N,N-Diethylethanolamine Technical Data Sheet.[1] Retrieved October 26, 2023, from [Link]
-
Loconto, P. R., Pan, Y., & Kamdem, D. P. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol...[1][4] Journal of Chromatographic Science, 36(6), 299-305.[1] Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][1]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. How To [chem.rochester.edu]
- 3. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix and from amine-treated sawdust using liquid-liquid extraction and liquid-solid extraction combined with capillary gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoethanol Derivatives Storage & Oxidation Prevention
Welcome to the Technical Support Center for the handling and storage of aminoethanol derivatives (e.g., monoethanolamine, diethanolamine, and complex substituted aminoethanols). As these compounds are critical building blocks in drug development and chemical synthesis, maintaining their structural integrity is paramount.
Aminoethanols are highly susceptible to oxidative degradation. Exposure to atmospheric oxygen, elevated temperatures, and light triggers auto-oxidation cascades that compromise purity, alter reaction yields, and introduce toxic or reactive byproducts into your workflows[1][2]. This guide provides field-proven, mechanistically grounded protocols to ensure the long-term stability of your inventory.
Mechanistic Overview of Oxidative Degradation
To prevent degradation, we must first understand the causality of the failure. The oxidation of aminoethanols is not a single-step process but a radical-mediated chain reaction. When exposed to oxygen, the
This intermediate rapidly fragments. For example, monoethanolamine (MEA) degrades into primary byproducts such as ammonia and formaldehyde, which then undergo secondary reactions to form formate, hydroxyethyl formamide (HEF), and complex polymeric species[3]. This process is highly temperature-dependent and is catalytically accelerated by trace transition metals (e.g., iron, copper) and UV light[1][2].
Fig 1. Oxidative degradation pathway of aminoethanols catalyzed by environmental factors.
Frequently Asked Questions (FAQs)
Q1: Why has my aminoethanol derivative turned yellow or brown over time? A: Colorimetric shifts from clear/white to yellow, brown, or black are the visual hallmarks of advanced oxidative degradation[1]. The initial oxidation yields aldehydes, which subsequently undergo aldol condensation or react with unoxidized amines (Schiff base formation) to create highly conjugated, colored polymeric impurities. If your sample has changed color, its purity is compromised and it should be re-distilled or discarded.
Q2: Is it strictly necessary to use Argon, or is Nitrogen sufficient for blanketing? A: Both are effective, but their application depends on your workflow. Nitrogen is highly effective and economical for long-term, sealed storage[4]. However, Argon is denser than air. If you are frequently opening the storage vessel to withdraw aliquots, Argon provides a heavier, more resilient protective "blanket" over the liquid phase, minimizing transient oxygen ingress during handling.
Q3: Can I use chemical additives to stabilize sensitive aminoethanols? A: Yes. For highly sensitive derivatives (e.g., amine catalysts or functionalized aromatic aminoethanols), the addition of free radical scavengers can halt the auto-oxidation chain reaction. Antioxidants such as methimazole (1-methyl-3H-imidazole-2-thione) or BHT (Butylated hydroxytoluene) have been proven to significantly reduce the formation of unwanted oxidation products like dimethylformamide or formaldehyde[5].
Q4: How does temperature impact the storage life of these compounds? A: The degradation rate of aminoethanols follows Arrhenius kinetics, meaning it increases exponentially with temperature. Studies on ethanolamine oxidation demonstrate that raising the storage temperature from 55°C to 75°C has a more profound impact on amine loss than increasing the oxygen concentration from 21% to 98%[2]. Strict temperature control (refrigeration at 2-8°C or standard storage <25°C) is non-negotiable[1][4].
Quantitative Impact of Storage Parameters
The table below synthesizes the relative impact of various environmental parameters on the degradation rate of aminoethanol derivatives, allowing you to prioritize your preventative measures.
| Parameter | Sub-Optimal Condition | Optimized Condition | Relative Degradation Rate | Primary Chemical Consequence |
| Oxygen ( | 21% (Atmospheric Air) | < 1% (Inert Gas Blanket) | High | Formation of peroxyl radicals; cleavage into ammonia and HEF[3]. |
| Temperature | > 25°C (Fluctuating) | 2-8°C (Refrigerated) | Exponential | Accelerated kinetic energy drives rapid auto-oxidation and solvent loss[2][4]. |
| Light Exposure | Clear Glass / Ambient UV | Amber Glass / Dark | Moderate | UV-initiated radical generation; formation of colored polymers[1][4]. |
| Trace Metals | > 10 ppm (Fe, Cu) | < 1 ppm (Chelated/Pure) | High | Fenton-like catalytic acceleration of radical fragmentation. |
Troubleshooting Guide: Identifying & Resolving Degradation
| Symptom / Issue | Mechanistic Cause | Corrective Action & Resolution |
| Strong ammonia odor upon opening vessel | Oxidative dealkylation has occurred, cleaving the carbon-nitrogen bond and releasing | Action: Do not use for sensitive synthesis. Resolution: Purify via vacuum distillation. Implement strict inert gas blanketing (SOP below) for future batches. |
| Inconsistent LC-MS results (M+16 peaks) | Formation of N-oxides due to direct oxygen insertion at the tertiary/secondary amine center. | Action: Assess purity via NMR. Resolution: Store compound at <25°C in amber vials[1]. Consider adding a radical scavenger like methimazole[5]. |
| Increased viscosity / Gummy texture | Polymerization of aldehyde degradation products[1]. | Action: Discard the sample. The compound has polymerized and cannot be easily rescued via standard purification. |
Standard Operating Procedure (SOP): Inert Storage Workflow
To ensure a self-validating system, this protocol integrates physical storage techniques with analytical verification. Do not merely purge the headspace; dissolved oxygen within the solvent/liquid amine must be actively removed.
Step-by-Step Methodology:
-
Solvent/Amine Degassing: Transfer the liquid aminoethanol derivative into a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the liquid with ultra-high-purity (UHP) Argon or Nitrogen for at least 15-30 minutes to displace dissolved oxygen.
-
Antioxidant Doping (Optional but Recommended): For highly sensitive batches, add a compatible amine-oxidation inhibitor (e.g., methimazole at 0.1 - 0.5 wt%) under positive inert gas flow[5].
-
Transfer and Blanketing: Using a cannula or gas-tight syringe, transfer the degassed amine into pre-dried, amber glass vials[1]. Ensure the vials are continuously flushed with Argon/Nitrogen during the transfer.
-
Hermetic Sealing: Seal the containers with PTFE-lined silicone septa and crimp caps. The PTFE lining prevents the amine from degrading the silicone, while the septum allows for future inert withdrawals.
-
Climate-Controlled Storage: Store the sealed vials in a dedicated dark, climate-controlled environment (preferably a monitored refrigerator at 2-8°C, or strictly <25°C)[1][4].
-
Validation Step: After 30 days of storage, withdraw a 10
L aliquot via syringe (flushing the headspace with Argon afterward) and run an LC-MS or -NMR to confirm the absence of aldehyde or N-oxide peaks, validating the integrity of your storage system.
Fig 2. Step-by-step inert atmosphere storage workflow for aminoethanol derivatives.
References
- Vevelstad, S. J., et al. "Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation." ResearchGate.
- Goff, G. S., & Rochelle, G. T. "Reaction Products from the Oxidative Degradation of Monoethanolamine." ACS Publications.
- "Inhibition of amine oxidation." Google Patents (US20120271026A1).
- "Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage." Benchchem.
- "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals.
Sources
Technical Support Center: Navigating Emulsion Challenges in Benzylamine Derivative Workups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of emulsion formation during the workup of benzylamine derivatives. Our goal is to equip you with the scientific understanding and practical techniques to efficiently resolve these challenges and ensure the purity and yield of your target compounds.
Introduction: The Persistent Problem of Emulsions in Amine Workups
The synthesis of benzylamine derivatives is a cornerstone of many pharmaceutical and chemical research programs. However, the liquid-liquid extraction steps integral to the purification of these basic compounds are frequently plagued by the formation of stable emulsions. An emulsion is a persistent mixture of two immiscible liquids, in this case, the organic solvent and the aqueous phase, which can significantly complicate phase separation, leading to product loss and contamination. This guide will delve into the underlying causes of these emulsions and provide a systematic approach to both their prevention and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsion formation during the workup of benzylamine derivatives?
Emulsion formation is typically caused by the presence of substances that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the dispersed droplets of one phase within the other. In the context of benzylamine derivative workups, several factors can contribute to this issue:
-
Inherent Surfactant Properties of Amines and their Salts: Benzylamine derivatives themselves, particularly when partially protonated at an intermediate pH, can exhibit amphiphilic character, with a nonpolar benzyl group and a polar amine head. This can lead to them accumulating at the interface and stabilizing emulsions.
-
Presence of Finely Divided Solids: Insoluble byproducts or unreacted starting materials can act as particulate stabilizers at the liquid-liquid interface.[1]
-
High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very fine droplets, increasing the surface area between the two phases and promoting the formation of a stable emulsion.[1]
-
Incompatible pH: The pH of the aqueous phase is a critical factor.[1] An inappropriate pH can lead to the partial precipitation of the amine or its salt, creating fine particles that stabilize emulsions.
Q2: How can I proactively prevent emulsions from forming in the first place?
Prevention is always the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without excessive shear forces.[2]
-
pH Control: Ensure the pH of the aqueous phase is either sufficiently acidic (pH < pKa of the amine - 2) to fully protonate the amine into its water-soluble salt, or sufficiently basic (pH > pKa of the amine + 2) to keep it as the free base in the organic layer.[3] Avoid intermediate pH ranges where the amine may be partially soluble in both phases.
-
Pre-filtration: If your reaction mixture contains solid impurities, consider a preliminary filtration step before proceeding with the aqueous workup.
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is key to resolving the issue without compromising your product. The following troubleshooting guide offers a range of techniques, from the simplest to the more advanced, with explanations of the underlying principles.
Decision-Making Workflow for Emulsion Resolution
Caption: A flowchart for troubleshooting emulsion formation.
Detailed Troubleshooting Protocols
Method 1: Patience and Gentle Mechanical Agitation
-
Principle: Often, emulsions are kinetically stable but will eventually separate if given enough time. Gentle agitation can help the dispersed droplets coalesce.
-
Protocol:
Method 2: The "Salting Out" Effect with Brine
-
Principle: The addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase.[2] This decreases the solubility of organic compounds in the aqueous layer and can disrupt the forces stabilizing the emulsion, leading to phase separation.[6][7] This is a widely applicable and often highly effective technique.[8]
-
Protocol:
-
Add a small volume of saturated brine to the separatory funnel.
-
Gently swirl the mixture and allow it to stand.
-
Observe for phase separation. Repeat with additional small portions of brine if necessary.
-
Method 3: Strategic pH Adjustment
-
Principle: For benzylamine derivatives, pH is a powerful tool. By significantly altering the pH of the aqueous phase, you can force the amine entirely into one phase, thereby destabilizing the emulsion.
-
Protocol:
-
To move the amine into the aqueous phase: Add a dilute acid (e.g., 1 M HCl) to lower the pH well below the pKa of the amine's conjugate acid. This will form the water-soluble ammonium salt.[3]
-
To move the amine into the organic phase: Add a base (e.g., 1 M NaOH) to raise the pH well above the pKa of the amine's conjugate acid, ensuring it is in its neutral, organic-soluble form.[3]
-
Gently mix after pH adjustment and allow the layers to separate.
-
Method 4: Modifying the Organic Phase
-
Principle: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which can help to break the emulsion.[2]
-
Protocol:
Method 5: Filtration through an Inert Agent
-
Principle: Filtering the emulsified mixture through a pad of an inert filter aid like Celite® (diatomaceous earth) can physically disrupt the emulsion and trap fine particulate matter that may be stabilizing it.[8][10]
-
Protocol:
-
Prepare a small plug of glass wool at the bottom of a Büchner or fritted glass funnel.
-
Add a layer of Celite® (approximately 1-2 cm) and gently pack it down.
-
Wet the Celite® pad with the organic solvent being used in the extraction.
-
Carefully pour the emulsified mixture onto the Celite® pad and apply gentle suction.
-
The filtrate should be two distinct phases that can then be separated.
-
Method 6: Mechanical Separation via Centrifugation
-
Principle: Centrifugation applies a strong force that can overcome the forces stabilizing the emulsion, forcing the denser phase to the bottom and the less dense phase to the top.[3][5]
-
Protocol:
-
If the volume is manageable, transfer the emulsified mixture to centrifuge tubes.
-
Centrifuge at a moderate speed for 5-10 minutes.
-
Carefully decant or pipette the separated layers.
-
Summary of Emulsion Breaking Techniques
| Technique | Principle | When to Use |
| Patience & Gentle Swirling | Time and minimal energy input to promote coalescence. | As a first, non-invasive step for any emulsion. |
| Addition of Brine | Increases ionic strength of the aqueous phase, reducing organic solubility.[6] | A highly effective and generally applicable method.[2] |
| pH Adjustment | Forces the amine into a single phase by protonation or deprotonation.[3] | Particularly useful for workups of basic compounds like benzylamines. |
| Addition of a Different Solvent | Alters the properties of the organic phase to disrupt the emulsion.[2][7] | When other methods have failed and a change in solvent polarity may be beneficial. |
| Filtration through Celite® | Physical disruption of the emulsion and removal of solid stabilizers.[8][10] | When fine solids are suspected to be the cause of the emulsion. |
| Centrifugation | Mechanical force to separate the phases.[3][5] | For stubborn emulsions and when appropriate equipment is available. |
Conclusion
Emulsion formation during the workup of benzylamine derivatives is a common but manageable challenge. By understanding the underlying causes and systematically applying the troubleshooting techniques outlined in this guide, researchers can efficiently resolve these issues, leading to improved separation, higher product yields, and enhanced purity. Always remember to begin with the least invasive methods and proceed to more active interventions as necessary.
References
-
Majors, R. E. (2020, December 19). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
-
Majors, R. E. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Majors, R. E. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Columbia University. (n.d.). solid-liquid extraction. [Link]
-
Li, X., et al. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. [Link]
-
Hep Journals. (n.d.). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. [Link]
-
Valente, I. M., Moreira, M. M., & Pâmela. (n.d.). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ReCIPP. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Chemistry. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
-
SciSpace. (n.d.). Separation in organic chemistry. [Link]
-
University of York. (n.d.). Active Filtration. Chemistry Teaching Labs. [Link]
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- 10. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
Separation of regioisomers in dichlorobenzyl amino ethanol synthesis
A Guide to Navigating Regioisomer Challenges for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioisomeric Purity
The synthesis of dichlorobenzyl amino ethanol, a critical building block in medicinal chemistry, frequently begins with a precursor like 2',4'-dichloroacetophenone or 3',4'-dichloroacetophenone.[1] The choice of starting material dictates the final substitution pattern on the aromatic ring. However, if the synthesis starts from dichlorobenzene, electrophilic substitution reactions can lead to a mixture of regioisomers, primarily the 2,4- and 3,4-dichloro-substituted products. These isomers often possess nearly identical physical properties, making their separation a significant purification challenge. Achieving high isomeric purity is paramount, as the specific substitution pattern can dramatically influence a molecule's biological activity and pharmacological profile.
This guide provides a structured approach to identifying, separating, and troubleshooting issues related to these challenging regioisomers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis and purification workflow in a practical question-and-answer format.
Question 1: My initial analysis shows a mixture of dichlorobenzyl amino ethanol regioisomers. How can I definitively identify and quantify the ratio?
Answer: Accurate identification and quantification are the first steps to solving any separation problem. A multi-technique approach is most reliable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between regioisomers.[2]
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show distinct splitting patterns for the 2,4- and 3,4-isomers due to the different arrangements of protons on the benzene ring.[3] The 2,4-isomer will have three aromatic protons, while the 3,4-isomer will also have three, but their coupling patterns will differ.
-
¹³C NMR: Symmetrically-substituted benzenes will show fewer than six signals for the aromatic carbons.[3] The 3,4-isomer has a higher degree of symmetry than the 2,4-isomer, leading to a different number of unique carbon signals in the 120-150 ppm range.[3]
-
Quantitative NMR (qNMR): This technique offers an absolute method for determining the concentration and ratio of isomers in a mixture without relying on isomer-specific reference standards, which can be costly or unavailable.[4]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for separating and quantifying components in a mixture.[5][6]
-
Method Development: Start with a standard C18 reverse-phase column. Use a mobile phase of acetonitrile and water with an additive like trifluoroacetic acid (TFA) to ensure good peak shape for the amine. A gradient elution will likely be necessary to achieve baseline separation.
-
Alternative Stationary Phases: If a C18 column fails to provide adequate resolution, consider columns that offer different selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) phases. These can exploit different pi-pi interactions with the aromatic rings of your isomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be effective for separating volatile, thermally stable compounds. The mass spectrometer provides molecular weight confirmation and fragmentation patterns that can help distinguish between isomers.
The combination of HPLC for separation and NMR for structural confirmation provides a robust analytical workflow.[6][7]
Question 2: My regioisomers are inseparable on a standard silica gel column. What advanced chromatographic strategies can I employ?
Answer: When standard silica gel chromatography fails, several advanced strategies can be implemented. The key is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases.
-
Optimize the Mobile Phase:
-
Additives: For basic compounds like amino alcohols, peak tailing on silica is common. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can significantly improve peak shape and may enhance separation.[8] Conversely, a small amount of acetic or formic acid can sometimes improve separation by protonating the amine, altering its interaction with the silica.[9]
-
Solvent Systems: Experiment with different solvent systems. If a standard ethyl acetate/hexane system fails, try systems with different polarity and hydrogen bonding characteristics, such as dichloromethane/methanol or chloroform/acetone.
-
-
Change the Stationary Phase:
-
Alumina: Alumina is an alternative to silica and is available in acidic, basic, and neutral forms, providing another variable for optimization.[9]
-
Reverse-Phase Chromatography: If normal-phase fails, preparative reverse-phase HPLC using a C18 or phenyl-hexyl column can be highly effective, although it is often more expensive and requires solvent removal from aqueous fractions.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, preparative TLC can be a powerful tool. You can run multiple plates and gradually push the isomers apart by developing the plates multiple times.[8]
Question 3: Column chromatography is proving inefficient for a large-scale separation. Is fractional crystallization a viable alternative?
Answer: Yes, fractional crystallization can be a highly effective and scalable method for separating regioisomers, provided there is a sufficient difference in their solubility in a given solvent.[10][11]
Mechanism: Fractional crystallization relies on the principle that the crystal lattice of one pure isomer will form more readily than a mixed crystal, leading to the selective precipitation of the less soluble isomer from a supersaturated solution.[12]
Step-by-Step Protocol for Fractional Crystallization:
-
Solvent Screening: The most critical step is finding a suitable solvent or solvent mixture. Test the solubility of your isomer mixture in a range of solvents (e.g., isopropanol, ethanol, toluene, ethyl acetate, heptane) at both room temperature and elevated temperatures. The ideal solvent will show a large difference in solubility with temperature.
-
Dissolution: Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities and the undesired isomer in the crystal lattice. Seeding the solution with a pure crystal of the desired isomer can promote selective crystallization.[13]
-
Isolation: Once crystals have formed, isolate them by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Purity Analysis: Analyze the purity of the isolated crystals and the remaining mother liquor using the analytical techniques described in Question 1 (HPLC or NMR).
-
Repeat if Necessary: Achieving high purity may require multiple crystallization cycles.[14]
Table 1: Comparison of Separation Techniques
| Technique | Pros | Cons | Best For |
| Flash Chromatography | Fast, widely applicable, good for initial purification. | Can be solvent-intensive, may not resolve very similar compounds. | Small to medium scale (mg to g). |
| Preparative HPLC | High resolving power, can separate very similar compounds. | Expensive, requires specialized equipment, solvent removal can be difficult. | High-purity, small-scale separation (<1 g). |
| Fractional Crystallization | Highly scalable, cost-effective for large quantities, can yield very pure product.[12] | Success is highly dependent on finding the right solvent; can be time-consuming.[14] | Large scale (multi-gram to kg). |
Frequently Asked Questions (FAQs)
-
Q: Can I avoid the regioisomer problem by using a regioselective synthesis? A: Absolutely. The most effective strategy is to design a synthesis that avoids the formation of isomers in the first place. This typically involves starting with a precursor that already has the desired dichlorosubstitution pattern, such as 2,4-dichloroacetophenone or 3,4-dichloroacetophenone.[1] Synthesis routes starting from these materials, for example, via α-bromination followed by amination and reduction, will yield a single regioisomer.[1]
-
Q: My regioisomers co-crystallize. What does this mean and what can I do? A: Co-crystallization occurs when the isomers have very similar shapes and intermolecular forces, allowing them to pack into the same crystal lattice.[12] When this happens, fractional crystallization will fail. In this scenario, you must rely on chromatography. Alternatively, you can attempt to make a derivative (e.g., an acetate ester or a BOC-protected amine). The derivatives may have different crystalline properties that allow for separation, after which the protecting group can be removed.[9]
-
Q: Are there any safety considerations when working with these compounds? A: Yes. Dichlorinated aromatic compounds and their precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions and manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Visualizing the Workflow
Diagram 1: Synthetic Origin of Regioisomers
Caption: Synthetic pathway leading to regioisomeric products.
Diagram 2: Troubleshooting & Separation Workflow
Caption: Decision workflow for separating regioisomers.
References
- Fiveable. (2025, August 15). Fractional Crystallization Definition - Organic Chemistry...
- Benchchem. (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
- Sulzer. (n.d.). Fractional Crystallization.
- Wikipedia. (n.d.). Fractional crystallization (chemistry).
- Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers.
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
- Steemit. (n.d.). FAILURES OF FRACTIONAL CRYSTALLIZATION.
- ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
- ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, September 1). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. Retrieved from WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Almac Group. (n.d.). Almac Voice.
- AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
Sources
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- 5. resolvemass.ca [resolvemass.ca]
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- 9. researchgate.net [researchgate.net]
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- 11. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Substituted Benzyl Aminations
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly functionalized, non-planar 3D architectures, 2,6-disubstituted benzylic amines have become highly sought-after motifs. However, installing an amine at a benzylic position flanked by two ortho-substituents presents a severe kinetic barrier.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind synthetic failures and provide field-proven, self-validating methodologies to bypass steric blockade.
Part 1: Frequently Asked Questions (Troubleshooting the "Why")
Q1: Why does standard reductive amination with NaBH(OAc)₃ completely fail for my 2,6-disubstituted benzaldehyde? A: The failure is driven by trajectory blockade. For an amine to attack a carbonyl, it must approach at the Bürgi-Dunitz angle (approximately 107°). In a 2,6-disubstituted system, the ortho-groups physically shield this trajectory, preventing the formation of the critical hemiaminal intermediate. Furthermore, weak acids (like acetic acid) are insufficient to drive the unfavorable equilibrium toward the iminium ion[4].
Q2: Can I bypass this by performing a direct Sₙ2 displacement on a 2,6-disubstituted benzyl bromide instead? A: No. Sₙ2 reactions require a strict 180° backside attack trajectory. The ortho-substituents create a severe steric clash with the incoming nucleophile and the leaving group in the transition state. You will typically observe elimination (if applicable), homocoupling, or complete recovery of starting material rather than the desired substitution.
Q3: I switched to Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid additive, but my reaction turned into a gelatinous emulsion during workup. How do I fix this? A: This is a classic workup failure. Aqueous quenching of Ti(OiPr)₄ generates amorphous, highly hydrated titanium dioxide (TiO₂) salts that trap your product in a colloidal suspension [3]. To solve this, you must alter the causality of the quench: either use a strong base (1M NaOH) to force the formation of granular, filterable titanate salts, or use a polymer-supported diethanolamine resin (PS-DEAM) to scavenge the titanium entirely without adding water [3].
Part 2: Mechanistic Workflows & Logical Relationships
To successfully aminate these hindered systems, we must fundamentally alter the reaction pathway. Below are the two most reliable mechanistic detours.
Pathway A: Lewis Acid-Driven Equilibrium Shift
By utilizing a hyper-electrophilic titanium complex, we can force the thermodynamically unfavorable imine condensation, followed by an irreversible hydride reduction[1, 2].
Mechanistic divergence of reductive amination under standard vs. Ti(OiPr)4 conditions.
Pathway B: Radical C-H Amination
Radicals are planar (or shallow pyramids) and undergo rebound/coupling mechanisms that do not require a 180° backside trajectory, making them highly oblivious to ortho-steric bulk [5, 6].
Radical C-H amination pathway bypassing traditional SN2 trajectory constraints.
Part 3: Quantitative Strategy Comparison
Before selecting a protocol, evaluate your substrate against the quantitative benchmarks of each strategy.
| Strategy | Key Reagents | Steric Tolerance | Typical Yield | Primary Advantage |
| Standard Reductive Amination | NaBH(OAc)₃, DCE, AcOH | Poor | < 10% | Mild conditions; fails for 2,6-disubstitution. |
| Lewis Acid-Mediated | Ti(OiPr)₄, NaBH₄, EtOH | High | 60–85% | Overcomes severe imine formation barriers [4]. |
| Direct Asymmetric (DARA) | Ir-BINAP, Ti(OiPr)₄, H₂ | High | 70–90% | Highly enantioselective for chiral amines [2]. |
| Radical C-H Amination | Ir(ppy)₃, HAT Reagent | Very High | 50–75% | Bypasses Sₙ2 trajectory constraints completely [5]. |
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.
Protocol A: Titanium(IV) Isopropoxide-Mediated Reductive Amination
Causality: Ti(OiPr)₄ acts dualistically. It coordinates the carbonyl oxygen (lowering the LUMO to increase electrophilicity) and acts as an irreversible water scavenger, driving the equilibrium to the highly reactive titano-imine [1, 4].
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under N₂, combine the 2,6-disubstituted benzaldehyde (1.0 equiv) and the amine (1.2 equiv). Add neat Ti(OiPr)₄ (2.0 equiv). Stir at room temperature (or 50°C for exceptionally hindered amines) for 6 hours.
-
In-Process Control (Validation): Withdraw a 10 µL aliquot, dilute in dry CDCl₃, and analyze via ¹H NMR. Validation Check: The aldehyde proton (~10.0 ppm) must be absent, replaced by the imine proton (~8.5 ppm). If conversion is <95%, continue stirring. Do not add the reducing agent prematurely.
-
Reduction: Cool the reaction to 0°C. Slowly add absolute ethanol (to a concentration of 0.2 M), followed by the portion-wise addition of NaBH₄ (1.5 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup (Anti-Emulsion): To avoid gelatinous TiO₂ trapping your product, do not use a standard aqueous quench. Instead, add 1M NaOH (equal volume to the reaction mixture) and stir vigorously for 30 minutes. This forces the precipitation of granular, white inorganic salts.
-
Filtration: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. The biphasic filtrate can now be safely separated and the organic layer concentrated. (Alternative: Add PS-DEAM resin (4.5 equiv) to the organic solution and stir for 5 hours to scavenge all titanium without water [3]).
Protocol B: Radical Benzylic C-H Amination via Photoredox Catalysis
Causality: By generating a benzylic radical via Hydrogen Atom Transfer (HAT), we eliminate the need for nucleophilic backside attack. The planar radical rapidly recombines with a nitrogen source, completely ignoring the ortho-steric bulk[5, 6].
Step-by-Step Methodology:
-
Reaction Setup: In a specialized photoreactor vial, combine the 2,6-disubstituted toluene derivative (1.0 equiv), an N-alkoxyphthalimide (HAT reagent and nitrogen source, 1.5 equiv), and the photocatalyst Ir(ppy)₃ (2 mol%). Dissolve in anhydrous acetonitrile (0.1 M).
-
Degassing (Critical Validation Step): Radicals are rapidly quenched by triplet oxygen. You must perform three strict freeze-pump-thaw cycles. Validation Check: The solution must show no bubbling upon the final thaw cycle under vacuum. Backfill with Argon.
-
Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 16 hours. Ensure a cooling fan maintains the ambient temperature, as excessive heat can degrade the photocatalyst.
-
In-Process Control: Analyze a 5 µL aliquot via LC-MS. Validation Check: Look for the complete consumption of the N-alkoxyphthalimide mass. If unreacted starting material remains alongside oxidized byproducts (e.g., benzaldehyde), oxygen contamination occurred.
-
Purification: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography (Hexanes/EtOAc) to isolate the sterically hindered benzylic amine.
References
-
Pletz, J., et al. "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 2016. 1
-
Chen, X., et al. "Secondary amines as coupling partners in direct catalytic asymmetric reductive amination." Chemical Science, 2019. 2
-
Biotage Application Note. "Polymer-Bound Diethanolamine PS-DEAM." Biotage, 2023. 3
-
Tarasova, A., et al. "Hitchhiker's Guide to Reductive Amination." Synlett, 2021. 4
-
MacMillan, D. W. C., et al. "Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling." ChemRxiv, 2020. 5
-
Xia, J., et al. "Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis." JACS, 2025. 6
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
HPLC Method Development for 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol: A Comparative Guide to Column Chemistries and pH Strategies
Executive Summary
The compound 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol presents a classic chromatographic challenge. As an API intermediate containing a sterically hindered tertiary amine and a lipophilic halogenated aromatic ring, it exhibits dual behavioral extremes depending on the mobile phase environment. This guide objectively evaluates the performance of modern Hybrid Silica C18 columns against Traditional Silica and Polar-Embedded alternatives, providing a self-validating framework for robust method development.
Mechanistic Causality: Overcoming the "Basic" Problem
To develop a robust method, we must first understand the causality behind poor chromatography. The target analyte features a highly basic tertiary amine (calculated pKa ~8.8) and a moderately hydrophobic core (LogP ~3.1).
When analyzing basic compounds on traditional silica-based reversed-phase (RP) columns at mid-range pH (e.g., pH 5–7), chromatographers frequently encounter severe peak tailing. The root cause is secondary electrostatic interactions. At this pH, the tertiary amine is fully protonated (cationic). Concurrently, residual silanol groups (Si-OH) on the Type-B silica surface (pKa ~3.5–4.5) are deprotonated (anionic). This creates a strong ion-exchange interaction that distorts peak shape, causes unpredictable retention shifts, and drastically reduces theoretical plates (1)[1].
To suppress this interaction, method development must manipulate the ionization state of either the analyte or the stationary phase using two primary strategies:
-
Low pH Strategy (pH < 3.0): Utilizes acids to fully protonate the silanols, rendering them neutral and eliminating electrostatic attraction (2)[2]. However, the analyte remains charged and highly polar, risking poor retention.
-
High pH Strategy (pH > 10.0): Utilizes basic buffers to deprotonate and neutralize the analyte, maximizing its hydrophobicity and retention (3)[3]. Traditional silica dissolves at this pH, necessitating advanced Organosilica Hybrid columns that incorporate organic moieties to withstand pH up to 12 (4)[4].
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, the following protocol incorporates built-in System Suitability Testing (SST). This ensures the method dynamically validates itself before any sample analysis occurs.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol standard. Dissolve in 20 mL of 50:50 MS-grade Water:Acetonitrile to yield a 0.5 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Mobile Phase Preparation:
-
Mobile Phase A (Low pH): 0.1% Formic Acid in MS-grade H₂O (pH ~2.7).
-
Mobile Phase A (High pH): 10 mM Ammonium Bicarbonate in MS-grade H₂O, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% MS-grade Acetonitrile.
-
-
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm (optimal for the dichlorobenzyl chromophore).
-
Gradient Program: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
-
Self-Validation (SST) Sequence:
-
Blank Verification: Inject diluent to establish baseline stability and confirm the absence of carryover.
-
Capacity Factor (k') Check: k' must be > 2.0. This proves the analyte is retained via hydrophobic partitioning, not merely eluting in the void volume (t₀).
-
Tailing Factor (Tf): Must be ≤ 1.5, proving that secondary silanol interactions are successfully suppressed.
-
Theoretical Plates (N): Must be ≥ 10,000, validating column bed integrity and optimal mass transfer.
-
Product Comparison & Quantitative Data
We evaluated three distinct 150 x 4.6 mm, 5 µm column chemistries across the two pH extremes to determine the optimal environment for this specific basic compound.
-
Traditional Silica C18: Standard Type-B silica. Highly prone to silanol activity.
-
Polar-Embedded C18: Contains an internal amide linkage designed to shield residual silanols.
-
Hybrid Silica C18: Features an organosilica matrix (e.g., ethylene-bridged) that reduces the silanol population by 30% and provides extreme pH stability.
Table 1: Comparative Chromatographic Performance
| Column Chemistry | Mobile Phase pH | Retention Time (tR) | Capacity Factor (k') | Tailing Factor (Tf) | Theoretical Plates (N) | Outcome |
| Traditional Silica C18 | Low (pH 2.7) | 2.8 min | 1.3 | 1.65 | 8,500 | Sub-optimal retention & tailing |
| Traditional Silica C18 | High (pH 10.5) | N/A | N/A | N/A | N/A | Column Failure (Dissolution) |
| Polar-Embedded C18 | Low (pH 2.7) | 2.6 min | 1.1 | 1.20 | 11,200 | Poor retention (k' < 2) |
| Hybrid Silica C18 | Low (pH 2.7) | 3.1 min | 1.6 | 1.15 | 14,500 | Marginal retention |
| Hybrid Silica C18 | High (pH 10.5) | 7.4 min | 5.2 | 0.98 | 24,000 | Optimal Performance |
Data Synthesis: At low pH, all columns struggled to adequately retain the highly polar, protonated analyte (k' < 2), risking co-elution with early-eluting impurities. By shifting to pH 10.5, the analyte was neutralized, vastly increasing its hydrophobicity and retention (k' = 5.2). Because traditional silica dissolves under these conditions, the Hybrid Silica C18 is the only viable product, delivering perfect peak symmetry (Tf = 0.98) and maximum theoretical plates.
Method Development Visualization
Fig 1: HPLC method decision tree for basic analytes based on pH and column chemistry.
References
- Title: Static vs.
- Title: Reversed Phase HPLC Method Development Source: Phenomenex URL
- Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
- Title: The LC Handbook Source: Agilent URL
Sources
Comprehensive Characterization Guide: 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
The following guide details the 1H NMR characterization of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol , a tertiary amine intermediate likely utilized in the synthesis of pharmaceutical agents or agricultural chemicals.
This guide compares the 1H NMR method against alternative analytical techniques (HPLC-MS, IR) and contrasts solvent systems (CDCl₃ vs. DMSO-d₆) to demonstrate why NMR is the "Gold Standard" for structural validation of this specific molecule.
Executive Summary
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol is a sterically crowded tertiary amine. Its structural integrity relies on three key moieties: the 2,6-dichlorobenzyl group , the isopropyl amine linkage , and the ethanol side chain .
While HPLC-MS is standard for purity and mass confirmation, it fails to distinguish between free-base and salt forms (e.g., HCl salts) or conclusively prove the regio-chemistry of the benzyl substitution (2,6- vs 2,4-dichloro). 1H NMR provides a deterministic "fingerprint" that validates the substitution pattern on the aromatic ring and the integrity of the labile hydroxyl group.
Comparison of Characterization Alternatives
| Feature | Method A: 1H NMR (Proposed) | Method B: HPLC-MS | Method C: FTIR |
| Primary Utility | Structural Elucidation & Salt Form Analysis | Purity & Molecular Weight | Functional Group ID |
| Regio-Specificity | High (Distinguishes 2,6-Cl vs 2,4-Cl via splitting) | Low (Mass is identical) | Low |
| Salt Detection | High (Chemical shift of protons adjacent to N) | None (Salts dissociate in mobile phase) | Medium (Amine salt bands) |
| Labile Proton (OH) | Visible (in DMSO-d₆) | Invisible | Visible (Broad stretch) |
| Turnaround Time | 15–30 mins | 30–60 mins | 5–10 mins |
Verdict: 1H NMR is the superior method for identity release testing, while HPLC-MS is preferred for trace impurity quantification.
Structural Analysis & Theoretical Expectations
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetic environments.
Molecule: 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol Formula: C₁₂H₁₇Cl₂NO Key Structural Features: [1]
-
Aromatic Ring (AB₂ System): The 2,6-dichloro substitution creates a plane of symmetry. Protons at positions 3 and 5 are chemically equivalent, coupling to the proton at position 4.
-
Benzylic Methylene: The CH₂ linking the ring to the nitrogen is deshielded by both the aromatic ring and the chlorine atoms.
-
Chiral/Steric Considerations: Although the nitrogen is not a chiral center in the free base (rapid inversion), protonation (salt form) creates a chiral center, potentially making the benzylic protons diastereotopic (AB quartet instead of Singlet).
Expected Chemical Shifts (Free Base in CDCl₃)
| Moiety | Proton Count | Multiplicity | Approx. Shift (δ ppm) | Assignment Logic |
| Aromatic H-3, H-5 | 2H | Doublet ( | 7.25 – 7.35 | Meta to alkyl, Ortho to Cl. |
| Aromatic H-4 | 1H | Triplet ( | 7.05 – 7.15 | Para to alkyl. |
| Benzylic CH₂ | 2H | Singlet | 3.90 – 4.10 | Deshielded by Ring + N + 2xCl ortho effect. |
| Ethanol O-CH₂ | 2H | Triplet | 3.50 – 3.65 | Adjacent to Oxygen. |
| Isopropyl CH | 1H | Septet | 3.00 – 3.15 | Methine adjacent to N. |
| Ethanol N-CH₂ | 2H | Triplet | 2.60 – 2.75 | Adjacent to Nitrogen. |
| Isopropyl CH₃ | 6H | Doublet | 1.00 – 1.10 | Methyls. |
| Hydroxyl OH | 1H | Broad Singlet | Variable | Concentration/Solvent dependent. |
Experimental Protocol
Materials
-
Analyte: ~10–20 mg of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol.
-
Solvent A (Routine): Chloroform-d (CDCl₃) with 0.03% TMS.
-
Solvent B (Advanced): DMSO-d₆ (For OH detection or salt forms).
-
NMR Tube: 5mm high-precision borosilicate glass.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh 15 mg of the sample into a clean vial.
-
Add 0.6 mL of CDCl₃ (for routine ID) or DMSO-d₆ (if OH quantification is required).
-
Critical Step: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug into the NMR tube. Cloudiness indicates inorganic salts (e.g., NaCl) or moisture.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 second (sufficient for small molecules).
-
Scans (NS): 16 (Free base) or 64 (if sample is dilute).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Phasing: Apply automatic phasing, then manual correction to flatten the baseline.
-
Referencing: Set TMS to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Integration: Integrate the Isopropyl Methyls (6H) first. Calibrate this integral to 6.00. All other integrals should normalize relative to this standard.
Workflow Diagram
The following diagram illustrates the decision logic for selecting the solvent and validating the structure.
Caption: Logical workflow for solvent selection and structural validation of the target amine.
Data Interpretation & Troubleshooting
The "2,6-Dichloro" Fingerprint
The most critical validation point is the aromatic region.
-
Correct Structure (2,6-Cl): You will see a Triplet (H4) and a Doublet (H3, H5). Integration ratio 1:2.
-
Incorrect Isomer (2,4-Cl): This breaks the symmetry. You would see three distinct aromatic signals (Doublet, Doublet of Doublets, Doublet).
-
Incorrect Isomer (3,4-Cl): Complex multiplet pattern.
Benzylic Protons: The Salt Indicator
-
Scenario A (Singlet at ~4.0 ppm): Indicates the Free Base . The nitrogen is inverting rapidly, averaging the environment of the benzylic protons.
-
Scenario B (AB Quartet or Broad Hump): Indicates the Salt Form (e.g., HCl) . Protonation stops nitrogen inversion, making the benzylic protons diastereotopic (chemically non-equivalent) due to the bulky 2,6-dichlorobenzyl group.
-
Action: To revert to free base, shake the CDCl₃ solution with a drop of dilute NaHCO₃/D₂O, separate layers, and re-run.
-
The OH Proton
-
In CDCl₃ , the OH proton is often broad or invisible due to exchange with trace water in the solvent.
-
In DMSO-d₆ , the OH proton typically appears as a triplet (coupled to the CH₂) at ~4.5–5.0 ppm. Adding D₂O causes this peak to vanish, confirming it is an exchangeable proton (OH) and not an impurity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
-
PubChem Database. (2024). Compound Summary: 2,6-Dichlorobenzyl derivatives. National Center for Biotechnology Information. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for pulse sequences and solvent effects).
Sources
Technical Guide: Mass Spectrometry Fragmentation of N-Benzyl-N-Isopropyl Aminoethanols
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-benzyl-N-isopropyl aminoethanol. It is designed for analytical chemists and drug development professionals requiring rigorous structural elucidation and differentiation from isomeric impurities.
Executive Summary
N-benzyl-N-isopropyl aminoethanol (NBIAE) represents a specific class of N,N-disubstituted 1,2-amino alcohols often encountered as pharmaceutical intermediates or degradation products of tertiary amines. Its mass spectral behavior under Electron Ionization (EI) is governed by the competition between the benzyl and isopropyl groups for charge stabilization, and the facile cleavage of the hydroxyethyl side chain.
This guide details the mechanistic pathways—specifically
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-[Benzyl(isopropyl)amino]ethanol |
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| Monoisotopic Mass | 193.1467 Da |
| Key Functional Groups | Tertiary Amine, Primary Alcohol, Benzyl Group, Isopropyl Group |
Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation data, the following acquisition parameters are recommended. This protocol minimizes thermal degradation while maximizing ion abundance.
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 10–50 µg/mL.
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether. This prevents peak tailing caused by the hydroxyl group.
Instrument Parameters (Agilent 5977 or equivalent):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line: 280°C.
-
Scan Range: m/z 40–350.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
Fragmentation Mechanisms & Pathway Analysis[2]
Under 70 eV EI conditions, the molecular ion (
Primary Fragmentation Pathways
Pathway A: Loss of Hydroxymethyl Radical (Dominant)
The most favorable cleavage occurs at the C-C bond of the hydroxyethyl group.
-
Mechanism:
-cleavage adjacent to the nitrogen. -
Loss:
(31 Da).[1] -
Resulting Ion: N-benzyl-N-isopropyl-methyleneiminium ion.
-
Diagnostic Peak:
162 ( ). -
Significance: This is often the Base Peak or second most intense peak in N-substituted aminoethanols.
Pathway B: Loss of Methyl Radical (Isopropyl Specific)
The isopropyl group allows for a competitive
-
Mechanism: Cleavage of a C-C bond within the isopropyl group.
-
Loss:
(15 Da). -
Resulting Ion: N-benzyl-N-(ethylidene)-ethanol ammonium ion.
-
Diagnostic Peak:
178 ( ). -
Significance: Distinguishes N-isopropyl from N-propyl isomers (which would lose
, 29 Da).
Pathway C: Tropylium Ion Formation (Benzyl Specific)
The benzyl group frequently undergoes inductive cleavage or rearrangement.
-
Mechanism: Inductive cleavage of the N-Benzyl bond or rearrangement to a seven-membered ring.
-
Resulting Ion: Tropylium ion (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Diagnostic Peak:
91 . -
Significance: High intensity characteristic of all benzyl-containing amines.
Visualization of Fragmentation Pathways[4]
Figure 1: Primary mass spectral fragmentation pathways of N-benzyl-N-isopropyl aminoethanol under 70 eV Electron Ionization.
Comparative Analysis: Differentiating Alternatives
To validate the identity of NBIAE, it must be distinguished from structural isomers and analogs. The table below compares the diagnostic ions of NBIAE against common alternatives.
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Weight | Base Peak (Predicted) | Key Diagnostic Ions (m/z) | Differentiating Feature |
| N-Benzyl-N-isopropyl aminoethanol | 193 | 91 or 162 | 178, 162, 91 | Loss of 15 (Isopropyl) AND Loss of 31 (Ethanol) |
| N-Benzyl-N-propyl aminoethanol | 193 | 91 or 162 | 164 , 162, 91 | Loss of 29 ( |
| N,N-Diisopropyl aminoethanol | 145 | 114 | 130, 114, 30 | Absence of m/z 91 . Lower MW. |
| N-Benzyl-N-methyl aminoethanol | 165 | 91 | 134, 91, 44 | Significant shift in [M-31]+ (m/z 134 vs 162). |
Mechanism of Differentiation[1]
-
Vs. N-Propyl Isomer: The N-propyl isomer cannot lose a methyl group via direct
-cleavage of the alkyl chain as easily as the isopropyl group. Instead, it loses an ethyl radical ( ), resulting in a peak at m/z 164 ( ). The presence of m/z 178 ( ) is the definitive marker for the isopropyl moiety. -
Vs. N-Methyl Analog: The shift of the [M-31]+ peak from m/z 134 (in the methyl analog) to m/z 162 confirms the presence of the heavier isopropyl group.
Derivatization Strategy: TMS-Ether Analysis
Direct analysis of amino alcohols can lead to adsorption in the GC inlet. Silylation is the standard protocol to improve peak shape and shift mass fragments for confirmation.
Reaction:
Spectral Shift:
-
Molecular Weight: Increases by 72 Da (
). -
New Fragmentation Pattern:
-
Loss of Methyl (from TMS): m/z 250 (
). -
Loss of
: The -cleavage of the ethanol arm now loses a much larger group (103 Da). -
Diagnostic Ion:
. -
Observation: Interestingly, the core amine fragment (m/z 162) remains the same because the TMS group is lost with the cleaved arm, providing a double confirmation of the core amine structure.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link] (Reference for tropylium and general amine fragmentation).
-
PubChem. (2025). Compound Summary: N-Benzyl-N-methylethanolamine. [Link] (Data source for N-benzyl analog comparison).
-
Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences. [Link] (Context for benzylated aminoethanol analysis).
Sources
A Comparative Guide to the FTIR Spectrum of 2,6-Dichlorobenzyl Amine and its Functional Groups
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-dichlorobenzyl amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features arising from its distinct functional groups. Furthermore, it presents a comparative analysis with benzylamine and hexylamine to elucidate the structural influences on the infrared absorption bands. A comprehensive, field-proven protocol for acquiring high-quality FTIR data using Attenuated Total Reflectance (ATR) is also included, ensuring scientific integrity and reproducibility.
Introduction to FTIR Spectroscopy in Functional Group Analysis
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), provides invaluable information for quality control, reaction monitoring, and structural characterization in chemical and pharmaceutical research.
Molecular Structure and Predicted FTIR Spectrum of 2,6-Dichlorobenzyl Amine
To understand the FTIR spectrum of 2,6-dichlorobenzyl amine, it is essential to first consider its molecular structure. The molecule consists of three key components: a primary amine (-NH₂) group, a dichlorinated benzene ring, and a methylene (-CH₂-) bridge connecting them. Each of these components will give rise to characteristic absorption bands in the IR spectrum.
Caption: Molecular Structure of 2,6-Dichlorobenzyl Amine.
Based on the functional groups present, the predicted FTIR spectrum of 2,6-dichlorobenzyl amine is expected to exhibit the following key absorption bands:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400-3250 | Medium (two bands) |
| Aromatic C-H Stretch | Aromatic Ring (=C-H) | 3100-3000 | Weak to Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 2960-2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650-1580 | Medium to Strong |
| C=C In-Ring Stretch | Aromatic Ring | 1600-1450 | Medium (multiple bands) |
| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium to Weak |
| Out-of-Plane (oop) C-H Bend | Aromatic Ring | 900-675 | Strong |
| C-Cl Stretch | Chloro-aromatic | 800-600 | Strong |
Detailed Spectral Interpretation and Causality
The Amine Group Signature: N-H Vibrations
The primary amine group is a key diagnostic feature in the FTIR spectrum.
-
N-H Stretching: Primary amines (R-NH₂) characteristically show two absorption bands in the 3400-3250 cm⁻¹ region.[1][2][3][4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols, which appear in a similar region.[2][3]
-
N-H Bending: A medium to strong intensity band is expected between 1650-1580 cm⁻¹ due to the N-H scissoring (bending) vibration.[1][4]
-
N-H Wagging: A broad band in the 910-665 cm⁻¹ region can be attributed to the out-of-plane N-H wagging vibration.[1][4]
The Dichlorinated Benzene Ring: Aromatic Vibrations
The 2,6-disubstituted benzene ring provides another set of characteristic absorptions.
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the aromatic ring.[5][6]
-
C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of medium intensity, in the 1600-1450 cm⁻¹ region.[4][5]
-
Out-of-Plane (oop) C-H Bending: The substitution pattern on the benzene ring can often be inferred from the strong absorption bands in the 900-675 cm⁻¹ region.[5][7] For a 1,2,3-trisubstituted ring (considering the benzyl group as a substituent), characteristic bands are expected in this region.
The Methylene Bridge and C-N Linkage
-
Aliphatic C-H Stretching: The methylene (-CH₂-) group will show C-H stretching vibrations typically below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.
-
C-N Stretching: The stretching of the C-N bond in an aliphatic amine is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ region.[1][4]
The Influence of Chlorine Substituents
-
C-Cl Stretching: Strong absorption bands due to the C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region.
Comparative Analysis with Alternative Amines
To better understand the spectral features of 2,6-dichlorobenzyl amine, a comparison with benzylamine and hexylamine is instructive.
2,6-Dichlorobenzyl Amine vs. Benzylamine
The primary difference between these two molecules is the presence of two chlorine atoms on the benzene ring in 2,6-dichlorobenzyl amine.
-
Aromatic Region: While both will show aromatic C-H and C=C stretching, the out-of-plane C-H bending region (900-675 cm⁻¹) will differ due to the different substitution patterns. Benzylamine, being monosubstituted, will have a different pattern of "oop" bands compared to the 1,2,3-trisubstituted pattern of 2,6-dichlorobenzyl amine.
-
C-Cl Stretching: The spectrum of 2,6-dichlorobenzyl amine will feature strong C-Cl stretching bands in the 800-600 cm⁻¹ region, which will be absent in the spectrum of benzylamine.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms may induce minor shifts in the positions of the aromatic ring vibrations.
2,6-Dichlorobenzyl Amine vs. Hexylamine
This comparison highlights the differences between an aromatic and an aliphatic primary amine.
-
Aromatic vs. Aliphatic C-H Stretching: 2,6-Dichlorobenzyl amine will exhibit both aromatic C-H stretching (>3000 cm⁻¹) and aliphatic C-H stretching (<3000 cm⁻¹). Hexylamine will only show aliphatic C-H stretching in the 2960-2850 cm⁻¹ region.
-
Aromatic Ring Vibrations: The characteristic C=C in-ring stretching and out-of-plane C-H bending bands of the benzene ring in 2,6-dichlorobenzyl amine will be absent in the spectrum of hexylamine.
-
C-N Stretching: The C-N stretching frequency may differ slightly due to the influence of the aromatic ring versus the alkyl chain.[1][4]
| Compound | Key Differentiating Features in FTIR Spectrum |
| 2,6-Dichlorobenzyl Amine | Aromatic C-H stretch (>3000 cm⁻¹), C=C in-ring stretch (1600-1450 cm⁻¹), strong C-Cl stretch (800-600 cm⁻¹), specific "oop" C-H bending pattern. |
| Benzylamine | Aromatic C-H stretch (>3000 cm⁻¹), C=C in-ring stretch (1600-1450 cm⁻¹), different "oop" C-H bending pattern from 2,6-dichlorobenzyl amine, absence of C-Cl stretch. |
| Hexylamine | Absence of aromatic C-H and C=C stretching bands, strong aliphatic C-H stretching bands (2960-2850 cm⁻¹). |
Experimental Protocol: ATR-FTIR Analysis of Liquid Amines
This protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of a liquid amine such as 2,6-dichlorobenzyl amine using an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for liquid samples as it requires minimal sample preparation and is not significantly affected by sample thickness.[8][9]
Caption: Experimental Workflow for ATR-FTIR Analysis.
Step-by-Step Methodology:
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean and free of any residues. Clean the crystal surface with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal in place, acquire a background spectrum. This spectrum of the ambient environment (air, solvent vapors) will be automatically subtracted from the sample spectrum to eliminate interference.
-
-
Sample Application:
-
Using a clean pipette, carefully place a small drop of the liquid 2,6-dichlorobenzyl amine onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. A typical measurement range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32). A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be processed using the spectrometer's software. This typically involves an automatic ATR correction and baseline correction to ensure a flat baseline.
-
Analyze the processed spectrum by identifying the characteristic absorption bands and comparing them to the expected values for the functional groups of 2,6-dichlorobenzyl amine and the comparative spectra.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the amine. This is crucial to prevent cross-contamination of subsequent samples.
-
Conclusion
The FTIR spectrum of 2,6-dichlorobenzyl amine is a rich source of structural information, with characteristic absorption bands for its primary amine, dichlorinated aromatic ring, and methylene bridge functional groups. By understanding the expected positions and characteristics of these bands, researchers can confidently identify and characterize this compound. Comparative analysis with benzylamine and hexylamine further clarifies the spectral contributions of the aromatic ring, the chlorine substituents, and the aliphatic versus aromatic nature of the amine. The provided ATR-FTIR protocol offers a robust and reliable method for obtaining high-quality spectral data for liquid amines, ensuring the integrity and reproducibility of experimental results.
References
- IR: amines. (n.d.).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30).
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.).
- IR: aromatics. (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).
- Table of Characteristic IR Absorptions. (n.d.).
- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
- Sample preparation for FT-IR. (n.d.).
- Kaminska, A., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.
- ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.).
- FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (2025, April 2).
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- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. 2,6-DICHLOROBENZYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. 2,6-Dichlorobenzyl ether [webbook.nist.gov]
- 9. jascoinc.com [jascoinc.com]
Comparison of 2,4-dichloro vs 2,6-dichloro benzyl amino ethanol reactivity
[1]
Executive Summary
In medicinal chemistry, the choice between a 2,4-dichloro and a 2,6-dichloro substitution pattern on a benzyl amino ethanol scaffold is rarely arbitrary. It represents a trade-off between synthetic accessibility and metabolic/conformational stability .[1]
-
2,4-Dichlorobenzyl Amino Ethanol: The "Kinetic Favorite."[1] It is synthetically facile, reacting rapidly via standard SN2 mechanisms. It adopts a flexible conformation but is more susceptible to metabolic oxidation at the remaining open ortho-position.
-
2,6-Dichlorobenzyl Amino Ethanol: The "Thermodynamic/Steric Shield."[1] It is synthetically challenging due to the "ortho-effect" (steric blockade), often requiring forcing conditions.[1] However, it offers superior metabolic stability by blocking both ortho-sites and induces a perpendicular conformational twist that can enhance selectivity for specific receptor pockets.[1]
Mechanistic Analysis: The Ortho-Effect
The core differentiator between these two isomers is the steric environment surrounding the benzylic carbon.[2]
Electronic vs. Steric Factors
Both isomers possess two electron-withdrawing chlorine atoms (
| Feature | 2,4-Dichloro Isomer | 2,6-Dichloro Isomer |
| Steric Access | Open: The C6 position is unsubstituted.[1] The nucleophile (ethanolamine) has a clear trajectory of attack (109.5° angle).[1] | Blocked: Both C2 and C6 are chlorinated. The Van der Waals radii of the Cl atoms create a "steric cone," shielding the benzylic carbon. |
| Reaction Mechanism | Predominantly SN2 . Fast kinetics. | Mixed character. SN2 is severely retarded. Often requires SN1-like character (polar solvents) or high thermal energy to overcome the barrier.[1] |
| Side Reactions | High risk of over-alkylation. The product (secondary amine) is still accessible, leading to tertiary amine byproducts ( | Low risk of over-alkylation. The product is extremely hindered; a second attack is sterically disfavored. |
Visualization: Steric Pathway Analysis
The following diagram illustrates the nucleophilic attack trajectories. The 2,6-isomer forces the nucleophile to navigate a narrow "gate" between two chlorine atoms.
Caption: Comparative reaction pathways showing the kinetic barrier imposed by the 2,6-substitution pattern.
Experimental Protocols (The "Make")
To ensure scientific integrity, two distinct protocols are required. Applying the mild 2,4-protocol to the 2,6-substrate will result in incomplete conversion.[1]
Method A: Synthesis of 2,4-Dichlorobenzyl Amino Ethanol (Standard)
Best for: High throughput, mild conditions.[1]
-
Reagents: 2,4-Dichlorobenzyl chloride (1.0 eq), Ethanolamine (3.0 eq), Acetonitrile (ACN).
-
Setup: Dissolve ethanolamine in ACN at 0°C.
-
Addition: Dropwise addition of benzyl chloride to prevent exotherm-driven polymerization.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Workup: Dilute with water, extract with DCM. The excess ethanolamine remains in the aqueous phase.
-
Validation: TLC (SiO2, 5% MeOH/DCM) shows disappearance of starting material (
) and appearance of product ( ).[1]
Method B: Synthesis of 2,6-Dichlorobenzyl Amino Ethanol (Forcing)
Best for: Overcoming steric hindrance.[1]
-
Reagents: 2,6-Dichlorobenzyl chloride (1.0 eq), Ethanolamine (5.0 eq), Potassium Carbonate (
, 2.0 eq), DMF (Dimethylformamide).[1] -
Rationale: DMF (polar aprotic) destabilizes the nucleophile (making it more reactive) and stabilizes the transition state.
scavenges HCl efficiently. -
Reaction: Heat to 80–90°C for 12–18 hours. Note: Do not exceed 100°C to avoid elimination of the ethanolamine.
-
Validation: Monitor via LC-MS. The 2,6-isomer often shows a distinct UV shoulder due to ring twisting.
-
Purification: This isomer is less prone to forming the tertiary amine impurity, simplifying purification.
Performance & Applications (The "Use")
Once synthesized, the molecules behave differently in biological systems.
Conformational Restriction
-
2,4-Isomer: The benzyl-nitrogen bond has free rotation.[1] The phenyl ring can adopt coplanar or twisted conformations relative to the amine.
-
2,6-Isomer: The two ortho-chlorines create a "molecular lock."[1] The phenyl ring is forced to sit perpendicular to the C-N bond vector to minimize steric clash with the benzylic hydrogens. This is a classic strategy in drug design to freeze a bioactive conformation (entropy reduction).[1]
Metabolic Stability (CYP450)[1]
-
2,4-Isomer: The C6 (ortho) and C5 (meta) positions are open.[1] Cytochrome P450 enzymes can hydroxylate the ring at the C6 position or perform N-dealkylation.
-
2,6-Isomer: Both ortho positions are blocked by chlorine.[1] This prevents ortho-hydroxylation.[1] Furthermore, the steric bulk hinders the approach of the CYP450 heme iron to the benzylic carbon, significantly slowing down N-dealkylation .
Data Summary Table
| Property | 2,4-Dichloro | 2,6-Dichloro | Implications |
| Relative Reaction Rate | 100 (Baseline) | < 5 | 2,6- requires forcing conditions.[1] |
| pKa (Amine) | ~8.9 | ~8.4 | 2,6- is slightly less basic due to inductive withdrawal and solvation inhibition.[1] |
| LogP (Lipophilicity) | ~2.3 | ~2.3 | Identical formula, but 2,6- often elutes faster in Reverse Phase HPLC due to "greasier" surface area exposure (twisted ring).[1] |
| Metabolic Half-Life | Moderate | High | 2,6- is a "metabolic hard spot."[1] |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate isomer during the Lead Optimization phase of drug discovery.
Caption: Decision matrix for selecting substitution patterns based on medicinal chemistry requirements.
References
-
BenchChem. (2025).[1][2][4] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Guides.[5] Link[1]
-
Chemistry Stack Exchange. (2020).[1] The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.Link
-
Master Organic Chemistry. (2011). Steric Hindrance is Like a Fat Goalie: Effects on SN2 Reactions.[3]Link[1]
-
Matthews, D., et al. (2018).[1][6] Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms.[1][6] International Journal of General Medicine. Link
-
Kulakov, I.V., et al. (2008).[1][7] Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry.[7] Link
Sources
A Senior Application Scientist's Guide to Validated Analytical Methods for Dichlorobenzylamine Impurities
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Dichlorobenzylamine (DCBA), a common intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge. Its isomers (e.g., 2,4-DCBA, 3,4-DCBA) and related compounds can be classified as potentially mutagenic impurities (PMIs), necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[1][2]
This guide provides an in-depth comparison of validated analytical strategies for the determination of dichlorobenzylamine impurities. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the principles of chromatographic science and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[3][4][5]
The Analytical Imperative: Why Dichlorobenzylamine Impurities Matter
Aromatic amines, including halogenated benzylamines, are often flagged as "structural alerts" for genotoxicity.[1][6] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate strict control over such impurities.[2] The concept of the Threshold of Toxicological Concern (TTC) is often applied, which for genotoxic impurities can be as low as 1.5 µg per day intake over a lifetime, translating to parts-per-million (ppm) levels in the final drug substance.[7][8] This necessitates analytical methods with exceptional sensitivity and specificity.
The primary analytical challenges associated with dichlorobenzylamine and its related impurities include:
-
High Polarity and Basicity: The primary amine group leads to strong interactions with active sites in chromatographic systems, often resulting in poor peak shape (tailing).[9][10]
-
Low Concentration Levels: The need to quantify impurities at ppm or even ppb levels pushes the limits of conventional detectors.
-
Matrix Complexity: Impurities must be resolved from the API, which is present in vast excess, as well as from other process-related impurities and degradation products.
Comparative Analysis of Core Analytical Techniques
The two primary chromatographic techniques employed for this challenge are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is dictated by the volatility of the analytes, the required sensitivity, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] |
| Analyte Suitability | Non-volatile, polar, and thermally labile compounds. Ideal for dichlorobenzylamine salts. | Volatile and thermally stable compounds.[12] Free base dichlorobenzylamine can be analyzed, but often requires derivatization.[9] |
| Common Detectors | UV/DAD, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sensitivity | Good with UV; Excellent with MS (ng/mL to pg/mL).[13] | Good with FID; Excellent with MS (pg to fg level).[14] |
| Specificity | High, especially when coupled with MS (LC-MS/MS).[13] | Very high, especially with high-resolution MS (GC-HRMS).[15] |
| Key Advantage | Direct analysis of polar, non-volatile amines without derivatization. | High chromatographic efficiency and resolution. |
| Key Disadvantage | Lower resolution compared to capillary GC. Potential for poor peak shape for basic amines on standard silica columns.[16] | Amines often exhibit poor peak shape due to polarity; derivatization is frequently required, adding complexity.[10][17] |
In-Depth Methodologies & Experimental Protocols
Here, we detail validated starting-point methods. It is critical to remember that these protocols must be validated for your specific API, impurity profile, and matrix as per ICH Q2(R1) guidelines.[3][18]
Method 1: Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS/MS)
This is often the preferred method due to its direct applicability and high sensitivity, avoiding the complexities of derivatization.
Rationale for Choices:
-
Column: A C18 column is a robust starting point for moderately polar compounds.[16] We select one with end-capping to minimize silanol interactions that cause peak tailing with basic amines.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) protonates the amine group of dichlorobenzylamine.[16] This single, consistent charge state leads to improved peak shape and retention predictability.
-
Detector: Tandem Mass Spectrometry (MS/MS) provides unparalleled specificity and sensitivity.[19] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we can confidently quantify the target impurity even at trace levels in the presence of co-eluting matrix components.[13]
Experimental Protocol:
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[19]
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[20]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[20]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (Positive ESI Mode):
-
Determine the specific MRM transitions for your dichlorobenzylamine isomers and any other target impurities by infusing a standard solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the API sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of ~2 mg/mL.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS) following Derivatization
GC offers superior chromatographic resolution but the high polarity and active hydrogens of primary amines make them challenging to analyze directly.[9][10] Derivatization is a chemical modification process that converts these polar amines into less polar, more volatile derivatives, improving their chromatographic behavior.[9]
Rationale for Choices:
-
Derivatization: Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common and robust choice. It replaces the active hydrogens on the amine with a nonpolar trifluoroacetyl group, which increases volatility, reduces tailing, and enhances sensitivity with certain detectors.[9]
-
Column: A low-to-mid polarity column like a DB-5ms or HP-5ms is a workhorse for general-purpose GC analysis and is well-suited for the relatively nonpolar derivatives.[14]
-
Detector: A mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative and sensitive quantification using Selected Ion Monitoring (SIM).
Experimental Protocol:
-
Derivatization Procedure:
-
Accurately weigh ~50 mg of the API sample into a 10 mL vial.
-
Add 5 mL of a suitable solvent (e.g., Ethyl Acetate).
-
Add 200 µL of Trifluoroacetic Anhydride (TFAA).[9]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[9]
-
Cool to room temperature.
-
Carefully add 2 mL of purified water and shake. Allow layers to separate.
-
Transfer the upper organic layer to a GC vial for analysis.
-
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C, Splitless mode.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Data Acquisition: Scan mode for initial identification of derivative peaks and their fragmentation patterns. Subsequently, use Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized dichlorobenzylamine.
Visualization of Analytical Workflows
A clear understanding of the workflow is essential for method selection and implementation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. netpharmalab.es [netpharmalab.es]
- 3. database.ich.org [database.ich.org]
- 4. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tapi.com [tapi.com]
- 8. asianjpr.com [asianjpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
A Comparative Guide to Reference Standards of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. A cornerstone of this integrity lies in the use of high-quality, well-characterized reference standards. This guide provides an in-depth technical comparison of reference standards for 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol, a compound often relevant as a process-related impurity or a metabolite in pharmaceutical development.
This document will navigate the critical aspects of selecting an appropriate reference standard, delve into the analytical methodologies for its characterization, and provide actionable protocols for its qualification.
The Critical Role of Certified Reference Materials
Certified Reference Materials (CRMs) are indispensable tools in the pharmaceutical industry, serving as a benchmark for quality, precision, and comparison in a vast array of analytical processes.[1][2] They are essential for:
-
Method Validation and Calibration: CRMs are used to validate and calibrate analytical instruments and methods, ensuring the accuracy and reliability of results.[3]
-
Quality Control: They provide a reliable reference point for routine quality control testing of raw materials, intermediates, and final drug products.[4]
-
Regulatory Compliance: The use of certified reference materials is often a requirement by regulatory bodies to demonstrate the validity of analytical data submitted in drug applications.[4]
-
Impurity Profiling: Accurate quantification of impurities is crucial for drug safety, and reference standards are vital for this purpose.[1]
-
Stability Studies: Reference standards are used to accurately detect and quantify degradation products during stability testing, which is essential for determining a drug's shelf life.[1]
Understanding 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol is a chemical entity that can arise during the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite. Its presence, even in trace amounts, must be monitored and controlled to ensure the safety and efficacy of the final drug product. The accurate identification and quantification of this compound necessitate a reliable reference standard.
While the provided search results do not explicitly detail the parent drug of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol, it is structurally related to compounds that are adrenergic receptor antagonists. For instance, Labetalol, an antagonist at both α- and β-adrenergic receptors, has structurally similar impurities.[5][6][7] The analytical methodologies and quality considerations for such compounds are often transferable.
Comparative Analysis of Commercially Available Reference Standards
The selection of a suitable reference standard for 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol requires careful consideration of several factors. While specific supplier data for this exact compound is not available in the search results, a general comparison of what to look for in a Certificate of Analysis (CoA) is presented below.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Key Considerations for Researchers |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% | Higher purity is generally preferred to minimize interference from impurities in analytical assays. The method of purity determination (e.g., peak area normalization, mass balance) should be noted. |
| Identity Confirmation | ¹H NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR | A comprehensive set of identity tests provides a higher degree of confidence in the material's structure. |
| Certification | Research Grade | Certified Reference Material (CRM) | CRMs are produced under a more rigorous quality system (e.g., ISO 17034) and come with a certificate providing traceability and uncertainty values, making them suitable for GMP environments.[8] |
| Documentation | Certificate of Analysis | Certificate of Analysis with spectral data and detailed analytical methods | Comprehensive documentation allows for a thorough evaluation of the reference standard's quality and facilitates method transfer. |
| Moisture Content | ≤ 1.0% (Karl Fischer) | ≤ 0.5% (Karl Fischer) | Low moisture content is important for accurate weighing and preparation of standard solutions. |
| Residual Solvents | Not specified | Specified and quantified (e.g., by GC-HS) | The presence of residual solvents can affect the purity value and may interfere with certain analytical methods. |
Experimental Protocols for Reference Standard Qualification
It is best practice for laboratories to perform their own qualification of a newly acquired reference standard, even if it is a CRM. This internal verification ensures the material is suitable for its intended use within the laboratory's specific analytical systems.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a new reference standard lot.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol reference standard and to detect and quantify any impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often suitable for separating the main compound from potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Rationale: The C18 stationary phase provides good retention for moderately polar to non-polar compounds like 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol. The gradient elution allows for the separation of impurities with a wide range of polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol reference standard.
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the reference standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and gently invert to dissolve the sample.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the structure of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol.
Rationale: ¹H NMR is a powerful technique for structural elucidation. The chemical shift of each proton provides information about its local electronic environment, while the coupling patterns reveal the connectivity of adjacent protons. The integration of the signals should be consistent with the number of protons in each part of the molecule.
Potential Synthetic Pathway and Impurity Formation
Understanding the potential synthetic route of a compound can provide insights into the types of impurities that may be present. A plausible synthesis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol could involve the N-alkylation of 2-(isopropylamino)ethanol with 2,6-dichlorobenzyl chloride.
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- 8. mesopartner.com [mesopartner.com]
For researchers and professionals in drug development, the precise identification and quantification of impurities in an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring product safety and efficacy. The challenge intensifies when dealing with impurities that are structurally similar to the API, as is the case with 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol. This guide provides an in-depth comparison of analytical methodologies, supported by experimental insights, to effectively distinguish this API from its potential process-related and degradation impurities.
The Analytical Challenge: Structural Similarity
The primary difficulty in the analysis of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol lies in the subtle structural variations between the main compound and its impurities. These impurities can arise from the synthetic route or degradation over time. Common impurities may include starting materials, intermediates, or byproducts with slight modifications to the core structure, such as variations in the alkyl or benzyl groups, or different positional isomers of the chlorine atoms.
Potential Impurities Could Include:
-
Starting materials: 2,6-dichlorobenzaldehyde, isopropylamine, or 2-(isopropylamino)ethanol.
-
Process-related impurities: Isomers (e.g., 2-[(2,4-dichloro-benzyl)-isopropyl-amino]-ethanol), or products of incomplete reactions.
-
Degradation products: Oxidized or hydrolyzed forms of the API.
The similarity in their physicochemical properties, such as polarity and mass, makes their separation and individual quantification a non-trivial task that demands highly specific and robust analytical methods.
Comparative Analysis of Analytical Methodologies
A multi-faceted approach is often necessary for comprehensive impurity profiling. Here, we compare the most effective techniques for this specific analytical problem.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle: HPLC and UHPLC separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For aromatic amines, reversed-phase (RP) HPLC with a C18 column is a common starting point.[1]
Expertise & Experience: The key to a successful HPLC separation of structurally similar compounds is the optimization of the mobile phase and column chemistry. The presence of the basic amine group in 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol and its impurities necessitates careful pH control of the mobile phase to ensure consistent ionization and good peak shape. The use of an ion-pairing reagent, such as an alkanesulfonate salt at a low pH, can enhance retention and selectivity for these ionizable compounds.[2]
Trustworthiness (Self-Validation): A robust HPLC method should demonstrate specificity, linearity, accuracy, precision, and a defined limit of detection (LOD) and limit of quantitation (LOQ), in line with the International Council for Harmonisation (ICH) guidelines Q2(R1).[3][4][5][6] Specificity is demonstrated by the ability to resolve the main peak from all potential impurity peaks, which can be confirmed by spiking the sample with known impurities.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] It is particularly well-suited for volatile and semi-volatile compounds. The ethanolamine scaffold in the target molecule makes it amenable to GC-MS analysis.[8]
Expertise & Experience: For compounds with polar functional groups like amines and alcohols, derivatization is often employed to improve their volatility and chromatographic behavior.[8][9] However, direct analysis is also possible. The choice of the GC column is critical; a non-polar or medium-polarity column, such as a DB-5MS, is often effective for separating aromatic amines.[7][8] The mass spectrometer provides definitive identification through the unique fragmentation pattern of each compound.[7]
Trustworthiness (Self-Validation): Method validation for GC-MS involves demonstrating similar parameters to HPLC. The specificity of GC-MS is inherently high due to the combination of retention time and mass spectral data. Comparing the acquired mass spectrum of a peak to a certified reference standard provides definitive identification.[7]
Hyphenated Techniques: LC-MS/MS
Principle: This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).
Expertise & Experience: LC-MS/MS is a powerful tool for impurity profiling, especially for detecting and quantifying trace-level impurities.[10] The use of Multiple Reaction Monitoring (MRM) mode in a tandem mass spectrometer provides exceptional selectivity and sensitivity, allowing for the detection of impurities even when they co-elute with the main peak.[1]
Trustworthiness (Self-Validation): The validation of an LC-MS/MS method follows the same principles outlined in ICH guidelines, with a strong emphasis on demonstrating the absence of matrix effects that could interfere with ionization and quantification.
Data Presentation and Visualization
Quantitative Data Summary
| Analytical Technique | Separation Principle | Key Strengths | Considerations |
| HPLC/UHPLC-UV | Differential partitioning between mobile and stationary phases. | Robust, widely available, excellent for quantification. | May require extensive method development for co-eluting impurities. |
| GC-MS | Separation by boiling point and polarity, followed by mass-based detection. | High specificity due to mass spectral data, excellent for volatile impurities.[7][11] | May require derivatization for polar analytes.[8][9] |
| LC-MS/MS | Combines HPLC separation with highly selective mass detection. | Unmatched sensitivity and selectivity, ideal for trace analysis.[1][10] | Higher instrument cost and complexity. |
Experimental Workflow Diagram
Caption: General workflow for the analysis of pharmaceutical impurities.
Experimental Protocols
Recommended HPLC-UV Protocol
This protocol provides a starting point for method development and should be validated according to ICH guidelines.[3][12]
Objective: To separate and quantify 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol from its potential impurities.
Methodology:
-
Chromatographic System: A UHPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Recommended GC-MS Protocol
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities.
Objective: To identify and quantify impurities that are amenable to gas chromatography.
Methodology:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[7][8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Conclusion
Distinguishing 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol from its structurally related impurities requires a strategic and well-validated analytical approach. While HPLC/UHPLC offers a robust platform for routine quality control, the confirmatory power of mass spectrometry, either coupled with GC or LC, is indispensable for comprehensive impurity profiling and structure elucidation. The choice of the primary analytical technique will depend on the specific impurities of interest and the required sensitivity. For regulatory submissions, a combination of these techniques often provides the most complete and defensible data package, ensuring the quality and safety of the final drug product.
References
- Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine. Benchchem.
- ICH Q2 Analytical Method Validation. Slideshare.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Determination of benzylamine in bethanidine by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
- Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters.
- III Analytical Methods.
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Detecting the Unseen: How GC-MS Reveals Hidden Compounds. Drawell.
- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. PMC.
- Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. Benchchem.
- 2-[(2,4-Dichloro-benzyl)-isopropyl-aMino]-ethanol. Echemi.
- (PDF) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. ResearchGate.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
- Process for producing 2,6-dichlorobenzyl alcohol. Google Patents.
- {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol pharmaceutical impurity standard. Sigma-Aldrich.
- A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
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A Comparative Guide to the Analytical Confirmation of C12H17Cl2NO (Clenbuterol)
In the landscape of pharmaceutical development and regulatory control, the unambiguous confirmation of a molecule's identity and purity is paramount. For the compound with the molecular formula C12H17Cl2NO, commonly known as Clenbuterol, a robust analytical strategy is crucial. This guide provides an in-depth comparison of elemental analysis with other core analytical techniques, offering researchers and drug development professionals a comprehensive framework for its confirmation.
The Foundational Benchmark: Theoretical Elemental Composition
The first step in any analytical confirmation is to establish the theoretical benchmark. For a molecule with the formula C12H18Cl2N2O, the expected elemental composition provides the fundamental criteria for identity.[1][2]
Molecular Formula: C₁₂H₁₇Cl₂NO Molecular Weight: 276.18 g/mol [1]
The theoretical elemental percentages are calculated as follows:
-
Carbon (C): 52.00%
-
Hydrogen (H): 6.55%
-
Chlorine (Cl): 25.58%
-
Nitrogen (N): 10.11%
-
Oxygen (O): 5.77%
This theoretical composition serves as the primary point of comparison for data obtained from elemental analysis.
Elemental Analysis: The Cornerstone of Empirical Formula Verification
Elemental analysis, particularly through combustion analysis, is a powerful technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[3][4] This method provides a quantitative assessment of the bulk purity of a substance against its theoretical composition.
Combustion analysis is selected for its high precision and reliability in determining the C, H, and N content of a pure organic compound.[4][5] The technique's principle lies in the complete combustion of the sample, converting the elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[3][6] This provides a direct measure of the elemental makeup of the entire sample, including any impurities present.
-
Sample Preparation: Accurately weigh 1-3 mg of the C12H17Cl2NO sample into a tin capsule using a calibrated microbalance. The precision of this step is critical as the results are reported as a percentage of the initial mass.[5]
-
Combustion: The sample is introduced into a high-temperature furnace (approx. 900-1000°C) with a stream of pure oxygen. This "flash combustion" ensures the complete conversion of the sample to its elemental oxides.
-
Reduction & Separation: The resultant gas mixture flows through a reduction chamber to convert nitrogen oxides to N₂ gas. The gases (CO₂, H₂O, and N₂) are then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, providing a signal proportional to the amount of each element.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
A self-validating protocol requires the analysis of a known standard (e.g., acetanilide) to verify instrument performance before and after sample analysis. For a sample to be considered pure, the experimentally determined percentages should fall within a narrow margin of the theoretical values, typically ±0.4%.
| Element | Theoretical % | Typical Experimental % | Acceptance Criteria |
| C | 52.00 | 51.85 - 52.21 | ± 0.4% |
| H | 6.55 | 6.41 - 6.69 | ± 0.4% |
| N | 10.11 | 10.01 - 10.25 | ± 0.4% |
Table 1: Comparison of theoretical and typical experimental elemental analysis data for C12H17Cl2NO.
Orthogonal Techniques: A Multi-Faceted Approach to Confirmation
While elemental analysis confirms the empirical formula of the bulk material, it does not provide information about molecular weight, structure, or the presence of isomeric impurities. Therefore, a suite of orthogonal (complementary) techniques is essential for unambiguous confirmation.
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula.
Why it's a critical orthogonal method: Unlike elemental analysis which provides bulk composition, HRMS provides the exact mass of the intact molecule. This directly confirms the molecular formula, distinguishing it from any isomers or compounds with a similar elemental percentage but different molecular weight.
Typical Data: For Clenbuterol (C12H17Cl2NO), the protonated molecule [M+H]⁺ would be observed. The characteristic isotopic pattern of the two chlorine atoms provides a definitive signature. The primary ion would be at m/z 277.08.[7]
Principle: NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C), revealing the connectivity and spatial arrangement of atoms within a molecule.
Why it's a critical orthogonal method: NMR provides the structural blueprint of the molecule. While elemental analysis and MS confirm what atoms are present and in what overall formula, NMR confirms how they are connected. This is the ultimate confirmation of the compound's specific isomeric structure.
Typical Data: The ¹H NMR spectrum of Clenbuterol would show distinct signals for the aromatic protons, the methine proton of the alcohol group, the methylene protons, and the tert-butyl group, with characteristic chemical shifts and coupling patterns that confirm the structure.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9][10]
Why it's a critical orthogonal method: Elemental analysis provides the composition of the entire sample, including any impurities. A sample could have perfect elemental analysis results but still contain impurities with a similar elemental composition. HPLC is crucial for assessing purity by separating the main compound from process-related impurities, degradants, or isomers.[11][12]
Typical Data: A purity analysis by HPLC with UV detection would show a major peak for Clenbuterol, and the area of this peak relative to the total area of all peaks would be used to calculate the purity, typically expressed as a percentage (e.g., >99.5%).
Integrated Analytical Workflow
A robust confirmation of C12H17Cl2NO does not rely on a single technique but on the convergence of data from multiple, orthogonal methods. Each technique provides a unique and essential piece of the puzzle.
A representative workflow for the comprehensive confirmation of C12H17Cl2NO.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Percent composition of C,H,N,S,O. | High precision for bulk sample composition; cost-effective. | Provides no structural information; insensitive to isomers. |
| Mass Spectrometry | Molecular weight and formula. | High sensitivity; confirms molecular formula definitively.[13][14] | Isomers are often indistinguishable; can be destructive. |
| NMR Spectroscopy | Atomic connectivity and 3D structure. | Unambiguous structure elucidation. | Lower sensitivity than MS; requires larger sample amounts. |
| HPLC | Purity and quantification. | Excellent for separating impurities; highly quantitative.[8][10] | Does not provide structural information on its own. |
Table 2: A comparative overview of key analytical techniques for compound confirmation.
Conclusion
The confirmation of C12H17Cl2NO (Clenbuterol) is a clear example of the necessity for an integrated, multi-technique analytical approach. While elemental analysis serves as an indispensable primary check on the empirical formula and bulk purity, it is not sufficient on its own. Its data must be corroborated by high-resolution mass spectrometry to confirm the molecular formula, NMR spectroscopy for unequivocal structural elucidation, and chromatography to ensure sample purity. By understanding the causality behind the selection of each technique and interpreting the collective data, researchers and drug development professionals can achieve the highest level of confidence in the identity and quality of their materials.
References
-
An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. (2020). Journal of Analytical Toxicology. Available at: [Link]
-
Gas chromatography-mass spectrometric analysis of clenbuterol from urine. PubMed. Available at: [Link]
-
Determination of clenbuterol in bovine plasma and tissues by gas chromatography-negative-ion chemical ionization mass spectrometry. PubMed. Available at: [Link]
-
Confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal. UKnowledge. Available at: [Link]
-
Analytical methods for the detection of clenbuterol. PubMed. Available at: [Link]
-
Clenbuterol: screening and confirmation. Espace INRS. Available at: [Link]
-
Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. (2022). MDPI. Available at: [Link]
-
DETERMINATION OF CLENBUTEROL IN MEAT SAMPLES WITH ELISA AND GC-MS METHOD. European Scientific Journal. Available at: [Link]
-
Trace analysis of clenbuterol using supercritical fluid extraction and gas chromatographic techniques. American University - Figshare. Available at: [Link]
-
Clenbuterol. PubChem. Available at: [Link]
-
Clenbuterol. The Merck Index Online. Available at: [Link]
-
ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. ResearchGate. Available at: [Link]
-
High performance liquid chromatography to determine animal drug clenbuterol in pork, beef and hog liver. Journal of Food and Drug Analysis. Available at: [Link]
-
DETERMINATION OF CLENBUTEROL HCl IN HUMAN SERUM, PHARMACEUTICALS, AND IN DRUG DISSOLUTION STUDIES BY RP-HPLC. ResearchGate. Available at: [Link]
-
Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. PubMed. Available at: [Link]
-
HPLC determination of clenbuterol in pharmaceutical gel formulations. PubMed. Available at: [Link]
-
Cimaterol and clenbuterol residue analysis by HPLC-HPTLC in liver. PubMed. Available at: [Link]
-
Combustion Analysis. Chemistry LibreTexts. Available at: [Link]
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Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. Available at: [Link]
-
Combustion analysis. Wikipedia. Available at: [Link]
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(S)-clenbuterol. Automated Topology Builder (ATB) and Repository. Available at: [Link]
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Combustion analysis – Knowledge and References. Taylor & Francis. Available at: [Link]
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Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). LCGC International. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
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Elemental Analysis Services from Triclinic Labs. Triclinic Labs. Available at: [Link]
-
Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015). The Chemical Educator. Available at: [Link]
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Safety Operating Guide
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol proper disposal procedures
Operational Guide: Proper Handling and Disposal of 2-[(2,6-Dichlorobenzyl)(isopropyl)amino]ethanol
In pharmaceutical drug development and chemical research, the safe and compliant management of intermediate compounds is as critical as their synthesis. 2-[(2,6-Dichlorobenzyl)(isopropyl)amino]ethanol (CAS: 1249852-86-5)[1] is a complex building block often utilized in the development of pyrimidine derivatives and other bioactive molecules[2].
Because this molecule contains both a halogenated aromatic ring (2,6-dichlorobenzyl) and a basic tertiary amine attached to an alcohol, its disposal requires strict adherence to physicochemical segregation principles. This guide provides drug development professionals with a self-validating, step-by-step methodology for the proper operational handling and disposal of this compound.
Hazard Profiling and Waste Categorization
To execute a safe disposal plan, one must understand the causality behind the chemical's reactivity. The structural features of 2-[(2,6-Dichlorobenzyl)(isopropyl)amino]ethanol dictate its waste classification:
-
The Halogenated Aromatic Ring: The presence of two chlorine atoms on the benzyl ring mandates that this compound be strictly classified as Halogenated Organic Waste . If incinerated improperly at low temperatures, chlorinated organics can undergo thermal recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [1].
-
The Tertiary Amine: The isopropylamino group is mildly basic. Mixing this waste with concentrated acids (e.g., sulfuric or nitric acid waste streams) can lead to rapid, exothermic protonation, potentially causing solvent boiling or container rupture.
-
The Ethanol Moiety: Provides hydrogen bonding capability and organic solubility, meaning the compound is likely dissolved in organic solvents (like dichloromethane, methanol, or ethyl acetate) during standard laboratory workflows.
Table 1: Physicochemical Hazards and Waste Implications
| Structural Feature | Primary Hazard | Waste Stream Implication | Incompatible Waste Streams |
| 2,6-Dichloro group | Dioxin formation upon combustion | Halogenated Organics (Requires high-temp incineration) | Non-halogenated organics (cross-contamination) |
| Tertiary Amine | Mildly basic, reactive with oxidizers | Maintain near neutral pH in waste | Strong acids, strong oxidizers (e.g., peroxides) |
| Ethanol group | Flammability (if in solution) | Store in flammable-rated cabinets | Reactive metals, strong dehydrating agents |
Step-by-Step Disposal Methodology
The following protocol establishes a self-validating system for laboratory disposal, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards [2].
Phase 1: Segregation and Containment
-
Verify the Solvent Matrix: Determine the solvent in which the 2-[(2,6-Dichlorobenzyl)(isopropyl)amino]ethanol is dissolved. If it is in a non-halogenated solvent (e.g., ethanol), the entire mixture must now be treated as halogenated waste due to the solute's chlorine content.
-
Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass carboys for primary waste collection. Do not use metal containers , as trace moisture combined with halogenated compounds and amines can slowly generate corrosive hydrochloric acid (HCl) over time, degrading the vessel.
-
Isolate from Acids: Ensure the designated waste container has never held strong mineral acids to prevent exothermic acid-base reactions with the amine group.
Phase 2: Labeling and Storage
-
GHS-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains 2-[(2,6-Dichlorobenzyl)(isopropyl)amino]ethanol and [Solvent Name]."
-
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.
-
Ventilation: Store the waste in a designated, continuously ventilated flammable storage cabinet until collection.
Phase 3: Final Disposition
-
Transfer to EHS/Licensed Contractor: Do not attempt to neutralize or treat this chemical in-house. Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
High-Temperature Incineration: The contractor must route this specific waste to a commercial rotary kiln incinerator operating at temperatures exceeding 1,000°C (1,832°F) equipped with flue gas scrubbers to safely neutralize the resulting HCl gas and prevent dioxin formation [1].
Operational Workflow Visualization
The following diagram illustrates the logical decision-making process for segregating this specific chemical waste to ensure laboratory safety and environmental compliance.
Caption: Waste segregation logic for halogenated amino alcohols.
Spill Response and Decontamination
In the event of an accidental release during transfer or synthesis, standard laboratory spill protocols must be adapted for halogenated amines [3].
Table 2: Spill Decontamination Matrix
| Spill Scale | PPE Required | Containment & Neutralization | Disposal of Spill Debris |
| Benchtop (<50 mL) | Nitrile gloves, safety glasses, lab coat. | Absorb with inert materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. | Place all pads/absorbents into a sealed bag; label as Halogenated Solid Waste. |
| Fume Hood (>50 mL) | Double nitrile gloves, splash goggles, face shield. | Lower sash. Use chemical spill booms to prevent spreading. Absorb with inert clay. Ventilate area fully. | Scoop into an HDPE bucket. Seal and label as Halogenated Solid Waste. |
Note: Never use bleach (sodium hypochlorite) to clean up spills of amine-containing compounds, as this can lead to the formation of hazardous, volatile chloramines.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]
-
Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulatory Requirements. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). URL: [Link]
Sources
Comprehensive Safety & Handling Guide: 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
Executive Summary: The "Zero-Contact" Standard
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol is a specialized tertiary amine intermediate.[1] While specific GHS data for this exact isomer is limited, structural analogs (2,4- and 3,4-dichloro isomers) confirm a hazard profile characterized by severe skin/eye irritation, respiratory tract irritation, and potential corrosivity to mucous membranes.[1]
Core Directive: Treat this compound as a Hazardous Halogenated Amine . Operational safety relies on a "Zero-Contact" protocol—preventing all dermal and inhalation exposure through engineering controls and redundant PPE barriers.[1]
Hazard Identification & Risk Assessment (Read-Across Analysis)
Based on Structure-Activity Relationships (SAR) with CAS# 1249759-77-0 and CAS# 1249362-70-6.[1]
| Hazard Class | GHS Classification (Projected) | Critical Effect |
| Skin Corrosion/Irritation | Category 2 (Warning) to 1B (Danger) | Causes skin irritation; prolonged contact may cause chemical burns due to amine alkalinity.[1] |
| Eye Damage/Irritation | Category 2A / 1 | High Risk. Amines can cause "blue haze" (corneal edema) and permanent corneal opacity.[1] |
| STOT - Single Exposure | Category 3 (Respiratory) | Inhalation of mists/vapors causes coughing, wheezing, and inflammation of the upper respiratory tract.[1] |
| Environmental | Acute Aquatic Toxicity | Halogenated benzyl groups often confer persistence and toxicity to aquatic life.[1] |
Physicochemical Properties (Estimated):
-
State: Viscous liquid or low-melting solid.[1]
-
Solubility: Lipophilic; soluble in DCM, DMSO, Methanol.[1] Poorly soluble in water.[1][2]
-
Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, ensuring protection against permeation and degradation.[1]
Hand Protection Strategy
Rationale: Halogenated amines can permeate standard nitrile gloves.[1] A double-gloving system is mandatory for synthesis and transfer operations.[1]
| Layer | Material | Thickness | Breakthrough Time | Function |
| Inner (Barrier) | Laminate (Silver Shield/4H) | 0.06 mm | >480 min | Chemical barrier against halogenated organics and amines.[1] |
| Outer (Dexterity) | High-Grade Nitrile | ≥ 5 mil (0.12 mm) | ~30-60 min | Mechanical protection; sacrifice layer for splashes.[1] |
Body & Respiratory Protection
| Component | Specification | Operational Context |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Mandatory. Safety glasses are insufficient due to vapor risk (corneal edema).[1] |
| Face Shield | 8-inch Polycarbonate | Required during synthesis setup, quenching, or handling volumes >50 mL.[1] |
| Respiratory | Half-mask with OV/P100 Cartridges | Required if working outside a fume hood (e.g., spill cleanup).[1] |
| Clothing | Tyvek® Lab Coat (Chemical Resistant) | Preferred over cotton to prevent absorption of spills.[1] |
Operational Handling Procedures
A. Engineering Controls
-
Fume Hood: All operations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.[1]
-
Secondary Containment: Use a polypropylene tray capable of holding 110% of the container volume.[1]
B. Step-by-Step Transfer Protocol
This workflow minimizes vapor generation and static discharge risks.[1]
-
Preparation:
-
Transfer (Liquid/Viscous):
-
Weighing:
-
Use a closed-balance method . Tare the syringe/pipette, transfer, and re-weigh to determine mass by difference.
-
Avoid opening the stock bottle on an open benchtop balance.
-
-
Cleanup:
C. Reaction Quenching
-
Caution: If used in reactions with acid chlorides or anhydrides, the quench will be exothermic.[1]
-
Protocol: Cool the reaction mixture to 0°C. Add the quenching agent (usually water or dilute NaHCO3) dropwise.
Visualized Workflow: Safe Handling Lifecycle
Figure 1: Operational workflow ensuring redundant safety barriers before chemical handling begins.
Emergency Response Protocols
| Incident | Immediate Action | Medical / Follow-up |
| Eye Contact | Irrigate immediately for 15 minutes.[1][3][4] Hold eyelids open. | Seek ophthalmologist urgently. Risk of permanent damage.[1] |
| Skin Contact | Drench with water for 15 mins.[1][4] Remove contaminated clothing under shower.[1] | Monitor for delayed chemical burns.[1] Treat as an alkali burn.[1] |
| Inhalation | Move to fresh air.[1][3][4][5][6] If breathing is difficult, provide oxygen.[1] | Observe for pulmonary edema (can be delayed up to 24h).[1] |
| Spill (<50 mL) | 1. Evacuate area. 2. Don OV Respirator. 3. Absorb with Vermiculite or Sand.[1] | Do not use paper towels (combustible).[1] Dispose as hazardous waste.[1] |
Waste Disposal & Deactivation[1]
Classification: Halogenated Organic Waste (Due to the dichlorobenzyl moiety).[1]
-
Segregation: Do not mix with acidic waste streams (risk of exotherm/fumes) or non-halogenated solvents (regulatory compliance).[1]
-
Container: High-density polyethylene (HDPE) or glass carboy.[1]
-
Labeling: Must explicitly state: "Contains Halogenated Amines - Toxic/Irritant."[1]
-
Rinsing: Triple-rinse empty containers with Ethanol or Dichloromethane before disposal.[1] Add rinsate to the halogenated waste stream.[1]
References
-
AK Scientific. (2025).[1][4] Safety Data Sheet: 2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol. Retrieved from (Analogous Hazard Profile).[1]
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 2-[(3,4-Dichlorobenzyl)(isopropyl)amino]ethanol. Retrieved from (Isomeric Read-Across).[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7]
-
PubChem. (2025).[1][8][9] Compound Summary: 2-((2,6-Dichlorophenyl)amino)phenyl)methanol (Structural Analog).[1][8] Retrieved from .[1]
Sources
- 1. 2-((3,4-Dichlorobenzyl)amino)ethanol | 40172-06-3 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID 15646808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-((2,6-Dichlorophenyl)amino)benzyl alcohol methyl ether | C14H13Cl2NO | CID 102272848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
